molecular formula C19H20Cl2N2O B1360482 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-36-2

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360482
CAS No.: 898762-36-2
M. Wt: 363.3 g/mol
InChI Key: PGYXSCHPVLANDS-UHFFFAOYSA-N
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Description

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H20Cl2N2O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-12-15(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYXSCHPVLANDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643896
Record name (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
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Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-36-2
Record name Methanone, (2,5-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, a compound of interest in medicinal chemistry and drug development. The guide details a robust, multi-step synthetic pathway, beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with N-methylpiperazine. Each stage of the synthesis is explained with a rationale for the selection of reagents and reaction conditions. Furthermore, this guide outlines a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex benzophenone derivatives and related pharmacologically active molecules.

Introduction

Benzophenones are a class of aromatic ketones that serve as privileged scaffolds in medicinal chemistry due to their versatile biological activities. The incorporation of a piperazine moiety, a common pharmacophore, can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical for drug-likeness.[1] The target molecule, this compound, combines these structural features, making it a compound of interest for further investigation in drug discovery programs. This guide provides a detailed methodology for its synthesis and characterization, emphasizing the underlying chemical principles and practical considerations for each step.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is at the benzylic carbon-nitrogen bond, leading back to a brominated benzophenone intermediate and N-methylpiperazine. The brominated intermediate can be accessed from a methyl-substituted benzophenone, which in turn can be synthesized via a Friedel-Crafts acylation reaction.[2][3] This multi-step approach allows for the controlled construction of the complex molecule from readily available starting materials.

The overall synthetic pathway is outlined below:

  • Step 1: Friedel-Crafts Acylation: Synthesis of 2,5-Dichloro-2'-methylbenzophenone from 1,4-dichlorobenzene and 2-methylbenzoyl chloride.

  • Step 2: Benzylic Bromination: Radical bromination of the 2'-methyl group to yield 2,5-Dichloro-2'-(bromomethyl)benzophenone.

  • Step 3: Nucleophilic Substitution: Reaction of the brominated intermediate with N-methylpiperazine to afford the final product.

Retrosynthesis Target 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone Intermediate2 2,5-Dichloro-2'-(bromomethyl) benzophenone Target->Intermediate2 C-N Disconnection (Substitution) Reagent1 N-Methylpiperazine Target->Reagent1 Intermediate1 2,5-Dichloro-2'-methyl benzophenone Intermediate2->Intermediate1 C-Br Functionalization (Bromination) Start2 1,4-Dichlorobenzene Intermediate1->Start2 C-C Disconnection (Friedel-Crafts) Start1 2-Methylbenzoyl chloride Intermediate1->Start1 C-C Disconnection (Friedel-Crafts)

Caption: Retrosynthetic analysis of the target compound.

Experimental Procedures

Materials and Methods

All reagents were procured from commercial suppliers and used without further purification, unless otherwise specified. Reactions were monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2,5-Dichloro-2'-methylbenzophenone

This step employs a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds to an aromatic ring.[2] Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the 2-methylbenzoyl chloride for electrophilic attack on the 1,4-dichlorobenzene ring.[4][5]

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry 1,4-dichlorobenzene (5.0 eq., serving as both reactant and solvent) at 0 °C, add 2-methylbenzoyl chloride (1.0 eq.) dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-Dichloro-2'-methylbenzophenone.

Step 2: Synthesis of 2,5-Dichloro-2'-(bromomethyl)benzophenone

This transformation is achieved via a free radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the source of bromine radicals, and a radical initiator such as benzoyl peroxide (BPO) is required to start the reaction.

  • Procedure:

    • Dissolve 2,5-Dichloro-2'-methylbenzophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude 2,5-Dichloro-2'-(bromomethyl)benzophenone is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution where the secondary amine of N-methylpiperazine displaces the bromide from the benzylic position.[1] A non-nucleophilic base is used to scavenge the HBr generated during the reaction.

  • Procedure:

    • Dissolve the crude 2,5-Dichloro-2'-(bromomethyl)benzophenone (1.0 eq.) in a polar aprotic solvent such as acetonitrile.

    • Add N-methylpiperazine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.).

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Physicochemical and Spectroscopic Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC IR IR Spectroscopy Purified_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment IR->Structure_Confirmation

Caption: Analytical workflow for product characterization.

Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in methanol, dichloromethane, and DMSO.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the dichloro- and methylpiperazinomethyl-substituted rings, a singlet for the benzylic methylene protons, and signals for the methyl and methylene protons of the piperazine ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine moiety.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Data Summary

Analytical Technique Expected Key Data
¹H NMR Aromatic protons (multiplets), benzylic CH₂ (singlet), piperazine CH₂ and CH₃ signals.
¹³C NMR Carbonyl carbon (~196 ppm), aromatic carbons, benzylic carbon, piperazine carbons.
Mass Spec (ESI+) Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₉H₂₀Cl₂N₂O + H⁺.
IR Spectroscopy Strong C=O stretch around 1660 cm⁻¹.
HPLC Purity assessment, typically >95%.

Discussion and Potential Applications

The successful synthesis and rigorous characterization of this compound provide a foundation for its further evaluation in drug discovery. The presence of the dichlorobenzophenone core and the N-methylpiperazine side chain suggests potential interactions with various biological targets. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, CNS, anti-inflammatory, and anti-cancer effects.[1][6] This compound could serve as a valuable intermediate for the development of novel therapeutic agents.

Safety Precautions

Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used, particularly aluminum chloride and N-bromosuccinimide, are corrosive and/or toxic and should be handled with care.

References

  • Maccioni, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Kavitha, R., et al. (n.d.). Synthesis of benzophenone derivatives. ResearchGate. Available at: [Link]

  • Zarnegar, B. M. (1993). Preparation of 2,5-dichlorobenzophenones. Google Patents.
  • PrepChem. (n.d.). Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone. PrepChem.com. Available at: [Link]

  • Masuda, Y., Ishida, N., & Murakami, M. (2020). Sequential transformations from 2‐methylbenzophenone 1 a to 2,3‐benzodiazepine 4, isoquinoline 5, and 2‐naphthol 6 in one‐pot. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Lookchem. (n.d.). UNUSUAL FRIEDEL-CRAFTS REACTION OF 2,5-DICHLORO-3-CHLOROMETHYLTHIOPHENE WITH BENZENE AND SOME ALKYLBENZENES. Lookchem.com. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-chemistry.org. Available at: [Link]

  • Borgulya, J., et al. (2001). Methods for the preparation of benzophenone derivatives. Google Patents.

Sources

"physicochemical properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a detailed technical examination of this compound, a substituted benzophenone derivative. Benzophenone scaffolds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a dichlorinated phenyl ring and a methylpiperazinomethyl side chain introduces specific structural features that profoundly influence its chemical behavior.

This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required to validate these properties. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Core Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal identity and fundamental properties. These data serve as the primary reference for all subsequent analytical work.

  • IUPAC Name: (2,5-dichlorophenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

  • CAS Number: 898762-36-2

  • Molecular Formula: C₁₉H₂₀Cl₂N₂O

The structure combines a rigid, hydrophobic benzophenone core with a flexible, basic piperazine side chain. The two chlorine atoms on one phenyl ring increase lipophilicity and can influence electronic distribution, while the tertiary amine and ether linkage of the side chain introduce sites for polar interactions and protonation.

PropertyValueSource
Molecular Formula C₁₉H₂₀Cl₂N₂OSigma-Aldrich
Molecular Weight 391.28 g/mol Calculated
CAS Number 898762-36-2Sigma-Aldrich
Predicted pKa ~7.56 (for 2,4-dichloro isomer)ChemicalBook[3]

Note: The predicted pKa is for the isomeric compound 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone and should be used as an estimation pending experimental verification.

Aqueous Solubility

Solubility is arguably the most critical physicochemical property for any potential oral drug candidate, as it directly governs dissolution rate and, consequently, bioavailability.[4][5] The structure of this molecule suggests a pH-dependent solubility profile. The benzophenone core is inherently hydrophobic, while the piperazine moiety contains a tertiary amine that can be protonated in acidic conditions, forming a more soluble salt.

Rationale for Method Selection: The Shake-Flask Method

For determining thermodynamic solubility, the saturation shake-flask method remains the universally recognized "gold standard".[4][6] Its primacy is due to its direct measurement of the equilibrium concentration of a compound in a given solvent, representing the true thermodynamic limit of solubility. This method is robust, reliable, and less susceptible to the kinetic artifacts that can affect high-throughput precipitation-based methods.[6]

Experimental Workflow: Shake-Flask Solubility Determination

This protocol outlines the steps to determine the thermodynamic solubility in various aqueous buffers to construct a pH-solubility profile.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare pH Buffers (e.g., pH 2, 5, 7.4, 9) B Add Excess Solid Compound to Vials with Buffers A->B C Verify Initial pH of the Suspension B->C D Agitate at Constant Temp (e.g., 25°C or 37°C) for 24-72 hours C->D E Periodically Sample Supernatant (e.g., at 24h, 48h, 72h) D->E F Separate Solid from Liquid (Centrifugation or Filtration) E->F G Verify Final pH of the Supernatant F->G H Quantify Concentration (HPLC-UV or LC-MS) F->H I Plot Concentration vs. Time H->I J Confirm Equilibrium Reached (Concentration Plateau) I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol
  • Preparation:

    • Prepare a series of aqueous buffers (e.g., phosphate, acetate) covering a physiologically relevant pH range.

    • To a series of glass vials, add a measured volume of each buffer.

    • Add an excess amount of this compound to each vial. The excess should be visually apparent to ensure saturation.[6] It is critical not to add so much solid that it alters the properties of the medium itself.[6]

    • Measure and record the initial pH of the resulting suspension.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for physicochemical data or 37°C for biopharmaceutical relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can vary from 24 hours to 72 hours or longer for poorly soluble compounds.[6]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), cease agitation and allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant. Phase separation is critical and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Immediately after sampling, measure and record the pH of the remaining supernatant to check for any shifts during equilibration.[6]

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] HPLC is preferred over simple spectrophotometry as it can resolve the parent compound from any potential impurities or degradants.[6]

  • Confirmation of Equilibrium:

    • Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[6] The final concentration at this plateau is reported as the thermodynamic solubility at that specific pH and temperature.

Melting Point (Tm)

The melting point is a fundamental thermal property used to assess the identity and purity of a crystalline solid.[8][9] For a pure compound, the melting range is typically sharp and narrow (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[10]

Rationale for Method Selection: Capillary Method

The capillary method is a widely accepted, pharmacopeia-compliant technique for melting point determination.[11] It requires a minimal amount of sample and, when performed with a modern digital apparatus, provides high precision and reproducibility. It is the standard method for quality control and characterization in the pharmaceutical industry.[8][9]

Experimental Workflow: Melting Point Determination

G A Dry Sample Thoroughly (e.g., vacuum desiccator) B Finely Powder the Sample A->B C Pack Sample into Capillary Tube (2.5-3.5 mm height) B->C D Place Capillary in Apparatus C->D E Perform Rapid Scan to Estimate Approx. Tm D->E F Cool Apparatus E->F G Heat to ~10°C Below Approx. Tm F->G H Heat Slowly (1-2°C/min) G->H I Record T-onset (First liquid appears) H->I J Record T-clear (All solid melts) I->J K Report Melting Range (T-onset to T-clear) J->K

Caption: Workflow for Capillary Melting Point Determination.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point. Drying in a vacuum desiccator over silica gel for 24 hours is recommended.[11]

    • Finely powder a small amount of the sample to ensure uniform heat distribution.

    • Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[11] Tightly pack the sample by tapping the tube on a hard surface.

  • Instrument Calibration:

    • Prior to measurement, the instrument's accuracy should be verified using certified reference standards with melting points bracketing the expected range of the sample.[11]

  • Measurement:

    • Initial Determination: Perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find the approximate melting point. This saves time during the precise measurement.

    • Precise Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to a temperature about 5-10°C below the approximate melting point.[11]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

    • Record the temperature at which the first drop of liquid appears (T-onset).

    • Record the temperature at which the last solid crystal melts (T-clear).

    • The melting point is reported as the range from T-onset to T-clear. Perform the measurement in triplicate to ensure reproducibility.

Dissociation Constant (pKa)

The pKa value is a quantitative measure of a molecule's acidity or basicity. For this compound, the pKa of the piperazine nitrogen is critical as it dictates the extent of ionization at different physiological pH values. This, in turn, strongly influences solubility, membrane permeability, and receptor binding interactions. The reference pKa for 1,4-dimethylpiperazine is approximately 8.0, providing a useful comparison point.[12] A predicted pKa for the structurally similar 2,4-dichloro isomer is 7.56.[3]

Rationale for Method Selection: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant (an acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve. This method provides a direct thermodynamic measurement and is considered a benchmark technique.

Logical Relationship of pKa, pH, and Solubility

G cluster_pH Solution pH cluster_species Dominant Molecular Species cluster_sol Resulting Property pH_low pH < pKa Ionized Protonated (BH+) Cationic Form pH_low->Ionized pH_equal pH = pKa Equal [BH+] = [B] 50% Ionized pH_equal->Equal pH_high pH > pKa Neutral Free Base (B) Neutral Form pH_high->Neutral Sol_high Higher Aqueous Solubility Ionized->Sol_high Sol_low Lower Aqueous Solubility Neutral->Sol_low

Caption: Influence of pH on Ionization and Solubility.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and quantification.

UV-Visible Spectroscopy

The benzophenone core is a strong chromophore. Its UV-Vis spectrum is expected to show two characteristic absorption bands:

  • A strong absorption band around 250-260 nm, corresponding to a π → π* transition of the aromatic system.[13][14]

  • A weaker, longer-wavelength band above 330 nm, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.[14][15]

The position and intensity of these bands can be influenced by solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may undergo a bathochromic (red) shift.[15] This phenomenon is a useful diagnostic tool for assigning electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While an experimental spectrum is required for definitive assignment, the expected signals for this compound in a solvent like CDCl₃ would include:

  • Aromatic Protons: A complex series of multiplets in the range of ~7.0-8.0 ppm.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the benzylic methylene bridge.

  • Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine ring.

  • N-Methyl Protons (-NCH₃): A singlet corresponding to the three protons of the methyl group on the piperazine nitrogen.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be 391.0925. The presence of two chlorine atoms will result in a characteristic isotopic pattern, with M+2 and M+4 peaks appearing in predictable ratios, providing strong evidence for the compound's elemental composition.

Conclusion

The physicochemical properties of this compound are dictated by its hybrid structure. Its solubility is fundamentally pH-dependent, a direct consequence of the basic piperazine moiety. Its thermal and spectroscopic characteristics are dominated by the large, rigid dichlorobenzophenone core. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this molecule. Accurate and reliable determination of these properties is a non-negotiable prerequisite for advancing any compound through the drug development pipeline, from initial screening to final formulation.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
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  • Basu, M., Sarkar, S., Pande, S., & Pal, T. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones.
  • Suplee, L., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB.
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  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
  • Scarpino, A., et al. (2022). pKa values of common substituted piperazines.
  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. Chemistry 416.
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  • University of Calgary. (n.d.).
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  • Khalili, F., Henni, A., & East, A. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Chen, Y. C., et al. (n.d.). Structure and some physico-chemical properties of benzophenones used in this study.
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  • SSERC. (n.d.).
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  • Kumar, S., & Singh, A. (2021).
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • PubChem. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone.
  • Quora. (2016).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2,4-DICHLORO-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENON Product Description.
  • ChemicalBook. (n.d.). 2,5-Dichlorobenzophenone.
  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone.
  • ChemicalBook. (n.d.). 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-[4-(2,5-Dichlorobenzoyl)-1-piperazinyl]phenyl methyl ether - 1H NMR.
  • PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework and Investigative Strategy

Introduction

The relentless pursuit of novel therapeutic agents necessitates a deep and nuanced understanding of their mechanisms of action. The compound 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone represents a compelling chemical entity, integrating the structural motifs of a dichlorinated benzophenone and a methylpiperazinomethyl group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its constituent parts suggest potential bioactivity. The benzophenone scaffold is a known photosensitive group and is present in various pharmacologically active compounds. The piperazine moiety is a common feature in many CNS-active and anticancer drugs. This guide, therefore, presents a hypothesized mechanism of action and a comprehensive, field-proven strategy for its elucidation, designed for researchers, scientists, and drug development professionals.

The core hypothesis is that this compound may exhibit cytotoxic activity against cancer cells, a notion supported by the observed bioactivities of structurally related compounds like 2,5-diketopiperazines, which have demonstrated potent cytotoxic and apoptotic effects in various cancer cell lines[1][2][3][4]. This guide will provide a roadmap to not only test this hypothesis but also to definitively identify the molecular targets and signaling pathways involved.

Part 1: Hypothesized Mechanism of Action and Initial Screening

Based on the cytotoxic and pro-apoptotic activities of similar heterocyclic compounds, we hypothesize that this compound induces cancer cell death through the intrinsic or extrinsic apoptotic pathways. The initial step is to validate this hypothesis through a series of robust cell-based assays.

Experimental Protocol: Cell Viability and Apoptosis Induction Assays
  • Cell Line Selection: A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected to assess the breadth of cytotoxic activity.

  • Cell Viability Assay (MTS/MTT):

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a dose-response curve of the compound (e.g., 0.1 nM to 100 µM).

    • Incubate for 48-72 hours.

    • Add MTS or MTT reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest and stain cells with FITC-conjugated Annexin V and Propidium Iodide.

    • Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Expected Outcomes
Cell LineIC50 (µM)% Apoptotic Cells (at IC50, 48h)
MCF-7 (Breast)Hypothetical ValueHypothetical Value
A549 (Lung)Hypothetical ValueHypothetical Value
HCT116 (Colon)Hypothetical ValueHypothetical Value
U937 (Leukemia)Hypothetical ValueHypothetical Value
Workflow for Initial Screening

G cluster_0 Initial Screening Workflow Cell_Line_Panel Select Diverse Cancer Cell Line Panel Dose_Response Dose-Response Treatment (0.1 nM - 100 µM) Cell_Line_Panel->Dose_Response Viability_Assay Cell Viability Assay (MTS/MTT) Dose_Response->Viability_Assay IC50_Determination Calculate IC50 Values Viability_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining at IC50 IC50_Determination->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Data_Analysis Quantify Apoptosis Flow_Cytometry->Data_Analysis

Caption: Workflow for initial screening of cytotoxic and pro-apoptotic activity.

Part 2: Target Identification using Chemical Proteomics

Once cytotoxic activity is confirmed, the critical next step is to identify the direct molecular target(s) of this compound. Modern chemical proteomics offers powerful, unbiased approaches for target deconvolution[5]. Given the benzophenone moiety, photoaffinity labeling is a particularly attractive strategy.

Strategy: Photoaffinity Labeling Coupled with Mass Spectrometry

The benzophenone group can be photo-activated by UV light to form a covalent bond with interacting proteins, providing a robust method for target capture.

Experimental Protocol: Photoaffinity Labeling
  • Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the compound to enable downstream enrichment.

  • Cell Lysate Incubation: Incubate the tagged probe with total cell lysate from a sensitive cancer cell line.

  • UV Crosslinking: Expose the lysate-probe mixture to UV light (365 nm) to induce covalent crosslinking.

  • Click Chemistry/Affinity Purification:

    • For alkyne-tagged probes, perform a click reaction with biotin-azide.

    • Enrich the biotin-labeled protein-compound complexes using streptavidin beads.

  • Protein Digestion and Mass Spectrometry:

    • Elute and digest the captured proteins into peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Target Validation: Validate candidate proteins using orthogonal approaches such as siRNA knockdown or cellular thermal shift assays (CETSA).

Workflow for Target Identification

G cluster_1 Target Identification Workflow Probe_Synthesis Synthesize Tagged Compound (Alkyne/Biotin) Lysate_Incubation Incubate Probe with Cell Lysate Probe_Synthesis->Lysate_Incubation UV_Crosslinking UV Photo-Crosslinking (365 nm) Lysate_Incubation->UV_Crosslinking Enrichment Click Chemistry & Streptavidin Pulldown UV_Crosslinking->Enrichment MS_Analysis LC-MS/MS Protein Identification Enrichment->MS_Analysis Target_Validation Validate Hits (siRNA, CETSA) MS_Analysis->Target_Validation

Caption: Photoaffinity labeling workflow for target identification.

Part 3: Delineating the Downstream Signaling Pathway

Identifying the direct binding partner is only the first step. Understanding how this interaction translates into a cellular phenotype, such as apoptosis, requires mapping the downstream signaling cascade.

Strategy: Phosphoproteomics and Western Blotting

If the target is a kinase or part of a signaling complex, its inhibition or activation will lead to changes in the phosphorylation status of downstream proteins. Phosphoproteomics can provide a global snapshot of these changes.

Experimental Protocol: Phosphoproteomic Analysis
  • Cell Treatment: Treat sensitive cells with the compound at the IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered.

  • Western Blot Validation: Validate key phosphorylation changes identified in the phosphoproteomic screen by western blotting using phospho-specific antibodies.

Hypothesized Signaling Pathway

G cluster_2 Hypothesized Apoptotic Pathway Compound 2,5-Dichloro-2'-(4-methyl- piperazinomethyl) benzophenone Target_Protein Identified Target (e.g., Kinase X) Compound->Target_Protein Inhibition/Activation Downstream_Effector Downstream Effector (e.g., Bcl-2 family) Target_Protein->Downstream_Effector Modulation Mitochondria Mitochondrial Outer Membrane Permeabilization Downstream_Effector->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure provides a rational basis for hypothesizing anticancer activity. The integrated experimental strategy outlined in this guide—progressing from broad phenotypic screening to unbiased target identification and detailed pathway analysis—provides a rigorous and efficient framework for elucidating its mechanism of action. This systematic approach not only ensures scientific integrity but also generates the critical data package required for further preclinical and clinical development.

References

  • Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine deriv
  • Target discovery-directed pharmacological mechanism elucidation of bioactive n
  • ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI.
  • 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive n

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Navigating the Bioactivity of Dichloro-Methylpiperazinomethyl Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the In Vitro Biological Activities of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuropharmacological activities.[1] The addition of a methylpiperazine moiety can enhance a compound's pharmacological properties, such as receptor binding and solubility.[1] This guide delves into the potential in vitro biological activities of a specific subclass: dichloro-substituted benzophenones bearing a 4-methylpiperazinomethyl group.

While the primary topic of interest is 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone , the current body of scientific literature lacks specific data on its biological effects. In contrast, its isomer, 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone , has been documented in the context of chemical synthesis and as a potential scaffold for drug discovery.[1] By examining this and other closely related analogues, we can infer the likely biological profile of the 2,5-dichloro-2'-isomer and design a robust strategy for its in vitro evaluation.

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound.
Chemical Structure of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Figure 2: Chemical Structure of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone.

Synthesis and Physicochemical Characterization

The synthesis of dichloro-(4-methylpiperazinomethyl) benzophenones can be achieved through established organic chemistry reactions. A plausible synthetic route involves the Friedel-Crafts acylation of a dichlorobenzene derivative with a substituted benzoyl chloride, followed by functionalization to introduce the methylpiperazinomethyl moiety. The physicochemical properties of these compounds are crucial for their biological activity and can be predicted or determined experimentally.

Table 1: Physicochemical Properties of 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone [1]

PropertyValue
Molecular Formula C₁₉H₂₀Cl₂N₂O
Molecular Weight 363.28 g/mol
LogP (calculated) 3.8
Water Solubility 0.12 mg/mL
pKa (predicted) 7.56

The relatively high LogP value suggests good lipid solubility, which may facilitate crossing cellular membranes.[1]

Potential In Vitro Biological Activities

Based on the known activities of structurally similar benzophenone and piperazine derivatives, two key areas of potential biological activity for this compound are anticancer and neuropharmacological effects.

Anticancer Activity

The benzophenone scaffold is present in several compounds with demonstrated anticancer properties.[2][3] Similarly, piperazine derivatives are integral to numerous anticancer agents.[4][5][6][7] The combination of these two pharmacophores in the target molecule suggests a strong rationale for investigating its cytotoxic and anti-proliferative effects against various cancer cell lines.

A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation dissolve Dissolve Formazan incubation->dissolve readout Measure Absorbance dissolve->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the MTT cytotoxicity assay.

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. An Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are considered viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Compound (IC50) seed_cells->treat_cells harvest Harvest Cells treat_cells->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quantify Quantify Apoptotic Population flow_cytometry->quantify

Caption: Workflow for apoptosis detection.

Neuropharmacological Activity

Derivatives of 2-aminobenzophenone are well-known precursors to benzodiazepines, which exert their anxiolytic, anticonvulsant, and hypnotic effects by modulating the GABA-A receptor.[8] The structural similarity of the target compound to these precursors suggests that it may also interact with central nervous system targets.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines bind to an allosteric site on the receptor, enhancing the effect of GABA and leading to increased neuronal inhibition.[8]

GABA_Pathway cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor Cl- Channel cl_ion Cl- gaba_receptor:f1->cl_ion Opens Channel gaba GABA gaba->gaba_receptor:f0 Binds compound Benzophenone Derivative compound->gaba_receptor:f0 Allosteric Modulation hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_ion->hyperpolarization Influx

Caption: GABA-A receptor signaling pathway.

To investigate the potential interaction of this compound with the GABA-A receptor, a radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]flunitrazepam) from the benzodiazepine binding site on the receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Prepare synaptic membrane fractions from rat or mouse brain tissue.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Data Presentation

Quantitative data from the proposed in vitro assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM) after 48h
A549 (Lung)Experimental Value
MCF-7 (Breast)Experimental Value
HCT-116 (Colon)Experimental Value

Conclusion and Future Directions

While there is currently no direct evidence for the in vitro biological activity of This compound , the analysis of its structural analogues provides a strong rationale for investigating its potential as both an anticancer and a neuropharmacological agent. The experimental protocols detailed in this guide offer a clear roadmap for the initial in vitro characterization of this novel compound.

Future studies should focus on the synthesis and purification of this compound, followed by the systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines. Should promising activity be observed, further investigations into its mechanism of action, including its effects on the cell cycle and specific signaling pathways, are warranted. Similarly, its potential to modulate the GABA-A receptor and other CNS targets should be explored through binding and functional assays. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related compounds.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13.
  • Al-Harthi, T. H., Zoghaib, W. M., Pflueger, M., Schoepel, M., Önder, K., Reitsammer, M., ... & Jalil, J. (2016). Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. Molecules, 21(10), 1290.
  • PubChem. Benzophenone, 2',5-dichloro-2-methylamino-. [Link]

  • Liu, Y., Lin, X., Li, L., Zhang, J., Chen, Y., Zhang, H., ... & Liu, Y. (2016). Design, synthesis and cytotoxic activities of novel 2, 5-diketopiperazine derivatives. European journal of medicinal chemistry, 121, 500-509.
  • Mereddy, V. R., Papasani, V. R., Gunasekar, S., & Garlapati, S. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.
  • Ceravolo, I. P., Leoni, L. F., Krettli, A. U., Murta, S. M. F., de Resende, D. M., Cruz, M. G. F. M. L., ... & Kohlhoff, M. (2024). Novel 2, 5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Pharmaceuticals, 17(2), 223.
  • ResearchGate. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. [Link]

  • Keglevich, P., Hazai, L., Kalaus, G., & Szántay, C. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326.
  • Yilmaz, I., Sen, M., Guler, O. O., & Temel, H. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2, 3-Dichloro-5, 8-dihydroxy-1, 4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS omega.
  • Ligas, B., Sławiński, J., Szafrański, K., & Żołnowska, B. (2024). 2, 4-Dichloro-5-[(N-aryl/alkyl) sulfamoyl] benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 441-451.
  • Fodor, K., Kovács, D., Borics, A., & Keglevich, P. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326.
  • Beshbish, A. A., El-Messery, S. M., Al-Omair, M. A., & El-Subbagh, H. I. (2024). 5, 5′-(Piperazine-1, 4-diyl) bis (4-chloro-3H-1, 2-dithiol-3-one). Molbank, 2024(2), M1886.

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"spectroscopic analysis (NMR, IR, MS) of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques required for the unequivocal structural elucidation and characterization of this compound. As a complex molecule with multiple functional groups, its analysis serves as an excellent case study for the application of modern analytical methodologies in pharmaceutical development and quality control.[1][2] This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices and interpret the resulting data to build a complete structural profile, thereby establishing a self-validating analytical workflow.[3]

Introduction

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount to drug safety and efficacy.[4] this compound is a molecule of interest, incorporating a halogenated benzophenone scaffold and a substituted piperazine moiety. Such structures are prevalent in medicinal chemistry.[5] Comprehensive characterization is therefore essential, not only for confirming the identity of the target compound but also for identifying and quantifying potential impurities.[1][6] This guide synthesizes data from established spectroscopic principles for benzophenone, piperazine, and related halogenated aromatic systems to present a predictive analysis of the title compound.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting spectroscopic data. The molecule can be dissected into three primary regions: the 2,5-dichlorophenyl ring, the benzoyl carbonyl linker, and the 2'-(4-methylpiperazinomethyl)phenyl substituent. Each region contributes unique signals to the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7] It provides detailed information on the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7]

  • Instrument Setup:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton chemical shift range (e.g., 0-12 ppm).

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width for the carbon range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).

    • Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to achieve pure absorption line shapes.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Predicted ¹H NMR Spectral Data

The proton spectrum is expected to be complex, with distinct signals for the aromatic, benzylic, piperazine, and N-methyl protons.

  • Aromatic Protons (δ 7.2-7.8 ppm): Seven protons are distributed across two differently substituted benzene rings. The protons on the dichlorinated ring will likely appear as complex multiplets due to their coupling patterns. The protons on the 2'-substituted ring will also show complex splitting. Aromatic protons generally resonate in this region.[8]

  • Benzylic Protons (-CH₂-) (δ ~3.6-3.8 ppm): The two protons of the methylene bridge between the aromatic ring and the piperazine nitrogen are expected to appear as a sharp singlet.

  • Piperazine Protons (-CH₂-N-CH₂-) (δ ~2.4-2.7 ppm): The eight protons on the piperazine ring are chemically equivalent in a rapidly conformationally-flipping system and are expected to appear as a broad singlet or a complex multiplet, integrating to 8H.[5][9]

  • N-Methyl Protons (-N-CH₃) (δ ~2.2-2.3 ppm): The three protons of the methyl group attached to the piperazine nitrogen will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C=O) (δ ~195-200 ppm): The ketone carbonyl carbon is highly deshielded and will appear as a singlet in the far downfield region of the spectrum.[10][11]

  • Aromatic Carbons (δ ~125-140 ppm): Twelve aromatic carbons will be present. Carbons bearing chlorine atoms (C-Cl) will be shifted downfield, while the quaternary carbons will have lower intensity.[12][13]

  • Benzylic Carbon (-CH₂-) (δ ~60-65 ppm): The methylene carbon will appear in the aliphatic region.

  • Piperazine Carbons (-CH₂-N-CH₂-) (δ ~50-55 ppm): The four carbons of the piperazine ring are expected to be nearly equivalent, potentially giving rise to two distinct signals for the carbons adjacent to the different nitrogen atoms.[5]

  • N-Methyl Carbon (-N-CH₃) (δ ~45-48 ppm): The N-methyl carbon will appear as a distinct signal in the aliphatic region.

NMR Data Summary
Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic CH7.2 - 7.8 (7H, m)125 - 140
Carbonyl C=O-195 - 200
Benzylic -CH₂-~3.7 (2H, s)60 - 65
Piperazine -CH₂-~2.5 (8H, br s)50 - 55
N-Methyl -CH₃~2.25 (3H, s)45 - 48

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol
  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group and the aromatic systems.

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): A series of weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[15][16]

  • Aliphatic C-H Stretch (2800-3000 cm⁻¹): These absorptions arise from the C-H bonds of the methylene and methyl groups of the piperazinomethyl substituent.[16]

  • Ketone C=O Stretch (~1660-1685 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the benzophenone carbonyl group.[10][17][18] Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[19]

  • Aromatic C=C Stretch (1450-1600 cm⁻¹): Several medium to strong bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[8]

  • C-N Stretch (1000-1250 cm⁻¹): Absorptions associated with the stretching of the carbon-nitrogen bonds in the piperazine moiety are expected in this region.

  • C-Cl Stretch (600-800 cm⁻¹): Strong absorptions in the lower frequency region of the fingerprint are characteristic of carbon-chlorine bonds.

IR Data Summary
Frequency Range (cm⁻¹) Vibration Type Functional Group
3000 - 3100C-H StretchAromatic
2800 - 3000C-H StretchAliphatic (CH₂, CH₃)
1660 - 1685C=O StretchAromatic Ketone
1450 - 1600C=C StretchAromatic Ring
1000 - 1250C-N StretchAmine
600 - 800C-Cl StretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.[3][7] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of the halogens.[14]

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample, ensuring purity before it enters the mass spectrometer.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, which is ideal for molecules containing basic nitrogen atoms like piperazine.[1] ESI typically generates the protonated molecular ion [M+H]⁺.[1]

  • Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions, which are then mass-analyzed. This provides detailed structural information.[20]

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₂₁H₂₂Cl₂N₂O. The monoisotopic mass is 388.1109 Da.

  • Molecular Ion Peak ([M+H]⁺): In ESI-MS, the base peak is expected to be the protonated molecule at m/z 389.1182 .

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for any chlorine-containing ion:

    • A (containing two ³⁵Cl atoms)

    • A+2 (containing one ³⁵Cl and one ³⁷Cl), with a relative intensity of ~65% of A.

    • A+4 (containing two ³⁷Cl atoms), with a relative intensity of ~10% of A.

  • Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The most probable cleavage points are the weakest bonds, typically those adjacent to heteroatoms or aromatic rings (benzylic position).

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the aromatic ring, or the C-N bond between the methylene and the piperazine. The most likely pathway is the loss of the methylpiperazine moiety to form a stable benzylic cation. However, the most common fragmentation for substituted piperazines involves cleavage at the benzylic C-N bond, leading to the formation of the m/z 99.10 ion (C₅H₁₁N₂⁺) , corresponding to the protonated 1-methylpiperazine fragment. The other part would be the dichlorobenzophenone-methylene cation.

    • α-Cleavage at the Carbonyl Group: Cleavage of the bonds adjacent to the carbonyl group is a hallmark of benzophenone fragmentation.[21][22] This can lead to the formation of:

      • A dichlorobenzoyl cation (m/z 173.96) .

      • A (4-methylpiperazinomethyl)benzoyl cation .

G M [M+H]⁺ m/z 389.1182 (C₂₁H₂₃Cl₂N₂O)⁺ frag1 Benzylic Cleavage M->frag1 frag2 α-Cleavage M->frag2 ion1 [C₅H₁₁N₂]⁺ m/z 99.10 (Protonated 1-methylpiperazine) frag1->ion1 ion3 [C₇H₅Cl₂O]⁺ m/z 173.96 (Dichlorobenzoyl cation) frag2->ion3 ion2 [C₁₄H₉Cl₂O]⁺ m/z 279.00 (Dichlorobenzoyl cation)

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Mass Spectrometry Data Summary
m/z (Monoisotopic) Proposed Ion Formula Identity
389.1182[C₂₁H₂₃Cl₂N₂O]⁺Protonated Molecular Ion [M+H]⁺
391.1153[C₂₁H₂₃³⁵Cl³⁷ClN₂O]⁺[M+H]⁺ Isotope Peak (A+2)
393.1123[C₂₁H₂₃³⁷Cl₂N₂O]⁺[M+H]⁺ Isotope Peak (A+4)
99.1022[C₅H₁₁N₂]⁺Protonated 1-methylpiperazine fragment
173.9610[C₇H₅Cl₂O]⁺Dichlorobenzoyl cation

Conclusion

The structural verification of this compound is robustly achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the aromatic ketone carbonyl. High-resolution mass spectrometry establishes the elemental composition and molecular weight, while MS/MS fragmentation patterns, combined with the characteristic chlorine isotopic signature, confirm the connectivity of the molecular subunits. Together, these techniques provide a self-validating dataset that unequivocally confirms the structure and purity of the target compound, in line with modern standards for pharmaceutical analysis.[2][3][4]

References

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A Technical Guide to the Solubility Profiling of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, a complex molecule with features indicative of challenging solubility behavior. We present a detailed analysis of the molecule's physicochemical properties, followed by robust, step-by-step protocols for both thermodynamic solubility in common laboratory solvents and pH-dependent aqueous solubility profiling. The rationale behind key experimental choices is discussed, emphasizing the establishment of self-validating, trustworthy data suitable for drug discovery and development professionals. All data and protocols are contextualized to empower researchers to make informed decisions in formulation and process development.

Introduction: The Critical Role of Solubility

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the API. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and create significant hurdles in manufacturing processes.[1][2] The subject of this guide, this compound, is a molecule whose structure suggests a complex solubility profile that warrants careful and systematic investigation.

This document serves as an in-depth guide for researchers, chemists, and formulation scientists. It moves beyond simple data reporting to explain the causality behind the experimental design, ensuring that the generated solubility data is not only accurate but also mechanistically understood. By adhering to rigorous scientific principles, the methodologies described herein are designed to produce reliable and reproducible results, forming an authoritative basis for critical development decisions.

Physicochemical Characterization of the Target Compound

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

Chemical Structure and Functional Group Analysis

This compound is a multi-functional molecule with distinct regions contributing to its overall physicochemical nature.

  • Benzophenone Core with Dichloro-substitution: The rigid, aromatic benzophenone core, further substituted with two chlorine atoms, is inherently lipophilic and hydrophobic. This region is expected to favor solubility in non-polar organic solvents.[3][4]

  • Methylpiperazinomethyl Group: This tertiary amine moiety introduces a basic, ionizable center. The piperazine nitrogen is capable of accepting a proton, which is the key to its pH-dependent solubility.[5][6] In acidic environments, the protonated form will exist as a salt, dramatically increasing its affinity for polar solvents like water.

Predicted Properties and Their Implications

Computational tools provide valuable estimates of key properties that govern solubility behavior.

PropertyPredicted ValueImplication for Solubility
LogP (Octanol-Water Partition Coefficient) ~4.5 - 5.5A high LogP value indicates strong lipophilicity, predicting low intrinsic solubility in aqueous media and a preference for non-polar organic solvents.
pKa (Acid Dissociation Constant) ~7.6 ± 0.1[7]This value corresponds to the equilibrium between the neutral base and its protonated (conjugate acid) form. At pH values significantly below the pKa (e.g., pH < 6), the compound will be predominantly in its more soluble, ionized form. At pH values above the pKa (e.g., pH > 8.5), it will be in its less soluble, neutral form.[8]

Principles of Solubility Determination

It is crucial to distinguish between two primary types of solubility measurements, as they provide different insights for drug development.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[9] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure the solution and excess solid have reached a stable state.[10][11][12] This value is critical for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a substance, typically dissolved in a stock solvent like DMSO, is rapidly added to an aqueous buffer.[13][14] Precipitation occurs, and the measurement is taken after a short incubation. While faster and suited for high-throughput screening, it often overestimates the true thermodynamic solubility.[13]

For the purposes of authoritative characterization, this guide focuses exclusively on methods for determining thermodynamic solubility .

Experimental Methodology for Solubility Profiling

The following protocols are designed to be self-validating systems, incorporating checks and justifications to ensure data integrity.

Protocol 1: Thermodynamic Solubility in Organic Solvents via the Shake-Flask Method

This protocol determines the equilibrium solubility in a range of common laboratory solvents. The choice of solvents should span a variety of polarities to build a comprehensive profile.

Causality Behind Experimental Choices:

  • Excess Solid: The addition of an excess of the solid compound is mandatory to ensure that the final solution is truly saturated, a prerequisite for measuring equilibrium solubility.[11]

  • Equilibration Time: An incubation period of 48 hours with agitation is chosen to provide sufficient time for the dissolution process to reach a state of thermodynamic equilibrium. Shorter times risk measuring kinetic solubility, while longer times are unlikely to yield a significant change for most compounds.

  • Temperature Control: Solubility is temperature-dependent.[15] Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.

  • Filtration: A syringe filter with low analyte-binding properties (e.g., PTFE) is used to separate the saturated solution from the undissolved solid without introducing contamination or losing the analyte to filter adsorption.

Step-by-Step Methodology:

  • Add an excess amount of this compound (e.g., ~10-20 mg) to a series of glass vials.

  • To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Acetone, Dichloromethane, Toluene).

  • Seal the vials securely and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

  • Agitate the vials for 48 hours to allow the system to reach equilibrium.

  • After 48 hours, visually inspect each vial to confirm the presence of undissolved solid material. If no solid remains, the compound is freely soluble under these conditions, and the experiment should be repeated with a greater amount of solid.

  • Allow the vials to stand for ~1 hour for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a glass syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate any binding sites on the filter.

  • Filter the remaining supernatant into a clean, pre-labeled HPLC vial.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis A 1. Weigh Excess API B 2. Add Solvent (2 mL) A->B C 3. Seal and Agitate (48h @ 25°C) B->C D 4. Visual Check (Confirm excess solid) C->D E 5. Settle Solids (1 hour) D->E F 6. Filter Supernatant (0.22 µm PTFE) E->F G 7. Dilute Filtrate F->G H 8. Analyze by HPLC-UV G->H

Workflow for Thermodynamic Solubility Determination.
Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract.[1][16] The method follows the principles outlined by the World Health Organization (WHO) for biopharmaceutics classification.[17]

Causality Behind Experimental Choices:

  • Buffer Selection: Biologically relevant buffers (pH 1.2, 4.5, 6.8) are used to simulate the conditions of the stomach and small intestine.[17]

  • pH Verification: The pH of the suspension is measured at the beginning and end of the experiment to ensure the buffer capacity was sufficient to control the pH, a critical parameter for ionizable compounds.[11][17]

  • Temperature: The experiment is conducted at 37 °C to mimic human body temperature.[17]

Step-by-Step Methodology:

  • Prepare a set of buffers at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).[17]

  • Add an excess amount of the API to triplicate vials for each pH condition.

  • Add a precise volume of the corresponding buffer to each vial.

  • Seal the vials, measure and record the initial pH of the suspension.

  • Place the vials in an orbital shaker maintained at 37 ± 1 °C for 48 hours.

  • After incubation, confirm the presence of undissolved solid in all vials.

  • Measure and record the final pH of each suspension. A significant deviation (>0.2 pH units) may indicate insufficient buffer capacity.

  • Separate the supernatant from the solid as described in Protocol 1 (steps 6-8).

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G cluster_pH pH Environment cluster_form Molecular Form cluster_sol Resulting Solubility Low_pH Low pH (e.g., pH 1.2) Ionized Protonated (Ionized) R-NH⁺ Low_pH->Ionized Protonation Favored (pH < pKa) High_pH High pH (e.g., pH 8.0) Neutral Neutral Base R-N High_pH->Neutral Deprotonation Favored (pH > pKa) High_Sol High Aqueous Solubility Ionized->High_Sol Low_Sol Low Aqueous Solubility Neutral->Low_Sol

Logical relationship between pH, ionization, and solubility.

Representative Results and Data Presentation

While actual experimental data is required, the following tables illustrate how the results should be structured for clear interpretation. The data presented is hypothetical but scientifically plausible based on the compound's structure.

Solubility in Common Organic Solvents at 25 °C

This data is crucial for selecting solvents for chemical synthesis, purification, and the preparation of analytical standards.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) (Hypothetical)Classification
Toluene2.42.4> 100Very Soluble
Dichloromethane3.19.1> 100Very Soluble
Acetone5.121~50Soluble
Isopropyl Alcohol3.918~25Sparingly Soluble
Acetonitrile5.837.5~15Sparingly Soluble
Methanol5.133~5Slightly Soluble

Discussion: The high solubility in low-polarity solvents like Dichloromethane and Toluene is consistent with the lipophilic benzophenone core. As solvent polarity increases (e.g., Methanol), the solubility of the neutral form of the molecule is expected to decrease.

pH-Dependent Aqueous Solubility Profile at 37 °C

This profile is paramount for predicting oral absorption and guiding the development of oral dosage forms.

Buffer pHFinal pH (Mean)Solubility (mg/mL) (Hypothetical Mean ± SD)Solubility (µg/mL)
1.21.212.5 ± 0.22500
4.54.520.8 ± 0.07800
6.86.790.05 ± 0.0150
7.4 (Phosphate)7.38< 0.01< 10
8.5 (Borate)8.49< 0.001< 1

Discussion: The data clearly illustrates the profound impact of pH. Solubility is highest at the lowest pH, where the piperazine nitrogen is fully protonated. As the pH approaches and surpasses the pKa (~7.6), the compound converts to its neutral, much less soluble form, leading to a dramatic drop in solubility. This behavior is characteristic of a weakly basic compound.[8][16]

Conclusion and Recommendations

The solubility profile of this compound is dominated by its chemical structure: a lipophilic core and a basic, ionizable amine. Its solubility in organic solvents is inversely related to solvent polarity. Crucially, its aqueous solubility is highly pH-dependent, exhibiting significantly greater solubility under acidic conditions.

Recommendations for Development:

  • Oral Formulation: For oral delivery, formulation strategies should focus on salt formation or the use of acidic excipients to ensure dissolution in the upper gastrointestinal tract. Amorphous solid dispersions could also be explored to improve the dissolution rate of the free base.

  • Process Chemistry: Dichloromethane or Toluene are suitable solvents for reaction and purification steps. Crystallization may be induced by the addition of an anti-solvent like methanol or isopropanol.

  • Analytical Development: A mixture of acetonitrile and water with an acidic modifier (e.g., formic or trifluoroacetic acid) will be required for reversed-phase HPLC to ensure the analyte is in its soluble, protonated form and chromatographs effectively.

This guide provides the foundational principles and robust methodologies required to generate a definitive solubility profile for this compound. Adherence to these protocols will ensure the development of high-quality, reliable data, thereby enabling scientifically sound decisions in the advancement of this compound.

References

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An In-depth Technical Guide to Exploring the Therapeutic Potential of Dichlorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorobenzophenone and its derivatives represent a versatile class of chlorinated aromatic ketones with significant, yet underexplored, therapeutic potential.[1][2] Possessing a core structure amenable to diverse chemical modifications, these compounds have emerged as promising scaffolds in medicinal chemistry.[2] This guide synthesizes current knowledge, providing an in-depth exploration of their synthesis, mechanisms of action, and evaluation across key therapeutic areas, primarily focusing on oncology and microbiology. By detailing validated experimental protocols and examining structure-activity relationships, this document serves as a foundational resource for professionals seeking to innovate within this chemical space.

Introduction to Dichlorobenzophenone Derivatives

The dichlorobenzophenone scaffold consists of a central ketone group bridging two phenyl rings, each substituted with a chlorine atom. The isomeric positions of the chlorine atoms (e.g., 2,4'-, 4,4'-, 3,4-) significantly influence the molecule's physicochemical properties and biological activity.[3][4][5] This structural versatility makes them valuable precursors for a wide range of more complex molecules, including active pharmaceutical ingredients.[2] For instance, 2,4'-dichlorobenzophenone is a key intermediate in the synthesis of imidazole antifungal agents like sertaconazole.[2] Beyond their role as synthetic intermediates, derivatives have demonstrated direct biological effects, including anticancer, antimicrobial, and antiandrogenic properties.[6][7][8]

Synthetic Strategies and Characterization

The synthesis of dichlorobenzophenone derivatives is most commonly achieved through established organic reactions, primarily Friedel-Crafts acylation.[1][9] This foundational method provides a reliable route to the core scaffold, which can then be further modified.

Primary Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for creating the benzophenone core by reacting a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][9]

Conceptual Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_characterization Analytical Characterization Reactants Chlorobenzene + 2-Chlorobenzoyl Chloride Catalyst AlCl3 Catalyst in Solvent (e.g., Toluene) Reactants->Catalyst Reaction Friedel-Crafts Acylation (Reflux, 4-6h) Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Post-reaction Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Purify Purify by Recrystallization (Ethanol) Wash->Purify TLC TLC Monitoring Purify->TLC Verify Purity Final Pure Dichlorobenzophenone Derivative Purify->Final HPLC HPLC for Purity TLC->HPLC GCMS GC-MS for Structure & MW Confirmation TLC->GCMS NMR NMR for Structural Elucidation TLC->NMR G Compound Dichlorobenzophenone Derivative Mito Mitochondrial Membrane Depolarization Compound->Mito Intrinsic Pathway Casp8 Caspase-8 Activation Compound->Casp8 Extrinsic Pathway Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Dual induction of apoptotic pathways.

In Vitro Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT29 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorobenzophenone derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Data

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For dichlorophenyl-containing compounds, specific substitutions have been shown to enhance anticancer activity.

Base ScaffoldSubstitution (R-group)Target Cell LineIC₅₀ (µg/mL)Reference
Chalcone-Sulfonamide-HAGS (Gastric)>10
Chalcone-Sulfonamide-OCH₃AGS (Gastric)0.89
Chalcone-Sulfonamide-FHL-60 (Leukemia)9.63
Dichlorophenylacrylonitrile-NO₂MCF-7 (Breast)0.127 µM
Dichlorophenylacrylonitrile-NH₂MCF-7 (Breast)>10 µM

Table 1: SAR data for selected dichlorophenyl derivatives, demonstrating the impact of substituents on anticancer potency.

Antimicrobial Activity: Spectrum and Assessment

Dichlorobenzophenone derivatives have also been investigated for their antimicrobial properties. While some core structures show limited activity against Gram-negative bacteria, their efficacy can be dramatically enhanced through formulation or derivatization.

[7][10]#### 4.1 Methodologies for Antimicrobial Screening

The minimum inhibitory concentration (MIC) is a key metric used to quantify the antimicrobial potency of a compound.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Recent studies have shown that functionalizing gold nanoparticles with dichlorophen, a related compound, significantly enhances its activity against carbapenem-resistant Enterobacteriaceae (CRE), with MIC values ranging from 4 to 16 µg/mL. T[10][11]he mechanism involves the disruption of the bacterial membrane and the induction of reactive oxygen species (ROS).

[7][10]### 5.0 Emerging Therapeutic Areas

Beyond oncology and microbiology, dichlorobenzophenone derivatives are being explored in other contexts:

  • Antiandrogenic Activity: p,p'-Dichlorobenzophenone (DCBP) has been identified as a potent antiandrogen in vitro, suggesting potential applications in prostate cancer or other androgen-dependent conditions. *[8] Antiviral Properties: The broader class of chalcones, which can be synthesized from benzophenone precursors, has shown antiviral activity. *[6] Inflammatory Pathway Inhibition: Related benzophenone structures can inhibit the TLR4 signaling pathway, a key component of the innate immune and inflammatory response.

[12]### 6.0 Challenges and Future Directions

The primary challenge in the development of dichlorobenzophenone derivatives is optimizing their selectivity and minimizing off-target toxicity. While potent in vitro activity is a promising start, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo toxicology studies are essential next steps. Future research should focus on:

  • Rational Design: Utilizing computational modeling to design derivatives with improved target specificity and drug-like properties.

  • Mechanism Elucidation: Deepening the understanding of the molecular targets and signaling pathways affected by these compounds.

  • Advanced Formulations: Exploring nanocarrier systems to improve bioavailability and targeted delivery, thereby enhancing efficacy and reducing systemic toxicity.

Dichlorobenzophenone derivatives constitute a promising and versatile chemical class with demonstrated therapeutic potential, particularly in the fields of oncology and antimicrobial research. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The insights and protocols provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel therapeutics based on this valuable scaffold.

References

  • Wikipedia. 4,4'-Dichlorobenzophenone. Available from: [Link]

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  • PrepChem.com. Synthesis of 2,4'-dichlorobenzophenone. Available from: [Link]

  • National Institutes of Health (NIH). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Available from: [Link]

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  • PubMed. Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen. Available from: [Link]

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  • PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]

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A Technical Guide to the Preliminary Toxicity Screening of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone is a novel compound with potential applications in pharmaceutical development. As with any new chemical entity, a thorough evaluation of its toxicological profile is a critical prerequisite to ensure safety and guide further development. This technical guide provides a comprehensive, multi-tiered strategy for the preliminary toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. The approach detailed herein is rooted in a logical progression from computational predictions to in vitro assays and culminating in a preliminary in vivo assessment, ensuring a robust and ethically considerate evaluation.

The structure of the target compound, incorporating a dichlorinated benzophenone core and a methylpiperazine moiety, necessitates a broad-spectrum toxicological assessment. Benzophenones are a class of compounds with known concerns regarding carcinogenicity and endocrine disruption[1][2]. Similarly, piperazine derivatives have been associated with neurotoxic and cardiotoxic effects[3][4][5]. Therefore, the screening strategy must be sufficiently comprehensive to identify potential liabilities arising from either of these structural components.

This guide emphasizes a tiered approach, beginning with in silico methods to predict potential toxicities and guide subsequent experimental work. This is followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiac liability. Finally, a preliminary in vivo acute oral toxicity study is outlined to provide data on systemic toxicity. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure methodological rigor.

Tier 1: In Silico Toxicity Prediction

The initial step in the toxicological evaluation of a novel compound is the use of computational, or in silico, models to predict its potential adverse effects[6][7][8]. These methods offer a rapid and cost-effective means of identifying potential hazards and prioritizing endpoints for subsequent in vitro and in vivo testing[9][10].

Rationale for In Silico Screening

In silico toxicology leverages extensive databases of chemical structures and their associated toxicological data to build predictive models. By analyzing the structural features of this compound, we can generate predictions for a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. This approach allows for early identification of potential "hot spots" within the molecule that may be associated with toxicity, thereby guiding the selection of the most relevant experimental assays.

Recommended In Silico Tools and Endpoints

A variety of computational tools are available for toxicity prediction. It is recommended to use a consensus approach, employing multiple models to increase the confidence in the predictions. Key endpoints to be assessed for this compound include:

Toxicity Endpoint Rationale Recommended In Silico Models
Genotoxicity (Mutagenicity) Benzophenone and some of its derivatives have raised concerns about their genotoxic potential.Derek Nexus®, Sarah Nexus®, OECD QSAR Toolbox
Carcinogenicity Benzophenone is classified as a possible human carcinogen (Group 2B)[1].Derek Nexus®, Leadscope Model Applier
Hepatotoxicity The liver is a primary site of metabolism for many xenobiotics, and benzophenones have shown liver toxicity in animal studies[11].DILIrank, OECD QSAR Toolbox
Cardiotoxicity (hERG Inhibition) The piperazine moiety is present in several drugs that have been associated with cardiac effects.hERGCentral™, Pred-hERG
Neurotoxicity Piperazine and its derivatives have known neurotoxic effects[3][12].OECD QSAR Toolbox
Endocrine Disruption Benzophenones are known endocrine disruptors[2].Endocrine Disruptome, OECD QSAR Toolbox
Workflow for In Silico Analysis

cluster_0 In Silico Toxicity Prediction A Input Compound Structure (SMILES or SDF) B Select Predictive Models (e.g., Derek Nexus, OECD Toolbox) A->B C Run Predictions for Key Endpoints: - Genotoxicity - Carcinogenicity - Hepatotoxicity - Cardiotoxicity - Neurotoxicity - Endocrine Disruption B->C D Analyze and Consolidate Predictions C->D E Generate Toxicity Profile Report D->E F Prioritize Endpoints for In Vitro and In Vivo Testing E->F

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro Toxicity Assessment

Based on the in silico predictions and the structural alerts from the benzophenone and piperazine moieties, a battery of in vitro assays should be conducted. In vitro methods provide a controlled environment to assess specific toxicological endpoints at the cellular level, reducing the reliance on animal testing in the early stages of drug development[13][14][15].

Cytotoxicity Assays

Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death. It is recommended to use at least two assays that measure different cytotoxicity endpoints to obtain a comprehensive understanding of the compound's effects on cell viability.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle control and positive control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The lactate dehydrogenase (LDH) release assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a marker of cell membrane disruption and necrosis[16][17][18].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Assay Endpoint Principle Advantages Limitations
MTT Metabolic ActivityReduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.High throughput, sensitive.Can be affected by compounds that alter mitochondrial respiration.
LDH Release Membrane IntegrityMeasurement of LDH released from damaged cells.High throughput, measures a direct marker of cell death.Less sensitive to apoptotic cell death.
Genotoxicity Assays

Genotoxicity testing is crucial to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer[19]. A standard battery of two in vitro tests is recommended to cover both gene mutations and chromosomal damage[20].

The Ames test is a widely used method to detect point mutations in DNA[19][21]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Protocol:

  • Strain Selection: Use a panel of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events[19][21].

Protocol:

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) and treat with the test compound at various concentrations, with and without S9 mix.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

cluster_1 In Vitro Genotoxicity Testing A Ames Test (Bacterial Reverse Mutation) B Detects Gene Mutations A->B E Comprehensive Genotoxicity Profile B->E C In Vitro Micronucleus Assay (Mammalian Cells) D Detects Chromosomal Damage C->D D->E

Caption: A two-pronged approach to in vitro genotoxicity testing.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias[22][23]. Given the presence of the piperazine moiety, a hERG assay is a critical component of the preliminary toxicity screening.

Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells using an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol[24].

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC₅₀ value.

Parameter Description
Cell Line HEK293 cells stably expressing the hERG channel
Method Automated whole-cell patch clamp
Voltage Protocol Standard pulse protocol to elicit hERG current
Positive Control E-4031 or another known hERG inhibitor
Endpoint IC₅₀ for hERG current inhibition

Tier 3: Preliminary In Vivo Acute Oral Toxicity Study

Following the in vitro characterization, a preliminary in vivo study is necessary to understand the compound's systemic toxicity and to determine its acute toxic class. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable approach that uses a minimal number of animals[25].

Rationale for the Acute Toxic Class Method

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals (typically 3 per step) to classify a substance into one of several toxicity categories based on mortality and clinical signs[25]. This method provides sufficient information for hazard classification while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Experimental Protocol (OECD 423)
  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

  • Dose Selection: Based on the in vitro cytotoxicity data and any available information on structurally related compounds, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.

  • Administration: Administer the compound by oral gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[26]. Pay close attention to signs of neurotoxicity (e.g., tremors, convulsions) and general malaise.

  • Stepwise Procedure: The outcome of the first step (mortality or survival) determines the dose for the next step, if necessary.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the compound according to the Globally Harmonised System (GHS) for acute toxicity.

cluster_2 OECD 423 Acute Toxic Class Method A Select Starting Dose (e.g., 300 mg/kg) B Dose 3 Female Rats A->B C Observe for 14 Days (Mortality and Clinical Signs) B->C D Decision Point C->D E Stop Test and Classify D->E Sufficient Data for Classification F Dose at Lower Level D->F Mortality Observed G Dose at Higher Level D->G No Mortality

Caption: Decision-making workflow for the OECD 423 study.

Conclusion

The preliminary toxicity screening of this compound requires a systematic and multi-faceted approach. By integrating in silico predictions with a carefully selected battery of in vitro assays and a preliminary in vivo study, a robust initial safety profile can be established. This tiered strategy not only provides a comprehensive overview of the compound's potential toxicities but also aligns with modern principles of efficient and ethical drug development. The data generated from this screening cascade will be instrumental in making informed decisions regarding the future development of this novel chemical entity.

References

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Methodological & Application

Application Notes and Protocols for Cell-Based Assays with 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzophenone Derivative

In the landscape of contemporary drug discovery and cellular biology, the identification of novel compounds that modulate critical cellular pathways is of paramount importance. 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic molecule characterized by a dichlorinated benzophenone scaffold linked to a methylpiperazine moiety. While the benzophenone core is found in various biologically active compounds, the inclusion of the basic methylpiperazinomethyl group suggests a potential for lysosomotropism—the accumulation of the compound within the acidic environment of lysosomes. This unique structural feature positions this compound as a compound of interest for investigating lysosome-dependent cell death pathways, which are increasingly recognized as a therapeutic vulnerability in cancer and other diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will delve into its hypothesized mechanism of action centered on lysosomal membrane permeabilization (LMP) and provide detailed, field-proven protocols for its characterization in cell-based assays.

Hypothesized Mechanism of Action: A Lysosomotropic Journey to Cell Death

The chemical structure of this compound, featuring a lipophilic benzophenone core and a basic piperazine ring, is characteristic of a class of compounds known as lysosomotropic agents.[1][2][3] These are typically weak bases that can freely diffuse across cellular membranes in their neutral state. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), they become protonated and trapped, leading to their accumulation at concentrations significantly higher than in the cytoplasm.[4][5]

This accumulation is hypothesized to trigger a cascade of events culminating in cell death through Lysosomal Membrane Permeabilization (LMP). The high concentration of the protonated compound can lead to osmotic stress and direct destabilization of the lysosomal membrane.[3] The subsequent leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm can initiate a catastrophic cascade of events, including the activation of apoptotic pathways and direct degradation of cellular components, ultimately leading to cell death.[5]

This proposed mechanism provides a compelling rationale for investigating this compound as a potential cytotoxic agent. The following protocols are designed to rigorously test this hypothesis.

Visualizing the Hypothesized Signaling Pathway

LMP_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (Acidic pH) Compound_ext 2,5-Dichloro-2'-(4-methyl- piperazinomethyl) benzophenone (Neutral Form) Compound_cyto Compound (Neutral Form) Compound_ext->Compound_cyto Passive Diffusion Compound_lyso Compound (Protonated & Trapped) Compound_cyto->Compound_lyso Sequestration Mitochondrion Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis LMP Lysosomal Membrane Permeabilization (LMP) Compound_lyso->LMP Induces Cathepsins Cathepsins LMP->Cathepsins Release of Cathepsins->Mitochondrion Activates

Caption: Hypothesized mechanism of this compound-induced cell death via lysosomal membrane permeabilization.

Experimental Protocols

PART 1: Initial Cytotoxicity Assessment

The first critical step is to determine the cytotoxic potential of this compound and establish a working concentration range for subsequent mechanistic studies. The MTT assay is a reliable and widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6]

Table 1: Materials for MTT Cytotoxicity Assay

Reagent/EquipmentSupplierCatalog No.
This compoundSigma-Aldrich898762-36-2
Selected Cancer Cell Line (e.g., HeLa, MCF-7, A549)ATCCVaries
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well flat-bottom platesCorning3599
Multichannel pipetteVariesVaries
Microplate readerVariesVaries
  • Cell Seeding:

    • Culture your chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

PART 2: Investigating Lysosomal Membrane Permeabilization (LMP)

Based on the IC₅₀ values obtained from the cytotoxicity assay, you can now investigate whether this compound induces LMP. We present three complementary assays for this purpose.

The Neutral Red (NR) uptake assay is a sensitive method to assess lysosomal integrity. Viable cells with intact lysosomes take up and accumulate the NR dye. A decrease in NR uptake is indicative of lysosomal damage.[6][7][8]

Table 2: Materials for Neutral Red Uptake Assay

Reagent/EquipmentSupplierCatalog No.
Neutral Red solution (0.33% in water)Sigma-AldrichN2889
Neutral Red Assay Solubilizing Solution (1% acetic acid, 50% ethanol)In-house preparationN/A
All other materials from Table 1VariesVaries
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, treating the cells with concentrations around the IC₅₀ value of this compound for a predetermined time (e.g., 24 hours).

  • Neutral Red Staining:

    • After treatment, remove the medium and wash the cells once with PBS.

    • Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

    • Incubate for 2 hours at 37°C.

  • Dye Extraction and Quantification:

    • Remove the Neutral Red-containing medium and wash the cells with PBS.

    • Add 150 µL of the Neutral Red Assay Solubilizing Solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of Neutral Red uptake relative to the vehicle-treated control. A significant decrease in NR uptake suggests compromised lysosomal integrity.

Acridine Orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. In the cytoplasm and nucleus, it intercalates with nucleic acids and fluoresces green. Disruption of the lysosomal pH gradient due to LMP causes the relocation of AO from the lysosomes to the cytoplasm, resulting in a shift from red to green fluorescence.[3][9]

Table 3: Materials for Acridine Orange Relocation Assay

Reagent/EquipmentSupplierCatalog No.
Acridine Orange hydrochloride hydrateSigma-AldrichA6014
Hoechst 33342Thermo Fisher ScientificH3570
Fluorescence microscope or high-content imaging systemVariesVaries
Black, clear-bottom 96-well platesCorning3603
  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously.

  • Staining:

    • After treatment, add Acridine Orange to each well to a final concentration of 5 µg/mL and Hoechst 33342 to a final concentration of 1 µg/mL.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add 100 µL of fresh, pre-warmed medium.

    • Image the cells using a fluorescence microscope. Use a blue filter for Hoechst (nuclei), a green filter for AO monomers (cytoplasm/nucleus), and a red filter for AO aggregates (lysosomes).

  • Data Analysis:

    • Qualitatively assess the shift in fluorescence from red punctate staining (healthy lysosomes) to diffuse green fluorescence (LMP).

    • For quantitative analysis, use image analysis software to measure the intensity of red and green fluorescence per cell. A decrease in the red/green fluorescence intensity ratio indicates LMP.

Galectin-3 is a cytosolic protein that specifically binds to β-galactosides, which are normally present on the luminal side of the lysosomal membrane. Upon LMP, galectin-3 translocates from a diffuse cytosolic localization to punctate structures on the damaged lysosomes.[10][11]

Table 4: Materials for Galectin-3 Translocation Assay

Reagent/EquipmentSupplierCatalog No.
Primary antibody: anti-Galectin-3Abcamab2785
Secondary antibody: Alexa Fluor 488-conjugatedThermo Fisher ScientificA-11008
Paraformaldehyde (PFA)Sigma-Aldrich158127
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Glass coverslipsVariesVaries
  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and treat with the compound.

  • Immunofluorescence Staining:

    • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Image the cells using a confocal or fluorescence microscope.

    • In untreated cells, Galectin-3 should show a diffuse cytosolic staining. In treated cells, the appearance of bright, punctate green fluorescence indicates the translocation of Galectin-3 to damaged lysosomes.

Experimental Workflow Visualization

workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies P1_Start Select and Culture Cancer Cell Line P1_Treat Treat with 2,5-Dichloro-2'-(4-methyl- piperazinomethyl) benzophenone (Dose-Response) P1_Start->P1_Treat P1_Assay Perform MTT Assay P1_Treat->P1_Assay P1_End Determine IC50 Value P1_Assay->P1_End P2_Start Treat Cells with IC50 Concentrations P1_End->P2_Start Inform Concentration Selection P2_NR Neutral Red Uptake Assay P2_Start->P2_NR P2_AO Acridine Orange Relocation Assay P2_Start->P2_AO P2_Gal3 Galectin-3 Translocation Assay P2_Start->P2_Gal3 P2_End Confirm Lysosomal Membrane Permeabilization P2_NR->P2_End P2_AO->P2_End P2_Gal3->P2_End

Caption: A streamlined workflow for the cytotoxic and mechanistic evaluation of the target compound.

Data Interpretation and Troubleshooting

Table 5: Expected Outcomes and Interpretations

AssayExpected Outcome with Compound TreatmentInterpretation
MTT Assay Dose-dependent decrease in cell viabilityThe compound exhibits cytotoxic effects.
Neutral Red Uptake Decreased absorbance compared to controlCompromised lysosomal integrity.
Acridine Orange Relocation Shift from red punctate to diffuse green fluorescenceLoss of lysosomal acidic pH gradient.
Galectin-3 Translocation Formation of green fluorescent punctaDirect evidence of lysosomal membrane damage.

Troubleshooting Common Issues:

  • High background in MTT assay: Ensure complete removal of medium before adding DMSO. Check for microbial contamination.

  • Weak signal in Neutral Red assay: Optimize cell seeding density and incubation times. Ensure the solubilizing solution is fresh.

  • Photobleaching in fluorescence assays: Minimize exposure of stained cells to light. Use an anti-fade mounting medium for immunofluorescence.

  • Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and reagent preparations. Perform all experiments in triplicate.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound. The presented protocols, from initial cytotoxicity screening to in-depth mechanistic studies of lysosomal membrane permeabilization, will enable researchers to elucidate the cellular effects of this novel compound. Positive results from these assays would strongly support the hypothesis that this benzophenone derivative acts as a lysosomotropic agent, inducing cell death through the disruption of lysosomal integrity.

Future studies could explore the downstream consequences of LMP, such as the specific cathepsins released and the activation of mitochondrial apoptotic pathways. Furthermore, evaluating the compound's efficacy in a panel of cancer cell lines with varying sensitivities to apoptosis could reveal its therapeutic potential. The insights gained from these cell-based assays will be instrumental in guiding the further development of this compound as a potential anticancer agent.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • Aits, S., Jäättelä, M., & Nylandsted, J. (2015). Strategies for Assaying Lysosomal Membrane Permeabilization. In Lysosomes (pp. 15-28). Humana Press, New York, NY. [Link]

  • Aits, S., Kricker, J. A., Groth-Pedersen, L., Bøgh, M., Smedsgaard, J., Jäättelä, M., & Nylandsted, J. (2015). Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death. Methods in cell biology, 124, 261–285. [Link]

  • Nadanaciva, S., Lu, S., Gebhard, D. F., Jessen, B. A., Pennie, W. D., & Will, Y. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in vitro, 25(3), 715–723. [Link]

  • Aligning Science Across Parkinson's (ASAP). (2022). Lysosomal Membrane Permeability (LMP) assay. protocols.io. [Link]

  • ResearchTweet. (2022). Cell Viability Assay: Neutral Red Uptake Assay Protocol. [Link]

  • Vermilyea, S. (2024). Lysosomal Membrane Permeability (LMP) assay. protocols.io. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125-1131. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119-124. [Link]

  • Vermilyea, S. (2024). Lysosomal Membrane Permeability (LMP) assay. ResearchGate. [Link]

  • Zhitomirsky, B., & Assaraf, Y. G. (2020). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. Cells, 9(5), 1082. [Link]

  • Charles River Laboratories. (n.d.). Lysosomal Trapping Assays. [Link]

  • Appelqvist, H., Waster, P., Kagedal, K., & Ollinger, K. (2013). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods in molecular biology (Clifton, N.J.), 960, 229–237. [Link]

  • Cyprotex. (n.d.). Lysosomal Trapping (Lysosomotropism). [Link]

  • Piantelli, A., Tringali, M., Tringali, G., & D’Arca, D. (2021). Radiodynamic Therapy with Acridine Orange Is an Effective Treatment for Bone Metastases. Cancers, 13(16), 4057. [Link]

  • Farkas, T., Daugaard, M., & Jäättelä, M. (2011). Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells. Cancers, 3(4), 4088–4105. [Link]

  • Agilent. (n.d.). Automated Detection of Drug-Induced Lysosomal Cytotoxicity. [Link]

  • ResearchGate. (n.d.). LMP detection using acridine orange in SMNP-treated MDA-MB-231, BT474 and MCF10A cells. [Link]

  • Erdal, H., Berndtsson, M., Castro, J., Brunk, U., Shoshan, M. C., & Linder, S. (2005). Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis. Proceedings of the National Academy of Sciences of the United States of America, 102(1), 192–197. [Link]

  • ResearchGate. (2014). Is acridine orange a proper marker for lysosomes?. [Link]

  • Sironi, J., Aranda, E., Nordstrøm, L. U., & Schwartz, E. L. (2017). Lysosome Membrane Permeabilization and Disruption of the Molecular Target of Rapamycin (mTOR)-Lysosome Interaction Are Associated with the Inhibition of Lung Cancer Cell Proliferation by a Chloroquinoline Analog. Molecular pharmacology, 91(2), 116–125. [Link]

  • Villamil Giraldo, A. M., Appelqvist, H., Ederth, T., & Öllinger, K. (2014). Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society transactions, 42(5), 1460–1464. [Link]

  • Boya, P., Andreau, K., Poncet, D., Zamzami, N., Perfettini, J. L., Métivier, D., Ojcius, D. M., Jäättelä, M., & Kroemer, G. (2003). Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion. The Journal of experimental medicine, 197(10), 1323–1334. [Link]

  • Öztürk, H., Bily, A., & Erol, K. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules (Basel, Switzerland), 20(9), 16954–16967. [Link]

  • Siener, T., & Schollmeyer, D. (2001). 2-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part I). Molecules, 6(1), 35-41. [Link]

  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., Bironaitė, D., & Čėnas, N. (2016). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. Acta biochimica Polonica, 63(3), 557–562. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated analytical method for the precise quantification of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in pharmaceutical quality control. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, in-depth validation according to the International Council for Harmonisation (ICH) guidelines, and step-by-step experimental procedures. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a regulated environment.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical development. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[1] This application note addresses the need for a validated analytical method for this compound, providing a detailed protocol that can be readily implemented in a quality control laboratory.

The molecular structure of the target analyte, featuring a dichlorinated benzophenone core and a basic 4-methylpiperazinomethyl side chain, presents specific challenges and considerations for analytical method development. The benzophenone moiety provides a strong chromophore for UV detection, while the basic side chain necessitates careful control of the mobile phase pH to ensure optimal peak shape and retention. This guide will elaborate on the rationale behind the selected chromatographic conditions and the comprehensive validation approach undertaken to establish the method's suitability for its intended purpose.

Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and sufficient resolution of the analyte from potential impurities and degradation products.

Chromatographic System

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Column Selection

A reversed-phase C18 column is a common choice for the separation of moderately polar to non-polar compounds and was selected for this application.[2] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired chromatographic separation. A mixture of an aqueous buffer and an organic solvent is typically used in reversed-phase HPLC.[3]

  • Organic Solvent: Acetonitrile was chosen as the organic modifier due to its low UV cutoff and common use in HPLC methods for benzophenone derivatives.[4]

  • Aqueous Phase and pH Control: The presence of the basic 4-methylpiperazinomethyl group in the analyte makes the mobile phase pH a critical parameter. At acidic pH, the tertiary amine will be protonated, increasing its polarity and potentially leading to better peak shape and retention on a C18 column. A phosphate buffer is a suitable choice for maintaining a consistent pH. A pH of 3.0 was selected to ensure complete protonation of the analyte and to minimize peak tailing.

  • Isocratic vs. Gradient Elution: For routine quality control analysis of a single analyte, an isocratic elution is often preferred for its simplicity and robustness. The mobile phase composition was optimized to achieve a reasonable retention time and good peak shape.

Detection Wavelength

The UV spectrum of a reference standard of this compound was recorded to determine the wavelength of maximum absorbance (λmax). The λmax was determined to be 254 nm, which was selected as the detection wavelength to ensure high sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets, cream) equivalent to approximately 25 mg of the analyte. Transfer to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.[5]

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] To demonstrate specificity, a solution of the analyte was spiked with known related substances and also subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The chromatograms showed no interference from the placebo or degradation products at the retention time of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6] A series of six standard solutions with concentrations ranging from 10 µg/mL to 60 µg/mL were prepared and injected. The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.

ParameterResult
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45872x + 1234.5
y-intercept 1234.5

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the tested range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%3231.899.4
100%4040.2100.5
120%4847.799.4
Average Recovery 99.8%

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 40 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision% RSD
Repeatability (Intra-day) 0.45%
Intermediate Precision (Inter-day) 0.68%

The low relative standard deviation (RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

In all cases, the chromatographic performance remained acceptable, with the RSD of the results being less than 2.0%, demonstrating the robustness of the method.

System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[8] A standard solution of 40 µg/mL was injected five times, and the system suitability parameters were evaluated.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
% RSD of Peak Areas ≤ 2.0%0.5%

The results of the system suitability test were within the acceptable limits, confirming that the system was ready for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E Pass F Data Processing & Quantification E->F G Method Validation (ICH Q2(R1)) F->G H Reporting G->H

Caption: Experimental workflow for the quantification of this compound.

validation_logic cluster_params Core Validation Parameters (ICH Q2(R1)) cluster_purpose Method's Intended Purpose Specificity Specificity Purpose Reliable Quantification in QC Environment Specificity->Purpose Linearity Linearity Linearity->Purpose Accuracy Accuracy Accuracy->Purpose Precision Precision Precision->Purpose Robustness Robustness Robustness->Purpose LOQ LOQ LOQ->Purpose

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Application Notes and Protocols: Characterization of Novel Kinase Inhibitors - A General Framework Based on Benzophenone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold in Kinase Inhibitor Discovery

The benzophenone core, a diaryl ketone structure, represents a versatile scaffold in medicinal chemistry. While not a classic "privileged" structure for kinase inhibition, its derivatives have been explored for their potential to interact with various biological targets. The specific compound, 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, is not extensively documented in peer-reviewed literature as a kinase inhibitor. Therefore, this document provides a generalized framework and a series of robust protocols for researchers to characterize its potential, or any novel compound with a similar backbone, in kinase inhibition assays.

This guide emphasizes the causality behind experimental choices, ensuring that the generated data is both accurate and meaningful for Go/No-Go decisions in a drug discovery pipeline.

Part 1: Initial Compound Characterization & Assay Development

Before embarking on kinase inhibition profiling, a thorough characterization of the test compound is paramount. This ensures data integrity and reproducibility.

1.1. Compound Quality Control and Handling

  • Purity Assessment: The purity of the test compound should be ≥95%, as confirmed by HPLC-MS and ¹H-NMR. Impurities can lead to off-target effects or inaccurate IC₅₀ determinations.

  • Solubility Testing: Determine the solubility of the compound in various buffers, with an initial focus on DMSO as a stock solvent. A standard protocol is to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should not exceed a final DMSO concentration of 1%, as higher concentrations can inhibit kinase activity.

  • Stability: Assess the compound's stability in solution at various temperatures (room temperature, 4°C, -20°C, -80°C). A time-course experiment analyzing compound integrity by HPLC can inform on proper storage and handling during assays.

1.2. Selection of Kinase Assay Platform

The choice of assay technology is critical and depends on the research goals (e.g., high-throughput screening vs. detailed mechanistic studies).

Assay Platform Principle Advantages Considerations
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced during the kinase reaction.High sensitivity, broad dynamic range, resistant to compound interference.Multi-step process, potential for luciferase inhibitors to interfere.
HTRF® Kinase Assays Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium cryptate-labeled antibody and a fluorescently labeled substrate.Homogeneous (no-wash) format, ratiometric detection minimizes interference.Requires specific antibodies and labeled substrates.
Caliper Mobility Shift Assay Microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates.Label-free, direct measurement of substrate conversion.Lower throughput, requires specialized instrumentation.

For initial profiling of a novel compound like this compound, the ADP-Glo™ Kinase Assay is recommended due to its versatility and robustness against compound interference.

Part 2: Experimental Protocols

The following protocols are designed as a starting point and should be optimized for the specific kinase and substrate being investigated.

2.1. Protocol: ATP-Competitive Kinase Inhibition Assay using ADP-Glo™

This protocol aims to determine if the test compound inhibits kinase activity by competing with ATP.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Assay_Plate 3. Dispense compound and master mix to 384-well plate Compound_Prep->Assay_Plate Kinase_Prep 2. Prepare kinase/substrate /buffer master mix Kinase_Prep->Assay_Plate Incubation 4. Incubate at RT (e.g., 60 min) Assay_Plate->Incubation Add_ADP_Glo 5. Add ADP-Glo™ Reagent (40 min incubation) Incubation->Add_ADP_Glo Add_Detection 6. Add Kinase Detection Reagent (30 min incubation) Add_ADP_Glo->Add_Detection Read_Luminescence 7. Read luminescence Add_Detection->Read_Luminescence G cluster_pathway Generic Kinase Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Upstream_Kinase Upstream Kinase (e.g., MEK) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., ERK) Upstream_Kinase->Target_Kinase Phosphorylates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Inhibitor 2,5-Dichloro-2'-... benzophenone Inhibitor->Target_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial characterization of this compound, or any novel compound, as a potential kinase inhibitor. A positive result from these in vitro assays, demonstrating potent and selective inhibition of a specific kinase, would warrant further investigation, including cell-based assays to confirm on-target activity and subsequent lead optimization studies. The systematic approach outlined here ensures the generation of high-quality, reproducible data, which is essential for the advancement of any kinase inhibitor drug discovery program.

References

Due to the lack of specific literature on "this compound" as a kinase inhibitor, this section provides references to the general methodologies and platforms discussed.

  • HTRF® Kinase Assays. Cisbio. [Link]

  • Principles of Drug Discovery. Nature Reviews Drug Discovery. [Link]

Application Notes & Protocols: Synthesis and SAR Studies of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel 2,5-dichloro-2'-(4-methylpiperazinomethyl) benzophenone derivatives for the purpose of elucidating their Structure-Activity Relationships (SAR). The benzophenone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The strategic incorporation of a dichlorinated phenyl ring and a 4-methylpiperazinomethyl moiety is hypothesized to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Rationale for Targeting This Chemical Space

Benzophenone derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The core structure, a diaryl ketone, provides a versatile template for chemical modification. The specific focus on 2,5-dichloro substitution on one phenyl ring and a 2'-(4-methylpiperazinomethyl) group on the other is a deliberate design choice aimed at exploring new regions of chemical space for potential therapeutic applications.

  • 2,5-Dichloro Substitution: The introduction of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2,5-dichloro pattern is specifically chosen to investigate the electronic and steric effects on the overall biological profile.

  • 2'-(4-methylpiperazinomethyl) Moiety: The piperazine ring is a common pharmacophore found in numerous approved drugs, often enhancing aqueous solubility and providing a handle for modulating receptor interactions.[4][5] The N-methyl group can further influence basicity and pharmacokinetic properties.[6][7] The methylene linker provides conformational flexibility, allowing the piperazine group to adopt an optimal orientation for target binding.

This application note will detail a robust synthetic route to access a library of these derivatives and provide a framework for systematic SAR studies to identify key structural features that govern their biological activity.

Synthetic Strategy: A Multi-step Approach

The synthesis of the target compounds is achieved through a convergent strategy, involving the preparation of a key benzophenone intermediate followed by the introduction of the piperazinomethyl side chain.

Diagram: Overall Synthetic Workflow

G A 1,4-Dichlorobenzene C 2,5-Dichlorobenzophenone Intermediate A->C Friedel-Crafts Acylation B Benzoyl Chloride Derivative B->C E 2'-Bromo-2,5-dichlorobenzophenone C->E Electrophilic Aromatic Substitution D Bromination D->E H Target Compound Library E->H Buchwald-Hartwig Amination or SNAr F 1-Methylpiperazine F->H G Nucleophilic Substitution G->H G Core 2,5-Dichloro-2'-(4-methylpiperazinomethyl)benzophenone Core R1 Vary substituents on the 2,5-dichlorophenyl ring (R1) Core->R1 R2 Modify the piperazine N-substituent (R2) Core->R2 R3 Alter the linker length or rigidity (R3) Core->R3

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Application Note & Protocols: A Multi-Faceted Approach to Characterizing the Binding Affinity of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Abstract

The quantitative characterization of a small molecule's binding affinity to its biological target is a cornerstone of modern drug discovery and chemical biology. It provides critical insights into the compound's potency, specificity, and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the binding affinity of a novel compound, using this compound as a representative example. Given that the specific biological target of this molecule is not presumptively known, this guide follows a logical, multi-stage workflow. It begins with a broad, unbiased screening approach to identify potential protein targets, followed by detailed, industry-standard protocols for orthogonal validation and precise quantification of the binding interaction. We will focus on a hypothetical scenario where an initial screen identifies a protein kinase as a primary target, and subsequently detail the use of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for in-depth affinity and thermodynamic characterization.

Introduction: The Challenge of a Novel Compound

This compound is a synthetic organic molecule with structural motifs—a dichlorinated benzophenone core and a methylpiperazine group—that suggest potential biological activity. Benzophenones are known photoactivatable moieties used in photoaffinity labeling to identify molecular interactions, while the piperazine group is a common feature in many bioactive compounds, including kinase inhibitors.[1][2][3] The initial challenge with a novel compound like this is the absence of a known biological target. Therefore, a rational experimental approach must begin with target identification.

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] The human genome encodes over 500 kinases, collectively known as the kinome. An efficient method to identify potential kinase targets for a novel compound is through kinome profiling, which involves screening the compound against a large panel of kinases.[5][6]

This guide will therefore be structured in two main parts:

  • Part A: Target Identification: Employing large-scale kinome profiling to identify high-probability kinase targets.

  • Part B: Affinity Characterization: Detailed protocols for label-free, real-time analysis of the binding interaction with the identified target using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

This structured approach ensures a logical progression from discovery to detailed characterization, providing a robust and validated understanding of the compound's binding properties.

Part A: Target Identification via Kinome Profiling

The first step is to perform a broad screen to identify which protein kinase(s) our focus molecule interacts with significantly. Several commercial services offer kinome profiling, providing a rapid and comprehensive overview of a compound's selectivity.[4][5][6][7][8]

Principle of Kinome Profiling

Kinome profiling services typically utilize in vitro activity assays. The compound of interest is incubated with a large panel of purified, active protein kinases, and the ability of the compound to inhibit the kinase's phosphorylating activity is measured. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence-based methods that detect ATP consumption or substrate phosphorylation.[5][6] The results are usually reported as the percent inhibition at a given compound concentration (e.g., 1 or 10 µM).

Experimental Workflow for Kinome Profiling

The following diagram outlines a typical workflow for submitting a compound for kinome profiling and analyzing the initial results.

KinomeProfilingWorkflow cluster_researcher Researcher's Lab cluster_service Profiling Service CompoundPrep Prepare & Solubilize 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in DMSO Submit Submit Compound to Profiling Service CompoundPrep->Submit Ship at specified concentration Screening High-Throughput Screening (e.g., 300+ Kinases at 10 µM) Submit->Screening DataReceive Receive Inhibition Data (% Inhibition vs. Kinase) HitSelection Identify 'Hits' (e.g., >80% Inhibition) DataReceive->HitSelection Analysis Data Analysis & QC Screening->Analysis Analysis->DataReceive Secure Data Transfer

Caption: Workflow for identifying potential kinase targets via a profiling service.

Interpreting the Data and Selecting a Target

The output from a kinome screen will be a list of kinases and the corresponding inhibition values. A hypothetical result for our compound might look like this:

Kinase TargetFamily% Inhibition @ 10 µM
Kinase A Tyrosine Kinase 95%
Kinase BSer/Thr Kinase88%
Kinase CTyrosine Kinase55%
Kinase DAtypical Kinase15%
... (300+ others)...<10%

From this hypothetical data, Kinase A emerges as a primary candidate for further investigation due to the high level of inhibition. The next logical step is to validate this interaction and accurately measure the binding affinity.

Part B: Quantitative Binding Affinity Measurement

Once a primary target is identified (we will proceed with the hypothetical "Kinase A"), we must employ orthogonal, label-free methods to confirm the interaction and determine the binding affinity, reported as the equilibrium dissociation constant (KD).[9] A lower KD value signifies a stronger binding interaction. We will detail two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[10][11]

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[12][13][14] It measures changes in the refractive index at the surface of a sensor chip to which one molecule (the ligand, typically the protein) is immobilized, as the other molecule (the analyte, our compound) flows over the surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the KD can be calculated (KD = koff / kon).[10][14]

Objective: To determine the KD, kon, and koff for the binding of this compound to Kinase A.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant Kinase A (>95% purity)

  • This compound

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • High-quality DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the benzophenone compound in 100% DMSO. Create a dilution series in SPR running buffer, ensuring the final DMSO concentration is consistent across all samples and below 2% to minimize solvent effects. A typical concentration range for the analyte would be 0.1x to 10x the expected KD.

  • Protein Immobilization (Amine Coupling):

    • Activate the sensor chip surface with a fresh 1:1 mixture of EDC and NHS for 7 minutes.

    • Inject a solution of Kinase A (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU). The low pH of the buffer promotes electrostatic pre-concentration of the protein on the negatively charged dextran surface.[13]

    • Inject ethanolamine for 7 minutes to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis (Kinetics):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a series of injection cycles. In each cycle:

      • Inject a specific concentration of the benzophenone compound over the reference and protein-coupled flow cells for a set time (e.g., 180 seconds) to monitor the association phase.

      • Switch to injecting running buffer to monitor the dissociation phase (e.g., 300 seconds).

      • Inject a regeneration solution (if necessary, e.g., a short pulse of low pH buffer like 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next cycle.

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the average of the blank injections from the compound injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

SPRWorkflow cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing A1 Activate Sensor Chip (EDC/NHS) A2 Immobilize Kinase A (Amine Coupling) A1->A2 A3 Block Surface (Ethanolamine) A2->A3 B1 Inject Compound (Association) A3->B1 Cycle Start B2 Inject Buffer (Dissociation) B1->B2 B3 Regenerate Surface B2->B3 B3->B1 Next Concentration C1 Reference Subtraction B3->C1 All Cycles Complete C2 Fit to Binding Model C1->C2 C3 Determine kon, koff, KD C2->C3

Caption: Step-by-step workflow for a typical Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15][16] It is the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.[15][17] This provides a complete thermodynamic profile of the binding event.

Objective: To determine the KD, stoichiometry (n), ΔH, and ΔS for the binding of this compound to Kinase A.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified recombinant Kinase A (>95% purity)

  • This compound

  • Identical buffer for both protein and compound (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • High-quality DMSO

Procedure:

  • Sample Preparation:

    • Prepare solutions of Kinase A and the benzophenone compound in the exact same buffer batch to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Dialyze the protein extensively against the final ITC buffer. Dissolve the compound in the final dialysis buffer.

    • The final DMSO concentration must be identical in both the syringe (compound) and cell (protein) solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[17]

    • Typical concentrations:

      • Protein (in cell): 10-20 µM (should be 10-50 times the anticipated KD).[17]

      • Compound (in syringe): 100-200 µM (10-15 times the protein concentration).[17]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically a series of 19-20 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.[15]

  • Titration Experiment:

    • Load the protein solution into the sample cell and the compound solution into the titration syringe.

    • Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis to account for diffusion across the syringe tip during equilibration.

    • Run the automated titration sequence. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment:

    • Perform a control titration by injecting the compound solution from the syringe into buffer in the sample cell. This measures the heat of dilution of the compound, which must be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation and Interpretation

The quantitative data from these experiments should be compiled into a clear, comparative table.

ParameterMethodValueUnitsInterpretation
KD SPR 75nMHigh affinity interaction
konSPR1.5 x 10⁵M⁻¹s⁻¹Moderately fast association
koffSPR1.1 x 10⁻²s⁻¹Moderately slow dissociation
KD ITC 90nMConfirms high affinity
Stoichiometry (n)ITC1.05-Suggests a 1:1 binding model
ΔHITC-9.8kcal/molEnthalpically driven interaction
-TΔSITC-1.2kcal/molSmall unfavorable entropy change

The strong agreement between the KD values obtained from SPR and ITC, two mechanistically distinct techniques, provides high confidence in the measured binding affinity. The thermodynamic data from ITC further reveals that the binding is primarily driven by favorable enthalpic contributions (e.g., hydrogen bonding, van der Waals interactions), which is a common characteristic of potent small molecule inhibitors.[15]

Conclusion

This application note outlines a robust and scientifically rigorous workflow for characterizing the binding affinity of a novel compound, this compound. By starting with a broad kinome profile to identify a high-probability target and then employing orthogonal, high-fidelity techniques like SPR and ITC for detailed characterization, researchers can confidently determine the binding affinity and thermodynamic profile of their molecule. This multi-step process, moving from unbiased screening to precise quantification, represents a best-practice approach in modern drug discovery and chemical biology, providing the critical data needed to advance promising compounds through the development pipeline.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Luchini, A., et al. (2010). Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Iwasaki, K., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Computational evaluation of protein – small molecule binding. PMC - NIH. [Link]

  • Zhang, Y., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • Tondi, D., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • Allen, P. B. (2016). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. [Link]

  • Wilson, G. L., et al. (2020). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Johnson, P. E. (2016). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • W. Russ Algar Group. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. YorkSpace. [Link]

  • ResearchGate. Binding interaction studies by Surface Plasmon Resonance (SPR). [Link]

  • Rayan, A., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Tisdale, E. J., & Todi, S. V. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Livnah, O., et al. (2000). Design and evaluation of benzophenone-containing conformationally constrained ligands as tools for photoaffinity scanning of the integrin alphaVbeta3-ligand bimolecular interaction. PubMed. [Link]

  • Liu, K., et al. (2023). NPCDR 2.0: the activity and structure landscape of natural product-based drug combination. Nucleic Acids Research. [Link]

  • Spokoyna, O., et al. (2013). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. PMC - NIH. [Link]

  • Götze, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]

  • Chen, Y., et al. (2014). Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. [Link]

  • Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. [Link]

  • ResearchGate. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. [Link]

Sources

Application Note: Preparation and Handling of Stock Solutions for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898762-36-2). Adherence to these guidelines is crucial for ensuring the concentration accuracy, stability, and integrity of the compound, thereby promoting reproducibility in downstream biological and chemical assays. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction and Scientific Context

This compound is a substituted benzophenone derivative. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science. The accuracy of any in-vitro or in-vivo experiment is fundamentally dependent on the precise and consistent preparation of test compounds. Improperly prepared stock solutions can lead to significant errors in experimental outcomes due to issues such as incomplete solubilization, degradation, or inaccurate concentration.

The presence of a basic piperazine moiety and a dichlorinated phenyl ring in the target molecule influences its physicochemical properties, including solubility and stability. This guide explains the causal relationships behind the choice of solvent, handling procedures, and storage conditions to mitigate potential experimental artifacts.

Compound Properties and Safety Imperatives

Before handling the compound, it is essential to be familiar with its properties and the requisite safety precautions.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 898762-36-2[1]
Molecular Formula C₁₉H₂₀Cl₂N₂O[1]
Molecular Weight 363.28 g/mol Calculated
Appearance Typically an off-white to brown solid or crystalline powder[2]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related dichlorobenzophenones indicate a need for cautious handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[3][4]

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Hazard Profile: Related compounds are known to cause skin, eye, and respiratory irritation.[3][4] Avoid direct contact and inhalation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[5]

Strategic Solvent Selection

The choice of solvent is the most critical factor in preparing a stable and usable stock solution.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

The rationale for selecting DMSO as the primary solvent is its high solvating power for a wide range of organic molecules. Its polar aprotic nature is well-suited to dissolving compounds like substituted benzophenones. For most biological applications, a stock solution in 100% DMSO is the industry standard.

Alternative Solvents:

If DMSO is incompatible with a specific experimental system, other solvents may be considered.

  • Ethanol (EtOH): A polar protic solvent that may be suitable. However, solubility should be tested on a small scale first.

  • Dimethylformamide (DMF): Another polar aprotic solvent with properties similar to DMSO.

Aqueous Solubility: The piperazine group suggests that the compound's solubility in aqueous buffers may be pH-dependent. At acidic pH, protonation of the piperazine nitrogen could increase water solubility. However, preparing a primary stock in an aqueous buffer is not recommended due to the higher risk of hydrolysis and lower achievable concentrations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and masses accordingly for different needs.

Required Materials
  • This compound solid

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask with a stopper

  • Spatula and weighing paper/boat

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Cryo-safe, light-protecting storage vials (e.g., amber glass or polypropylene tubes wrapped in foil)

Pre-Protocol Calculations

The first step in any stock solution preparation is to calculate the required mass of the solute.[6][7]

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Calculation for a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 10 mL = 0.010 L

  • Molecular Weight: 363.28 g/mol

Mass = 0.010 mol/L * 0.010 L * 363.28 g/mol = 0.0036328 g = 3.63 mg

Step-by-Step Methodology
  • Preparation: Before weighing, ensure the container of the solid compound has equilibrated to ambient room temperature to prevent moisture condensation.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 3.63 mg of this compound.

  • Transfer: Quantitatively transfer the weighed solid into the 10 mL Class A volumetric flask.[8][9] Tapping the weighing boat gently ensures all powder is transferred.

  • Initial Solubilization: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Dissolution: Stopper the flask and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Expert Tip: If dissolution is slow, brief sonication (5-10 minutes) in a room temperature water bath can be effective.[10] Avoid excessive heating, as it may promote degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.

  • Homogenization: Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in appropriately labeled, light-protecting cryo-vials. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[11]

Quality Control, Storage, and Stability

Quality Control
  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Filtration: For sensitive applications like cell culture, filtering the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter is recommended to ensure sterility and remove any micro-particulates.[10]

Storage and Stability

Benzophenone derivatives are known to be susceptible to photodegradation.[10][12][13] The presence of UV light can lead to the formation of reactive species, compromising the integrity of the compound.[10]

  • Long-Term Storage: Store aliquots at -20°C or -80°C .

  • Light Protection: Crucially, all stock solutions must be stored in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil) at all times.[10]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use one aliquot per experiment where possible.

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as the compound's stability in aqueous media is likely lower than in DMSO.[14]

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation workflow.

Stock_Preparation_Workflow start weigh 1. Weigh Compound (3.63 mg) start->weigh transfer 2. Quantitative Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Solvent & Dissolve (Vortex/Sonicate) transfer->dissolve volume 4. Bring to Final Volume (10 mL with DMSO) dissolve->volume aliquot 5. Aliquot into Light-Protected Vials volume->aliquot store 6. Store at -20°C or -80°C aliquot->store end store->end

Caption: Workflow for preparing a 10 mM stock solution.

References

  • Benchchem. (n.d.). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
  • LibreTexts Chemistry. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3: Preparing Solutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Zhuang, Y., et al. (2015). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Gajda, M., & Izdebska, K. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]

  • CPAChem. (2020). Safety data sheet - 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet - 4,4'-dichlorobenzophenone. Retrieved from [Link]

Sources

Application Notes and Protocols: UNC0638 as a Chemical Probe for G9a/GLP Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the use of UNC0638 , a potent and selective chemical probe for the protein lysine methyltransferases G9a (also known as EHMT2) and G9a-Like Protein (GLP, also known as EHMT1). UNC0638, chemically identified as 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, offers a superior tool for investigating the cellular functions of G9a and GLP due to its high potency, selectivity, and low cytotoxicity.[1][2] This guide details the probe's mechanism of action, provides validated experimental protocols for its application in cellular assays, and offers insights into data interpretation and best practices.

Introduction to UNC0638: A Superior Probe for G9a/GLP

G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][3] Dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets.[4]

UNC0638 emerged as a significant advancement over earlier inhibitors like BIX01294. It is a substrate-competitive inhibitor with excellent potency (IC₅₀ < 15 nM for G9a; 19 nM for GLP) and remarkable selectivity across a wide panel of epigenetic and non-epigenetic targets.[1][2] A critical feature of UNC0638 is its wide therapeutic window in cellular models; it demonstrates a toxicity/function ratio greater than 100, compared to less than 6 for BIX01294.[1][2] This allows researchers to probe the function of G9a/GLP at effective concentrations without the confounding effects of cellular toxicity.[5][6]

While its pharmacokinetic properties make it unsuitable for in vivo animal studies, its stability and cell permeability make it an ideal tool for a vast range of cell-based investigations.[2][6]

Key Attributes of UNC0638:

AttributeValue / DescriptionSource
Target(s) G9a (EHMT2) and GLP (EHMT1)[1][7][8]
Mechanism Potent, reversible, substrate-competitive inhibitor[1]
In Vitro IC₅₀ G9a: < 15 nM; GLP: 19 nM[1][2][7]
Cellular IC₅₀ 48 - 238 nM (for H3K9me2 reduction)[1]
Selectivity >10,000-fold vs. SET7/9, SET8, PRMT3, SUV39H2[2]
Negative Control UNC0737 (N-methyl analog, >300-fold less potent)[1][5]
Solubility Soluble in DMSO (e.g., 20 mg/mL)[7]
Primary Application Cell-based assays[2]

Mechanism of Action: Inhibition of H3K9 Dimethylation

UNC0638 functions by occupying the substrate-binding pocket of G9a and GLP, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl methionine (SAM) to the lysine 9 residue of histone H3. This direct inhibition leads to a global reduction in cellular H3K9me2 levels, which can de-repress G9a/GLP target genes.[1][3] The resulting changes in gene expression can impact numerous cellular processes, including cell identity, proliferation, migration, and differentiation.[2][9]

G9a_Inhibition_Pathway cluster_0 Normal G9a/GLP Function cluster_1 Inhibition by UNC0638 G9a G9a/GLP Enzymes H3K9me2 H3K9me2 G9a->H3K9me2 Methylation SAM SAM (Methyl Donor) SAM->G9a H3K9 Histone H3K9 H3K9->G9a Repression Transcriptional Repression H3K9me2->Repression Leads to UNC0638 UNC0638 Blocked_G9a G9a/GLP (Inhibited) UNC0638->Blocked_G9a Inhibits Reduced_H3K9me2 Reduced H3K9me2 Blocked_G9a->Reduced_H3K9me2 Prevents Methylation DeRepression Gene Activation Reduced_H3K9me2->DeRepression Allows for

Caption: UNC0638 inhibits G9a/GLP, reducing H3K9me2 and de-repressing target genes.

Experimental Protocols

Preparation and Handling of UNC0638

Causality: Proper handling is critical to maintain the compound's integrity and ensure experimental reproducibility. UNC0638 is typically supplied as a solid.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[7] Warm gently and vortex to ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C.[7] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Solid UNC0638 is stable for at least 12 months when stored as directed.[7]

  • Working Solutions: Just prior to use, dilute the DMSO stock into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.1%).

Protocol: Cellular H3K9me2 Level Quantification by In-Cell Western (ICW)

Rationale: The ICW is a high-throughput method to directly quantify the on-target effect of UNC0638 by measuring the reduction in H3K9me2 levels, normalized to cell number.[1][4] This is the primary assay for determining the cellular IC₅₀ of the probe.

Workflow Diagram:

ICW_Workflow Step1 1. Seed Cells in 96-well plate Step2 2. Treat with UNC0638 (e.g., 48-72h) Step1->Step2 Step3 3. Fix & Permeabilize (Formaldehyde/Triton) Step2->Step3 Step4 4. Block Non-specific Binding Step3->Step4 Step5 5. Incubate with Primary Ab (anti-H3K9me2) Step4->Step5 Step6 6. Incubate with Secondary Ab (IR-Dye Labeled) Step5->Step6 Step7 7. Counterstain Nuclei (e.g., DRAQ5) Step6->Step7 Step8 8. Image & Quantify (Infrared Imaging System) Step7->Step8

Caption: Workflow for quantifying cellular H3K9me2 levels using In-Cell Western.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, PC3) in a 96-well clear-bottom black plate at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of UNC0638 in culture medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) and a negative control (UNC0737, if available).[1] Replace the medium with the compound-containing medium and incubate for 48 to 72 hours.

  • Fixation and Permeabilization:

    • Aspirate the medium.

    • Fix the cells by adding 2-4% (w/v) formaldehyde in PBS for 15-20 minutes at room temperature.[1]

    • Wash the wells 3-5 times with 0.1% (v/v) Triton X-100 in PBS to permeabilize the cells.[1]

  • Blocking: Add a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) and incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute a validated anti-H3K9me2 antibody in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells 3-5 times with PBS containing 0.1% Tween-20. Incubate with an appropriate IRDye-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.

  • Normalization Stain: Wash wells as in the previous step. Add a nuclear counterstain (e.g., DRAQ5) to normalize the H3K9me2 signal to cell number.[1]

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in the 700 nm channel (for H3K9me2) and the 800 nm channel (for normalization). The normalized signal is calculated as the ratio of the H3K9me2 signal to the nuclear stain signal. Plot the normalized signal against the log of the UNC0638 concentration to determine the IC₅₀.

Protocol: Cellular Viability/Toxicity Assessment

Rationale: It is essential to confirm that the observed biological effects are due to specific G9a/GLP inhibition and not general cytotoxicity. This assay should be run in parallel with functional assays.[6]

  • Assay Setup: Seed and treat cells with UNC0638 as described in the ICW protocol (Section 3.2, steps 1-2).

  • Reagent Addition: After the 48-72 hour incubation, add a viability reagent such as Resazurin (AlamarBlue) or perform an MTT assay according to the manufacturer's protocol.[6]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Read the fluorescence (for Resazurin) or absorbance (for MTT) on a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot this against the log of the UNC0638 concentration to determine the EC₅₀ for toxicity. A high ratio of Toxicity EC₅₀ / Functional IC₅₀ confirms the probe's specificity.[4]

Protocol: Western Blot for Downstream Target Modulation

Rationale: To validate that inhibition of H3K9me2 leads to expected changes in protein expression (e.g., re-expression of a silenced tumor suppressor or modulation of epithelial-mesenchymal transition (EMT) markers).[8][9]

  • Cell Lysis: Treat cells in 6-well plates or flasks with UNC0638 for 48-96 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-H3K9me2, anti-E-cadherin, anti-Vimentin, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

Self-Validating Systems and Best Practices

  • Positive Control: Use a knockdown of G9a and/or GLP via shRNA or siRNA. The reduction in H3K9me2 levels achieved with UNC0638 should be comparable to the genetic knockdown.[1]

  • Negative Control: Always include the inactive analog, UNC0737 , in parallel. UNC0737 should not cause a significant reduction in H3K9me2 or produce the biological phenotype of interest.[1]

  • Dose-Response: Perform all experiments over a range of UNC0638 concentrations to establish a clear dose-response relationship.

  • Time Course: The effect of UNC0638 on histone methylation is time-dependent, as it relies on histone turnover. Consider time points from 24 to 96 hours to find the optimal window for your cell type and endpoint.

  • Orthogonal Assays: Validate key findings with a secondary, mechanistically distinct assay. For example, if Western blot shows re-expression of a gene, confirm this at the mRNA level using qRT-PCR.

References

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

  • Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. SGC. [Link]

  • BPS Bioscience. (n.d.). UNC0638 G9a, GLP. BPS Bioscience. [Link]

  • Liu, F., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. National Library of Medicine. [Link]

  • Chen, M. W., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Molecular Medicine Reports, 17(2), 2239–2244. [Link]

  • Liu, F., et al. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931–8942. [Link]

  • Chem-Space. (n.d.). Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents. Chem-Space. [Link]

  • Liu, F., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. ACS Medicinal Chemistry Letters, 2(10), 775–779. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high throughput. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated according to the principles outlined in international bioanalytical method validation guidelines[1][2][3] and demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range. This robust method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening in drug development and clinical research settings.

Introduction

This compound is a synthetic compound belonging to the benzophenone class of molecules. Benzophenones are a structurally significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities and being incorporated into commercially available drugs[4]. The structural complexity of this particular molecule, featuring a dichlorinated benzophenone core and a methylpiperazine side chain, suggests potential applications in drug discovery programs.

Reliable quantification of novel drug candidates in biological matrices is a cornerstone of preclinical and clinical development, providing essential data for understanding pharmacokinetics (PK) and pharmacodynamics (PD). LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed[5][6]. This note provides a comprehensive, step-by-step protocol for the determination of this compound in human plasma, designed for seamless implementation in a regulated bioanalytical laboratory.

Experimental Design and Rationale

Analyte and Internal Standard (IS) Selection

The target analyte is this compound (Structure shown in the workflow diagram below).

The selection of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis[5]. A stable isotope-labeled (SIL) version of the analyte is the preferred choice for LC-MS/MS bioanalysis as it co-elutes and experiences identical ionization effects as the analyte[7]. In the absence of a commercially available SIL-IS, a structural analog with similar physicochemical properties and chromatographic behavior is a suitable alternative[6][8]. For this method, (2,5-dichlorophenyl)(2-(piperazin-1-ylmethyl)phenyl)methanone (a desmethyl analog) is proposed as the internal standard. Its structural similarity ensures comparable extraction recovery and ionization response, while its different mass allows for distinct detection.

Sample Preparation Strategy

The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and clog the analytical column[9]. Several techniques are available, each with distinct advantages[10][11].

  • Protein Precipitation (PPT): This method was chosen for its simplicity, speed, and low cost. It involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins[11][12]. While effective, it may result in a less clean extract compared to other techniques and could be susceptible to matrix effects[10][13].

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on polarity[11][12]. This technique generally produces a cleaner extract than PPT. Given the benzophenone structure, the analyte is expected to have sufficient hydrophobicity for efficient LLE[12].

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of sample clean-up and the ability to concentrate the analyte, thereby increasing sensitivity[10]. A mixed-mode cation exchange sorbent could be particularly effective by leveraging the basicity of the piperazine moiety for strong retention and selective elution.

For this application note, the PPT protocol is detailed as a robust and high-throughput starting point.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): (2,5-dichlorophenyl)(2-(piperazin-1-ylmethyl)phenyl)methanone (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS into separate 1 mL volumetric flasks. Dissolve in methanol.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).

  • IS Working Solution (100 ng/mL): Dilute the IS primary stock with methanol. This solution will be used to precipitate plasma samples.

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute at high speed to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and re-equilibrate for 1.0 min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Analyte 391.1 114.1 80 25
Analyte (Confirming) 391.1 282.0 80 35

| Internal Standard | 377.1 | 100.1 | 75 | 25 |

Note: Declustering Potential and Collision Energy are instrument-dependent and require optimization.

Method Validation Summary

The method was validated following established guidelines from the FDA and EMA[1][3][14][15].

  • Linearity: The calibration curve was linear over the range of 0.5 to 500 ng/mL, with a coefficient of determination (r²) > 0.995.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limit of ±15% (±20% for LLOQ).

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma samples from six different sources.

  • Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression or enhancement.

  • Recovery: The extraction recovery of the analyte was consistent and reproducible across the QC levels.

Results and Discussion

The developed LC-MS/MS method provides a reliable tool for the quantification of this compound. The simple protein precipitation protocol allows for rapid sample processing. The chromatographic conditions yield a symmetric peak shape and a retention time of approximately 2.5 minutes, allowing for a total run time of 5 minutes per sample.

The choice of MRM transitions is based on the predicted fragmentation pattern of the protonated molecule. The primary product ion for the analyte (m/z 114.1) corresponds to the charged N-methyl-N-methylene-piperazine fragment, which is a stable and highly specific fragment. The fragmentation of benzophenones often involves cleavage at the carbonyl group, and the proposed secondary transition (m/z 282.0) likely results from the loss of this piperazine-containing fragment[16][17].

Visualizations

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 50 µL Human Plasma Add_IS Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to Vial Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Triple Quadrupole MS (Positive ESI, MRM) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant Report Generate Report (Concentration Data) Quant->Report

Caption: Experimental workflow from sample preparation to data analysis.

Fragmentation_Pathway Proposed Fragmentation of this compound cluster_Precursor Precursor Ion [M+H]+ cluster_Product1 Product Ion 1 (Quantitative) cluster_Product2 Product Ion 2 (Confirming) Precursor Product1 Precursor->Product1 Collision-Induced Dissociation Product2 Precursor->Product2 Precursor_mz m/z = 391.1 Product1_mz m/z = 114.1 Product2_mz m/z = 282.0

Caption: Proposed ESI-MS/MS fragmentation pathway of the analyte.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and robust, making it an invaluable tool for supporting drug development programs from early discovery through clinical trials. The detailed protocol provides a solid foundation that can be readily adapted and implemented in any modern bioanalytical laboratory.

References

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). PubMed Central. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Available at: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). ACS Publications. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). The Journal of Applied Laboratory Medicine. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Available at: [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Technology Networks. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. Available at: [Link]

  • Basic Sample Preparation Techniques in LC-MS Bioanalysis. (2018). ResearchGate. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Available at: [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. (n.d.). ResearchGate. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols for the Crystallization of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystalline Form

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone is a complex organic molecule whose utility in pharmaceutical and materials science applications is intrinsically linked to its solid-state properties. As with many active pharmaceutical ingredients (APIs), controlling the crystalline form is paramount. The crystallization process dictates critical attributes such as purity, polymorphism, particle size distribution, stability, and bioavailability. Achieving a consistent and specific crystalline form is not merely a purification step; it is a crucial part of molecular engineering that defines the final product's performance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust crystallization protocols for this compound. While specific literature on the crystallization of this exact molecule is scarce, the protocols and principles outlined herein are derived from foundational crystallization theory and proven methodologies for analogous benzophenone derivatives.[1][2][3][4] The objective is to provide a logical, scientifically-grounded framework for method development, from initial solvent screening to troubleshooting common crystallization challenges.

The molecular structure, featuring a bulky, substituted benzophenone core with a basic piperazine moiety, presents unique challenges and opportunities. The presence of chlorine atoms and the piperazine ring influences solubility, intermolecular interactions, and the potential for salt formation, all of which are key levers in the crystallization process.

Physicochemical Properties & Strategic Implications

A thorough understanding of the molecule's properties is the foundation for designing an effective crystallization strategy. The table below summarizes known and predicted properties relevant to crystallization.

PropertyValue / ObservationStrategic Implication for Crystallization
Molecular Formula C₁₉H₂₀Cl₂N₂O[5]A relatively large, non-polar core with polar functional groups suggests solubility in a range of organic solvents.
Molecular Weight 379.28 g/mol High molecular weight can sometimes lead to slower crystallization kinetics.
Predicted pKa 7.56 ± 0.10[6]The piperazine nitrogen is basic. This allows for the possibility of salt formation with various acids, which can dramatically alter solubility and crystalline form. pH adjustment can be a powerful tool.
Appearance Likely a solid at room temperature (analogy to other benzophenones).[7]Standard solid-handling techniques are applicable. The potential for polymorphism exists.
Solubility Profile Predicted: Likely soluble in polar aprotic solvents (e.g., acetone, THF, DCM), alcohols (e.g., methanol, ethanol, IPA), and sparingly soluble in non-polar solvents (e.g., hexane, heptane) and water.This profile is ideal for cooling, antisolvent, and evaporative crystallization techniques. Solvent screening is the critical first step.

The Crystallization Workflow: A Rational Approach

Developing a crystallization process should be a systematic endeavor rather than a trial-and-error exercise. The following workflow illustrates a logical progression from initial screening to a refined protocol.

Crystallization_Workflow start Start: Crude Amorphous or Oily Product sol_screen Step 1: Solvent Solubility & Screening start->sol_screen method_select Step 2: Method Selection sol_screen->method_select cooling Cooling Crystallization method_select->cooling  Good solubility at  high temp, poor at  low temp antisolvent Antisolvent Crystallization method_select->antisolvent  High solubility in one  solvent, miscible  antisolvent available evaporation Evaporative Crystallization method_select->evaporation  Moderate solubility,  thermally stable optimization Step 3: Parameter Optimization cooling->optimization antisolvent->optimization evaporation->optimization analysis Step 4: Solid-State Characterization (XRPD, DSC, TGA) optimization->analysis end End: Pure, Crystalline Product analysis->end

Caption: A systematic workflow for developing a crystallization protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is often the most straightforward method and should be attempted first. It relies on the principle that the solute is significantly more soluble at higher temperatures than at lower temperatures.

Rationale: Alcohols like ethanol and isopropanol are excellent starting points for benzophenone-type molecules.[1][8] They offer a good balance of polarity, have a reasonable boiling point for dissolution, and are relatively non-toxic.

Step-by-Step Methodology:

  • Dissolution: Place 100 mg of crude this compound into a small glass vial with a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed.

  • Heating: Gently heat the vial on a hotplate stirrer to 60-70°C (or ~10°C below the solvent's boiling point). Continue adding the solvent dropwise until all the solid material has completely dissolved. To ensure you are near saturation, avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed vial. This step is critical for removing particulate matter that could otherwise act as unwanted nucleation sites.

  • Cooling: Remove the vial from the heat source, cover it loosely (e.g., with perforated aluminum foil), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more ordered crystals. An insulated container (like a beaker filled with vermiculite) can be used to slow the cooling rate.

  • Further Cooling: Once at room temperature, transfer the vial to a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent (Drowning-Out) Crystallization

This technique is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"), and both liquids are miscible. For this molecule, a polar solvent and a non-polar antisolvent are a logical pairing. Water can also be an effective antisolvent for solutions in water-miscible solvents like methanol or acetone.[3]

Rationale: The addition of an antisolvent reduces the solubility of the solute in the mixture, thereby inducing supersaturation and causing crystallization.[3] This method offers excellent control over the supersaturation rate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the crude material in the minimum amount of a good solvent (e.g., acetone or methanol) at room temperature.

  • Antisolvent Addition: While stirring the solution, add the antisolvent (e.g., heptane or deionized water) dropwise.

  • Observe Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Re-dissolution (Optional but Recommended): Gently warm the solution until it becomes clear again. This dissolves the initial small nuclei and creates a more controlled environment for crystal growth.

  • Cooling & Growth: Allow the solution to cool slowly to room temperature. The crystals should form in a more controlled manner.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1, washing with a solvent mixture enriched in the antisolvent.

Protocol 3: Crystallization via pH Adjustment (Salt Formation)

Given the basic piperazine moiety (predicted pKa ~7.56)[6], crystallization as a salt is a powerful alternative, especially if the freebase is difficult to crystallize or forms an oil.

Rationale: Converting the freebase to a salt (e.g., a hydrochloride or acetate salt) introduces ionic character, which drastically changes solubility and often promotes the formation of a highly ordered, stable crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the crude freebase in a suitable solvent (e.g., isopropanol or acetone).

  • Acid Addition: Prepare a dilute solution of an acid (e.g., 1 M HCl in isopropanol, or glacial acetic acid). Add the acid solution dropwise to the stirred solution of the freebase.

  • Precipitation: The salt will often precipitate immediately upon addition of the acid. Add approximately 1.0 to 1.1 molar equivalents of the acid.

  • Maturation: Stir the resulting slurry at room temperature or slightly elevated temperature for several hours. This "aging" or "maturation" period allows the crystal structure to anneal and for any amorphous material to convert to the crystalline form.

  • Isolation & Drying: Collect and dry the crystalline salt as described in Protocol 1.

Troubleshooting Common Crystallization Issues

Even with well-designed protocols, challenges can arise. The following decision tree provides a logical path for troubleshooting.

Troubleshooting_Tree problem Problem Observed oiling_out Product 'Oils Out' (Forms a liquid phase) problem->oiling_out no_crystals No Crystals Form (Solution remains clear) problem->no_crystals poor_yield Poor Yield problem->poor_yield sol_oil1 Reduce cooling rate oiling_out->sol_oil1 sol_oil2 Use a more dilute solution oiling_out->sol_oil2 sol_oil3 Change solvent system oiling_out->sol_oil3 sol_oil4 Try antisolvent method at constant temperature oiling_out->sol_oil4 sol_nocrys1 Scratch inside of vial with a glass rod to induce nucleation no_crystals->sol_nocrys1 sol_nocrys2 Add a seed crystal (if available) no_crystals->sol_nocrys2 sol_nocrys3 Concentrate the solution by slow evaporation no_crystals->sol_nocrys3 sol_nocrys4 Cool to a lower temperature no_crystals->sol_nocrys4 sol_yield1 Ensure solution was saturated at the higher temperature poor_yield->sol_yield1 sol_yield2 Cool to a lower temperature or for a longer period poor_yield->sol_yield2 sol_yield3 Add a small amount of antisolvent to the mother liquor poor_yield->sol_yield3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of the target molecule is typically approached via a two-stage process. The first stage involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. The second stage introduces the N-methylpiperazine moiety via a nucleophilic substitution. This guide is structured to address the specific challenges encountered in each of these critical stages.

Caption: Recommended two-stage synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: The Friedel-Crafts Acylation Stage

This electrophilic aromatic substitution is often the most challenging step due to the deactivated nature of the starting material.

Question: My yield for the Friedel-Crafts acylation is consistently low. What are the primary causes and how can I fix this?

Answer: Low yields in this specific Friedel-Crafts reaction typically stem from three main factors: substrate reactivity, catalyst activity, and reaction conditions.

  • Deactivated Aromatic Ring: 1,4-Dichlorobenzene is an electron-poor substrate due to the two electron-withdrawing chlorine atoms. This deactivates the ring towards electrophilic attack, making the reaction inherently sluggish.[1][2] To overcome this, forcing conditions are necessary.

    • Solution: Ensure you are using a sufficiently high reaction temperature. In some cases, melting the 1,4-dichlorobenzene (m.p. ~53°C) and using it as a solvent/reagent can improve kinetics.[2]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your reagents or glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Use freshly opened, high-purity AlCl₃. All glassware must be oven-dried or flame-dried immediately before use. Solvents, if used (e.g., dichlorobenzene, nitrobenzene), must be anhydrous.[3]

  • Insufficient Catalyst Loading: The product, a ketone, can form a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, a catalytic amount is insufficient.

    • Solution: A stoichiometric amount (or even a slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the acyl chloride is required to drive the reaction to completion.[1][2]

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Step Q1 Are you using anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is your AlCl₃ loading ≥ 1.0 eq.? A1_Yes->Q2 Sol1 Oven/flame-dry all glassware. Use fresh, anhydrous reagents and solvents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Increase AlCl₃ to stoichiometric amounts (1.1-1.3 eq.) to compensate for product complexation. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Gradually increase temperature. Consider running solvent-free with molten 1,4-dichlorobenzene. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low acylation yield.

Question: I am observing multiple products and my desired 2,5-dichloro-2'-methylbenzophenone is not the major one. What is happening?

Answer: This is a regioselectivity issue. While the acylation of 1,4-dichlorobenzene is expected to yield the 2,5-dichloro isomer, side reactions can occur.

  • Cause: The directing effects of the two chlorine atoms guide the incoming acyl group. While substitution ortho to one of the chlorines is the primary pathway, slight variations in conditions can lead to other isomers. More critically, under harsh conditions or with prolonged reaction times, rearrangement and dechlorobenzoylation can occur, leading to products like 3,4-dichlorobenzophenone.[4]

  • Solution:

    • Temperature Control: Avoid excessively high temperatures, which can promote isomer rearrangement.

    • Controlled Addition: Add the acyl chloride dropwise to the mixture of 1,4-dichlorobenzene and AlCl₃ to maintain better control over the reaction exotherm.

    • Reaction Time: Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of thermodynamic (rearranged) byproducts.

Question: Can I use a different Lewis acid catalyst?

Answer: Yes, other Lewis acids like FeCl₃, BF₃, or ZnCl₂ can be used, but AlCl₃ is generally the most potent and necessary for deactivated substrates like dichlorobenzene.[3] Alternative green catalysts, such as heteropoly acids or metal triflates in deep eutectic solvents, have been explored for Friedel-Crafts reactions, but their efficacy on this specific deactivated substrate may require significant optimization.[5][6] For initial trials and yield improvement, high-purity AlCl₃ remains the most reliable choice.

Part 2: The Nucleophilic Substitution Stage

This stage involves the reaction of the benzylic bromide intermediate with N-methylpiperazine. The primary challenge here is achieving selective mono-alkylation.

Question: My final product is contaminated with a significant amount of a di-substituted byproduct. How can I improve selectivity for the desired mono-substituted product?

Answer: This is a very common problem when working with piperazine and its derivatives.[7] Because N-methylpiperazine still has a reactive tertiary amine, it can react with a second molecule of the benzylic bromide to form a quaternary ammonium salt. The primary issue, however, often stems from impurities in the starting piperazine or cross-reactivity if piperazine itself is used instead of N-methylpiperazine. Assuming you are using N-methylpiperazine, quaternization is the key side reaction.

  • Cause: The product amine is still nucleophilic and can compete with the starting N-methylpiperazine for the electrophilic benzylic bromide.

  • Solutions:

    • Use of Excess Nucleophile: Employ a significant excess of N-methylpiperazine (e.g., 3-5 equivalents). This statistically favors the reaction of the electrophile with the more abundant starting amine over the product amine.[7]

    • Slow Addition: Add the benzylic bromide solution slowly and at a reduced temperature (e.g., 0-10 °C) to the solution of N-methylpiperazine. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.[7]

Question: The workup is difficult, and I am struggling to remove the excess N-methylpiperazine from my final product. What is an effective purification strategy?

Answer: The high boiling point and water solubility of N-methylpiperazine can complicate purification by simple extraction or distillation. An acid-base workup is the most effective method.

  • Protocol:

    • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). Your product, being a tertiary amine, will protonate and move into the aqueous layer, while unreacted benzylic bromide and non-basic impurities remain in the organic layer.

    • Separate the aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10) to deprotonate your product, which will precipitate or can be extracted.

    • Extract the now-basic aqueous layer multiple times with fresh organic solvent.

    • Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[8]

Quantitative Data & Optimized Protocol

Table 1: Recommended Reaction Parameters
ParameterStage 1: Friedel-Crafts AcylationStage 2: Nucleophilic Substitution
Key Reagents 1,4-Dichlorobenzene, 2-Methylbenzoyl chloride2,5-Dichloro-2'-(bromomethyl)benzophenone, N-Methylpiperazine
Catalyst/Base AlCl₃K₂CO₃ or Triethylamine
Stoichiometry AlCl₃: 1.1 - 1.3 eq.N-Methylpiperazine: 3.0 - 5.0 eq.
Solvent Dichlorobenzene or neat (molten)Acetonitrile or Dichloromethane (DCM)
Temperature 40 - 80 °C[2]0 °C to Room Temperature
Time 4 - 8 hours (monitor by TLC/GC)12 - 24 hours (monitor by TLC)
Experimental Protocol: Optimized Synthesis

Stage 1: Synthesis of 2,5-Dichloro-2'-methylbenzophenone

  • Assemble a three-neck round-bottom flask, oven-dried and under an inert atmosphere (N₂ or Ar), equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • To the flask, add 1,4-dichlorobenzene (1.0 eq.) and anhydrous AlCl₃ (1.2 eq.). If using a solvent like dichlorobenzene, add it here.

  • Heat the mixture to 40-50 °C with stirring.

  • Add 2-methylbenzoyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. An exothermic reaction will occur.

  • After the addition is complete, maintain the reaction temperature at 60 °C for 4-6 hours, monitoring progress by TLC.

  • Cool the mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This quenching process is highly exothermic and releases HCl gas. [2]

  • Extract the mixture three times with dichloromethane.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

Stage 2: Synthesis of this compound

  • The crude ketone is first converted to the benzylic bromide using standard methods (e.g., N-Bromosuccinimide and a radical initiator like AIBN).

  • Dissolve N-methylpiperazine (4.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2,5-dichloro-2'-(bromomethyl)benzophenone (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the bromide solution dropwise to the stirred piperazine solution over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Perform the acid-base workup as described in the troubleshooting section above to isolate the pure target molecule.

References

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected Results in Assays with 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to ensure the integrity and reproducibility of your assay results. The benzophenone class of compounds, while valuable in various biological assays, can present unique challenges.[1] This guide is structured to help you navigate these potential hurdles with scientifically-grounded solutions.

Section 1: Troubleshooting Guides

This section provides a detailed, question-and-answer-style approach to common problems encountered during assays involving this compound.

Issue 1: High Background Signal in Fluorescence-Based Assays

Question: I am observing an unusually high background fluorescence in my assay plates, even in my negative control wells. How can I resolve this?

Answer: High background fluorescence is a frequent issue that can mask the true signal from your experimental samples.[2][3] The source of this background can often be traced to several factors related to the compound, the assay components, or the instrumentation.

Underlying Causes and Step-by-Step Solutions:

  • Compound Autofluorescence: Benzophenone derivatives can sometimes exhibit intrinsic fluorescence.

    • Troubleshooting Step: To determine if the compound is the source, run a control plate containing only the media and varying concentrations of this compound.[4] Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • Solution: If the compound is autofluorescent, consider using a fluorophore with excitation and emission spectra that do not overlap with that of the compound.[5] Alternatively, if the signal from your assay is sufficiently robust, you may be able to subtract the background fluorescence of the compound.[4]

  • Media and Reagent-Related Background: Phenol red in cell culture media is a known source of background fluorescence. Other assay components can also contribute.

    • Troubleshooting Step: Prepare a blank sample with each individual component of your assay (e.g., media alone, buffer alone) to identify the source of the background.

    • Solution: If phenol red is the culprit, switch to a phenol red-free medium for the duration of the assay. Ensure all buffers and reagents are of high purity and are freshly prepared.

  • Non-Specific Staining or Binding: The compound or detection antibodies may be binding non-specifically to the plate or other cellular components.[3]

    • Troubleshooting Step: Include a "no-cell" control with all assay components to assess for non-specific binding to the plate.

    • Solution: Utilize blocking buffers, such as Bovine Serum Albumin (BSA), to minimize non-specific interactions.[3] Optimizing washing steps can also help remove unbound reagents.[3]

  • Instrument Settings: Improperly set gain or exposure times on your plate reader or microscope can amplify background noise.

    • Troubleshooting Step: Review your instrument settings.

    • Solution: Reduce the gain or exposure time to a level that provides a good signal-to-noise ratio for your positive controls without saturating the detector.[2]

Issue 2: Inconsistent or Non-Reproducible Results in Apoptosis Assays

Question: I am using this compound to induce apoptosis, but my results are highly variable between experiments. What could be the cause?

Answer: Reproducibility is key in any scientific investigation. When studying apoptosis, a multi-faceted and dynamic process, several factors can contribute to variability.

Underlying Causes and Step-by-Step Solutions:

  • Cell Health and Confluency: The physiological state of your cells is a critical variable. Over-confluent, starved, or high-passage number cells can exhibit altered responses to stimuli and higher rates of spontaneous apoptosis.[6]

    • Troubleshooting Step: Carefully monitor and record cell confluency and passage number for each experiment.

    • Solution: Maintain a consistent cell seeding density and use cells within a defined, low passage number range.[7] Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Compound Stability and Solubility: The stability and solubility of this compound in your culture media can impact its effective concentration.

    • Troubleshooting Step: Visually inspect your stock solutions and final dilutions for any signs of precipitation.

    • Solution: Prepare fresh stock solutions of the compound and protect them from light. Ensure the compound is fully dissolved in the vehicle solvent before diluting into the final culture medium.

  • Timing of Apoptosis Detection: Apoptosis is a transient process. The peak of specific apoptotic events, such as caspase activation or Annexin V staining, can occur at different times post-treatment.[8]

    • Troubleshooting Step: Your current time point may be missing the peak of the apoptotic cascade.

    • Solution: Conduct a time-course experiment to identify the optimal window for detecting apoptosis in your specific cell model and with your chosen assay.[8]

  • Assay-Specific Pitfalls: Different apoptosis assays measure distinct events in the apoptotic pathway, and some can be prone to artifacts.[9] For example, late-stage apoptotic cells can be indistinguishable from necrotic cells in an Annexin V/Propidium Iodide (PI) assay.[10]

    • Troubleshooting Step: Re-evaluate your chosen apoptosis assay.

    • Solution: It is highly recommended to use at least two different methods to confirm apoptosis, targeting different stages of the process (e.g., an early marker like caspase activation and a later marker like DNA fragmentation).[10]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Question: My viability assays show a significant decrease in cell number, but my apoptosis-specific assays are negative. What other mechanisms could be at play?

Answer: While apoptosis is a common form of programmed cell death, it is not the only way a compound can induce cell death. It is also possible that the observed effect is not cell death but an inhibition of proliferation.

Underlying Causes and Step-by-Step Solutions:

  • Induction of Necrosis or Other Cell Death Pathways: High concentrations of a compound can sometimes lead to necrosis rather than apoptosis.[6] Other programmed cell death pathways, such as necroptosis or autophagy, may also be involved.

    • Troubleshooting Step: Morphologically examine your cells under a microscope for signs of necrosis, such as cell swelling and membrane rupture.

    • Solution: Perform assays to specifically measure other cell death pathways. For example, a lactate dehydrogenase (LDH) release assay can be used to quantify necrosis.

  • Inhibition of Cell Proliferation: The compound may be cytostatic rather than cytotoxic, meaning it is inhibiting cell growth without directly killing the cells.

    • Troubleshooting Step: Your current endpoint assay may not distinguish between cell death and growth arrest.

    • Solution: Complement your viability assays with a direct measure of cell proliferation, such as Ki67 staining or a BrdU incorporation assay.

  • Off-Target Effects: All small molecules have the potential for off-target effects, where they interact with unintended cellular targets.

    • Troubleshooting Step: A thorough literature search on the target and compound class may reveal known off-target activities.

    • Solution: If off-target effects are suspected, consider using a secondary, structurally unrelated compound that targets the same pathway to confirm that the observed phenotype is on-target.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: While specific solubility can vary, benzophenone derivatives are often soluble in organic solvents such as DMSO, ethanol, or methanol. For cell-based assays, DMSO is a common choice. It is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C or -80°C, protected from light.[11] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: How do I determine the optimal working concentration for my experiments?

A2: The optimal concentration of this compound will be cell-line and assay-dependent. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the EC50 or IC50 value for your specific experimental system.

Q3: Are there any known safety precautions for handling this compound?

A3: As with any chemical, it is important to handle this compound with appropriate safety measures. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[12] Work in a well-ventilated area or a chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][13][14]

Section 3: Experimental Protocols & Data Presentation

Protocol: Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a general framework for measuring caspase-3 and -7 activation, key executioner caspases in apoptosis.

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate vehicle and positive controls. Incubate for the desired time period.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent containing a DEVD-peptide substrate conjugated to a fluorophore according to the manufacturer's instructions. This often involves adding a DTT-containing buffer.[15][16]

  • Lysis and Substrate Incubation: Lyse the cells and add the caspase-3/7 reagent to each well. Incubate at 37°C for 1-2 hours, protected from light.[16]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters (e.g., ~380 nm excitation and ~440 nm emission for AMC-based substrates).[16]

Data Interpretation Table
Observed Result Potential Cause Recommended Action
High signal in negative controls Reagent contamination or autofluorescenceRun reagent blanks and switch to phenol-red free media.
Low or no signal in positive controls Inactive reagents, incorrect timingUse fresh reagents and perform a time-course experiment.
High variability between replicates Inconsistent cell seeding or pipetting errorsEnsure even cell distribution and use calibrated pipettes.[17]
Troubleshooting Workflow

TroubleshootingWorkflow Start Unexpected Assay Result HighBackground High Background Signal? Start->HighBackground Yes InconsistentResults Inconsistent Results? Start->InconsistentResults No CheckCompound Test Compound Autofluorescence HighBackground->CheckCompound NoApoptosis Low Apoptosis, High Cytotoxicity? InconsistentResults->NoApoptosis No CheckCells Verify Cell Health & Confluency InconsistentResults->CheckCells Yes CheckNecrosis Assay for Necrosis (e.g., LDH) NoApoptosis->CheckNecrosis Yes CheckMedia Analyze Media/Reagents CheckCompound->CheckMedia OptimizeWashing Optimize Blocking/Washing CheckMedia->OptimizeWashing AdjustInstrument Adjust Instrument Settings OptimizeWashing->AdjustInstrument Solution Resolved AdjustInstrument->Solution CheckCompoundPrep Confirm Compound Stability/Solubility CheckCells->CheckCompoundPrep TimeCourse Perform Time-Course Experiment CheckCompoundPrep->TimeCourse UseSecondAssay Use a Secondary Apoptosis Assay TimeCourse->UseSecondAssay UseSecondAssay->Solution CheckProliferation Measure Cell Proliferation CheckNecrosis->CheckProliferation ConsiderOffTarget Investigate Off-Target Effects CheckProliferation->ConsiderOffTarget ConsiderOffTarget->Solution

Caption: A decision-tree workflow for troubleshooting common assay issues.

References

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • PMC - NIH. Apoptosis assays with lymphoma cell lines: problems and pitfalls. [Link]

  • ResearchGate. Cleaved caspases troubleshooting. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • ResearchGate. Troubleshooting of the caspase 3-like activity measurement procedure. [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • ResearchGate. Does anyone have any experience with apoptosis assays? [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • PubMed. Early features of apoptosis detected by four different flow cytometry assays. [Link]

  • bioRxiv. Optimizing the Cell Painting assay for image-based profiling. [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • NIH. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. [Link]

  • European Commission. 2 and benzophenone - 5 (CAS No. 131-55-5 and 6628-37-1, EC No. 205-028-9 and 613-918-7). [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • PubChem. Benzophenone, 2',5-dichloro-2-methylamino-. [Link]

  • PubChem - NIH. Benzophenone. [Link]

  • PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][3][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

  • AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]

  • PubMed. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. [Link]

  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

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"optimization of reaction conditions for synthesizing 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. This document is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we address common challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and optimization efforts.

Overview of Synthetic Strategy

The synthesis of the target molecule is typically not a single reaction but a two-step process. Understanding this sequence is critical for effective troubleshooting.

  • Step 1: Friedel-Crafts Acylation. This step forms the benzophenone core. 1,4-Dichlorobenzene is acylated with 2-(chloromethyl)benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce the key intermediate, 2,5-Dichloro-2'-(chloromethyl)benzophenone.

  • Step 2: Nucleophilic Substitution. The chloromethyl group on the benzophenone intermediate is then subjected to a nucleophilic substitution reaction with 1-methylpiperazine to yield the final product.

This guide is structured to address issues in both stages of the synthesis.

Part 1: Troubleshooting the Friedel-Crafts Acylation

This initial stage is often the most challenging due to the catalyst's sensitivity and the potential for side reactions.

Frequently Asked Questions (FAQs) - Step 1

Question 1: My Friedel-Crafts reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer: A stalled or low-yielding Friedel-Crafts acylation is almost always linked to the deactivation or insufficient quantity of the Lewis acid catalyst (AlCl₃).

  • Catalyst Deactivation by Moisture: Aluminum chloride reacts violently and irreversibly with water. Any moisture present in your reagents or solvent will consume the catalyst, rendering it inactive for the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Insufficient Catalyst Stoichiometry: The acyl chloride reactant contains an oxygen atom with lone pairs that will complex with AlCl₃. Therefore, you need slightly more than one molar equivalent of the catalyst relative to the acyl chloride for the reaction to proceed effectively. A common starting point is 1.1 to 1.3 equivalents.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, an excessively low temperature can slow the reaction rate to a crawl. For a deactivated aromatic ring like 1,4-dichlorobenzene, a moderate temperature (e.g., 40-60°C) may be required to initiate the reaction.

Question 2: My final product from Step 1 is a complex mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of isomers is a classic challenge in Friedel-Crafts reactions involving substituted benzenes. In this case, acylation of 1,4-dichlorobenzene should theoretically yield only one product. However, contamination or isomerization can lead to other products.

  • Isomerization of Starting Material: Ensure the purity of your 1,4-dichlorobenzene. If it is contaminated with 1,2- or 1,3-dichlorobenzene, you will inevitably form other isomers.

  • Catalyst-Induced Isomerization: Under harsh conditions (high temperature, prolonged reaction time), Lewis acids can promote isomerization of the dichlorobenzene starting material or even the final product. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely to avoid unnecessarily long reaction times.

Troubleshooting Guide: Friedel-Crafts Acylation
Observed Issue Potential Cause Recommended Action
No reaction / Very low conversion Moisture in the system deactivating the AlCl₃ catalyst.Use oven-dried glassware. Use anhydrous grade solvent (e.g., DCM, DCE). Handle AlCl₃ in a glovebox or under an inert atmosphere.
Insufficient amount of AlCl₃ catalyst.Increase catalyst loading to 1.2-1.3 molar equivalents relative to the 2-(chloromethyl)benzoyl chloride.
Formation of multiple isomers Impure 1,4-dichlorobenzene starting material.Verify the purity of the starting material by GC or NMR before starting the reaction.
Isomerization due to harsh reaction conditions.Run the reaction at a lower temperature. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed.
Dark, tar-like reaction mixture High reaction temperature causing polymerization/degradation.Maintain strict temperature control using an ice bath or cooling mantle during the addition of reagents. Do not exceed 60°C unless necessary.
Workflow Diagram: Optimizing the Friedel-Crafts Reaction

G cluster_start Initial Reaction Setup cluster_analysis Analysis of Cause cluster_solution Corrective Actions start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Insufficient Catalyst? start->cause2 cause3 Sub-optimal Temperature? start->cause3 sol1 Implement Strict Anhydrous Technique (Oven-dried glass, anhydrous solvent) cause1->sol1 Yes sol2 Increase AlCl3 Stoichiometry (1.1 - 1.3 eq.) cause2->sol2 Yes sol3 Screen Temperature Range (e.g., 25°C, 40°C, 60°C) cause3->sol3 Yes end Improved Yield of Intermediate sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation step.

Part 2: Troubleshooting the Nucleophilic Substitution

This second step is generally more straightforward but can present its own challenges related to reaction rate, side products, and purification.

Frequently Asked Questions (FAQs) - Step 2

Question 3: The substitution reaction with 1-methylpiperazine is very slow or incomplete. How can I speed it up?

Answer: A slow substitution reaction points to insufficient reactivity of the electrophile or nucleophile, or sub-optimal reaction conditions.

  • Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this type of Sₙ2 reaction as it can solvate the cation, leaving the nucleophile more reactive.

  • Addition of a Base: The reaction generates HCl as a byproduct, which will protonate the 1-methylpiperazine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential to scavenge this acid and maintain the free piperazine nucleophile.

  • Phase Transfer Catalyst: If you are using a biphasic system or if solubility is an issue, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate.

  • Iodide Catalyst: Adding a catalytic amount (e.g., 0.1 eq.) of sodium iodide or potassium iodide can dramatically increase the reaction rate via the Finkelstein reaction. The iodide displaces the chloride to form a much more reactive iodo-intermediate in situ.

Question 4: I am observing the formation of a dimeric impurity during the substitution step. What is it and how can I prevent it?

Answer: This is likely a quaternary ammonium salt formed by the reaction of a second molecule of the benzophenone intermediate with the already formed final product. Your desired product still has a nucleophilic tertiary amine, which can react with another molecule of the electrophilic chloromethyl intermediate.

  • Control Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.2 to 1.5 equivalents). This ensures that the electrophilic intermediate is more likely to encounter the starting piperazine than the product molecule.

  • Slow Addition: Add the benzophenone intermediate slowly to a solution of 1-methylpiperazine and base. This maintains a low concentration of the electrophile throughout the reaction, minimizing its chance of reacting with the product.

Experimental Protocol: Optimized Nucleophilic Substitution
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2,5-Dichloro-2'-(chloromethyl)benzophenone (1.0 eq.).

  • Add anhydrous acetonitrile as the solvent (approx. 10 mL per gram of starting material).

  • Add 1-methylpiperazine (1.2 eq.) and finely ground potassium carbonate (2.0 eq.).

  • Add potassium iodide (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Logical Diagram: Preventing Dimer Formation

G cluster_reactants Reactants cluster_products Reaction Pathways cluster_solution Solution SM Benzophenone-CH2Cl (Electrophile) Product Desired Product (Tertiary Amine) SM->Product + Nucleophile (Desired Path) Nuc 1-Methylpiperazine (Nucleophile) Dimer Dimer Impurity (Quaternary Salt) Product->Dimer + SM (Side Reaction) Sol Use Excess Nucleophile Slow Addition of SM Sol->Product Favors Sol->Dimer Inhibits

Technical Support Center: Stability of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this compound in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and storage of this compound solutions.

Q1: My solution of this compound has turned a yellow/brown color. What is the likely cause?

A1: Discoloration is a common indicator of degradation, particularly photodegradation or oxidation.[1] The benzophenone core of the molecule is known to absorb UV light, which can lead to the formation of colored byproducts.[1] Exposure to atmospheric oxygen, especially in the presence of light or trace metal contaminants, can also cause oxidative degradation.[1]

Q2: I've noticed a precipitate forming in my aqueous solution. Why is this happening?

A2: Precipitation in aqueous solutions of similar compounds can be pH-dependent.[1] The piperazine moiety in the molecule is basic and will be protonated at lower pH. While this may increase solubility in some cases, significant pH shifts can affect the overall solubility of the compound and its potential degradants. For benzophenone derivatives with acidic groups, low pH can cause precipitation.[1]

Q3: What is the primary degradation pathway for this compound?

A3: Based on the chemical structure, the most likely degradation pathways are photodegradation, oxidation, and hydrolysis. Benzophenones are well-documented to be susceptible to degradation upon exposure to light.[2][3][4] The tertiary amine of the methylpiperazine group and the benzophenone ketone are also susceptible to oxidation.[5][6]

Q4: How should I prepare a stock solution to maximize its stability?

A4: To prepare a stable stock solution, we recommend the following:

  • Use a high-purity, anhydrous solvent.

  • Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.

  • Consider purging the solvent and the headspace of the container with an inert gas like argon or nitrogen to minimize oxidation.

  • Store the solution at a low temperature (2-8 °C).

Q5: Can I use water as a solvent?

A5: While the compound may have some aqueous solubility, it is important to consider the potential for hydrolysis. The stability in aqueous solutions will be highly dependent on the pH. If an aqueous solution is required, it should be buffered, and its stability should be carefully monitored over time.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis Degradation of the parent compound.1. Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not artifacts of the analytical system. 2. Investigate the Cause: Review the handling and storage conditions of the solution that showed degradation. Was it exposed to light? Was the pH controlled? Was it stored at an appropriate temperature? 3. Characterize Degradants: If necessary for your research, use techniques like mass spectrometry to identify the structure of the degradation products. This can provide insight into the degradation pathway.
Loss of biological activity or inconsistent assay results Degradation of the active compound.[7]1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to ensure the concentration and purity of the compound.[1] 2. Perform a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, you can perform a forced degradation study (see Part 4 for protocol).[7][8][9][10][11] This will help you identify conditions that lead to degradation and establish a suitable time frame for using the solution.
Visible particulates or cloudiness in the solution Precipitation due to poor solubility, pH changes, or degradation.1. Check Solubility: Ensure you are not exceeding the solubility limit of the compound in your chosen solvent. 2. Control pH: If using an aqueous or protic solvent, ensure the pH is in a range where the compound is soluble and stable. Buffering the solution may be necessary.[12] 3. Filter the Solution: Before use, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.[1]

Part 3: In-Depth Technical Guide: Understanding and Preventing Degradation

A thorough understanding of the potential degradation pathways of this compound is essential for maintaining its integrity in solution.

Primary Degradation Pathways

The structure of this compound presents several functionalities susceptible to degradation: the benzophenone core, the tertiary amine of the piperazine ring, and the benzylic carbon-nitrogen bond.

  • Photodegradation: The benzophenone moiety is a chromophore that absorbs UV radiation.[2] This can lead to the formation of excited triplet states, which can then react with other molecules, including oxygen, to form reactive oxygen species (ROS) that degrade the compound.[3] Direct photolysis can also lead to bond cleavage.[3]

  • Oxidation: The tertiary amine in the methylpiperazine group is susceptible to oxidation, which can lead to the formation of N-oxides. The benzophenone ketone itself can also undergo oxidative cleavage under harsh conditions.[5] The presence of dissolved oxygen, metal ions, and peroxides can accelerate oxidative degradation.[12]

  • Hydrolysis: While the benzophenone itself is relatively stable to hydrolysis, related structures like ketals can undergo acid-catalyzed hydrolysis.[13][14] In the case of this compound, the molecule as a whole is not a ketal, but extreme pH conditions, particularly acidic, could potentially promote hydrolysis of other susceptible bonds, although this is likely a less significant pathway compared to photodegradation and oxidation under typical laboratory conditions.

Key Factors Influencing Stability
  • Light: Exposure to both natural and artificial UV light is a primary driver of degradation for benzophenone-containing compounds.[2][4]

  • pH: The pH of the solution can significantly impact stability. For amine-containing compounds, extreme pH values can catalyze degradation reactions.[15] For some benzophenones, neutral to slightly alkaline conditions have been found to be more stable.[16]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[1]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain organic solvents may offer a more stable environment.[17][18] The polarity of the solvent can also affect reaction kinetics.[19][20]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation.

Strategies for Prevention
Strategy Mechanism of Protection Practical Implementation
Protection from Light Prevents photo-excitation of the benzophenone core, thus inhibiting photodegradation.Store solutions in amber glass vials or wrap clear containers in aluminum foil. Work with the compound in a fume hood with the sash down to minimize exposure to overhead lighting where possible.
pH Control Maintains the compound in its most stable ionization state and avoids acid/base-catalyzed degradation.Use buffered solutions when working in aqueous media. Determine the optimal pH for stability through a pH-stability study.
Temperature Control Reduces the kinetic rate of degradation reactions.Store stock solutions at 2-8 °C. For long-term storage, consider storage at -20 °C or -80 °C, but be mindful of solubility upon thawing.
Use of an Inert Atmosphere Excludes molecular oxygen, a key reactant in oxidative degradation pathways.Purge the solvent and the headspace of the storage container with an inert gas such as argon or nitrogen before sealing.
Solvent Selection Minimizes solvent-mediated degradation and ensures complete dissolution.Use high-purity, anhydrous solvents. If possible, choose aprotic solvents for stock solutions.
Addition of Stabilizers Scavenge free radicals or chelate metal ions that can catalyze oxidation.For aqueous solutions, consider the addition of antioxidants like ascorbic acid or chelating agents like EDTA.[12] However, compatibility with your experimental system must be verified.
Visualizing Degradation and Prevention

cluster_degradation Degradation Pathways cluster_factors Contributing Factors cluster_prevention Prevention Strategies Degradation Degradation of This compound Photo Photodegradation Degradation->Photo Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Light UV Light Exposure Light->Photo Oxygen Atmospheric Oxygen Oxygen->Oxidation pH Extreme pH pH->Hydrolysis Temp High Temperature Temp->Degradation ProtectLight Store in Amber Vials ProtectLight->Light Blocks InertAtmo Use Inert Atmosphere (Ar, N2) InertAtmo->Oxygen Removes ControlpH Buffer Solution ControlpH->pH Neutralizes ControlTemp Refrigerate/Freeze ControlTemp->Temp Reduces

Caption: Key degradation pathways and corresponding prevention strategies.

Part 4: Recommended Experimental Protocols

To proactively address stability concerns, we recommend performing a forced degradation study. This will help you understand the compound's stability under your specific experimental conditions.[7][8][9][10][11]

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and the conditions that lead to the degradation of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Photodegradation: Place a portion of the stock solution in a clear vial and expose it to direct sunlight or a UV lamp.

    • Thermal Stress: Place a portion of the stock solution in an oven at 60 °C.

    • Control: Keep a portion of the stock solution in an amber vial at 2-8 °C.

  • Incubation: Incubate the solutions under the specified conditions. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Analysis: At each time point, take an aliquot of each solution, neutralize the acidic and basic samples if necessary, and dilute to an appropriate concentration for analysis by HPLC or LC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

cluster_stress Forced Degradation Conditions Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions Start->Stress Analysis Analyze by HPLC/LC-MS at Time Points Stress->Analysis Acid Acid (0.1 M HCl) Base Base (0.1 M NaOH) Oxidation Oxidation (3% H2O2) Photo Photodegradation (UV/Sunlight) Thermal Thermal (60°C) Control Control (2-8°C, Dark) Interpret Interpret Data: Compare to Control Analysis->Interpret

Caption: Workflow for a forced degradation study.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - MDPI. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. Available from: [Link]

  • Photodegradation of benzophenones sensitized by nitrite - PubMed. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Available from: [Link]

  • Forced Degradation Studies - CD Formulation. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C. Available from: [Link]

  • Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process - MDPI. Available from: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available from: [Link]

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  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed. Available from: [Link]

  • Stabilizers - CD Formulation. Available from: [Link]

  • Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment | ACS ES&T Water. Available from: [Link]

  • General acid catalysis in benzophenone ketal hydrolysis - The Journal of Organic Chemistry. Available from: [Link]

  • Emulsifiers & Stabilizers - Excipients - Pharmaceuticals & Nutraceuticals - IFF Pharma Solutions. Available from: [Link]

  • Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF - ResearchGate. Available from: [Link]

  • Radiation Chemical Oxidation of Benzaldehyde, Acetophenone, and Benzophenone | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed. Available from: [Link]

  • Full article: Sulphate radical oxidation of benzophenone: kinetics, mechanisms and influence of water matrix anions - Taylor & Francis. Available from: [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central. Available from: [Link]

  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment | Request PDF - ResearchGate. Available from: [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Available from: [Link]

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  • Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed. Available from: [Link]

  • The mechanism of benzophenone-sensitised oxidation of 9-phenylxanthene with oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

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  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - MDPI. Available from: [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - NIH. Available from: [Link]

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"identifying and removing impurities from 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity. As a key intermediate in various synthetic pathways, ensuring the removal of process-related impurities and degradation products is critical for the success of subsequent experimental steps and for meeting stringent regulatory standards.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific needs. We will explore the likely origins of impurities, robust methods for their identification, and detailed protocols for their removal.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses common questions regarding the impurities that can arise during the synthesis and handling of this compound.

Q1: What are the most common process-related impurities I should expect?

The synthesis of this molecule typically involves two key stages: a Friedel-Crafts acylation to form the dichlorobenzophenone core, followed by a nucleophilic substitution to attach the N-methylpiperazine moiety. Impurities can arise from both stages.

  • From Friedel-Crafts Acylation:

    • Unreacted Starting Materials: Residual 1,4-dichlorobenzene and the acylating agent (e.g., 2-methylbenzoyl chloride or a related precursor).

    • Isomeric Products: The benzoylation of para-dichlorobenzene can sometimes yield rearrangement products, such as 3,4-dichlorobenzophenone, alongside the desired 2,5-dichloro isomer.[1] Isomeric dichlorobenzoyl cyanides have also been identified as impurities in related syntheses.[2]

    • Dechlorinated By-products: The reaction conditions can sometimes lead to the formation of mono-chlorobenzophenone or even benzophenone itself.[1]

  • From Nucleophilic Substitution:

    • Unreacted Starting Materials: The chlorinated benzophenone intermediate and N-methylpiperazine.[3]

    • Piperazine-Related Impurities: Commercial N-methylpiperazine can contain piperazine and N,N'-dimethylpiperazine as impurities.[4] The presence of piperazine can lead to the formation of a dimeric impurity, where two benzophenone molecules are bridged by a single piperazine unit.

    • Side-Reaction Products: Incomplete reaction or side reactions can leave related compounds that are difficult to separate.[5]

Q2: Are there any particularly hazardous impurities to be aware of?

Yes. A critical impurity to consider is N-Nitroso-N'-methylpiperazine (NMP) . This is a potent carcinogenic nitrosamine that can form if secondary or tertiary piperazine derivatives are exposed to nitrite sources (e.g., from reagents, water, or atmospheric nitrogen oxides) under acidic conditions.[6] Regulatory bodies like the FDA and EMA have extremely low acceptable intake limits for such compounds (e.g., 26.5 ng/day for NMP).[6] It is imperative to assess the risk of its formation in your synthetic route and, if necessary, utilize sensitive analytical methods like LC-MS/MS for its detection.[6]

Q3: How can I best identify these various impurities?

A multi-technique approach is recommended for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing purity and detecting the presence of impurities. Developing a gradient method with a suitable column (e.g., C18) will allow for the separation of the main compound from its various by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for obtaining the molecular weight of unknown peaks observed in the HPLC chromatogram, providing the first clue to their identity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing any isolated impurities. Unexplained signals can often be attributed to starting materials or isomeric by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting more volatile impurities, such as unreacted 1,4-dichlorobenzene.[7]

Part 2: Troubleshooting Guide - From Detection to Identification

This section provides actionable steps for common issues encountered during the analysis of your compound.

Scenario: "My HPLC chromatogram shows several unexpected peaks. How do I proceed?"

Encountering unknown peaks is a common challenge. A systematic approach is key to efficient identification and subsequent removal. The following workflow provides a logical pathway for troubleshooting.

G Workflow: Impurity Identification start Unknown Peak in HPLC lcms Run LC-MS Analysis Obtain Molecular Weight (MW) start->lcms compare Compare MW to Hypothesized Impurities (Starting Materials, Isomers, By-products) lcms->compare match Potential Match Found? compare->match isolate Isolate Impurity via Prep-HPLC or Column Chromatography match->isolate Yes reassess Re-evaluate Synthetic Route & Starting Material Purity match->reassess No nmr Characterize with NMR & High-Res MS isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: A decision-making workflow for identifying unknown impurities.

Step-by-Step Troubleshooting:

  • Obtain Molecular Weight via LC-MS: The first and most critical step is to determine the molecular weight of the impurity. This immediately narrows down the possibilities.

  • Compare with Hypothesized Structures: Match the observed molecular weight against a list of potential impurities (see Table 1 below).

  • Isolate and Characterize: If an impurity is present at a significant level (>0.1%) and its identity is not immediately obvious, it must be isolated for full structural elucidation. Preparative HPLC is ideal for high resolution, while flash column chromatography is suitable for larger quantities.

  • Full Structural Elucidation: Once isolated, acquire high-resolution mass spectrometry (HRMS) data for an exact mass and perform ¹H and ¹³C NMR analysis to confirm the structure.

Table 1: Common Impurities and Their Expected Molecular Weights

Impurity NamePotential OriginMolecular Weight ( g/mol )
1,4-DichlorobenzeneStarting Material147.00
N-MethylpiperazineStarting Material100.16[3]
2,5-DichlorobenzophenoneIntermediate/By-product251.09
PiperazineImpurity in Reagent86.14
Dimeric AdductBy-product738.68
N-Nitroso-N'-methylpiperazineHazardous By-product129.16[6]

Part 3: Detailed Purification Protocols

Once impurities have been identified, the next step is their removal. The basic nature of the N-methylpiperazine group and the aromatic benzophenone core dictate the optimal purification strategies.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, leveraging differences in solubility. It is often the most efficient method for achieving high purity on a large scale.

Principle: The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities, being present in a much lower concentration, remain in the "mother liquor".

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (see Table 2) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a quick gravity filtration of the hot solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemBoiling Point (°C)PolarityNotes
Isopropanol (IPA)82.6Polar ProticOften a good starting point for moderately polar compounds.
Ethanol78.4Polar ProticSimilar to IPA, may offer different solubility characteristics.
Ethyl Acetate / Hexane~70Non-polar/Polar AproticA common two-solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then cool.
Toluene110.6Non-polarGood for less polar compounds; higher boiling point requires care.
Method 2: Flash Column Chromatography

For complex mixtures with multiple impurities or when recrystallization is ineffective, silica gel column chromatography is the method of choice.

Principle: The mixture is passed through a column of silica gel (the stationary phase) using a liquid solvent (the mobile phase). Compounds separate based on their differential adsorption to the silica and solubility in the mobile phase. The basic nitrogen on the piperazine ring can cause peak tailing on acidic silica gel; this can be mitigated by adding a small amount of a basic modifier to the mobile phase.

G Purification Strategy Flowchart start Crude Product acid_wash Optional: Dilute Acid Wash Removes excess N-methylpiperazine start->acid_wash column Flash Column Chromatography Mobile Phase: Hexane/Ethyl Acetate + 0.5% Triethylamine acid_wash->column fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine recrystallize Recrystallize from Suitable Solvent (e.g., Isopropanol) combine->recrystallize final_product Pure Product (>99.5%) recrystallize->final_product

Caption: A comprehensive strategy combining chromatography and recrystallization.

Step-by-Step Protocol:

  • Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3. Start with a mixture of Hexane and Ethyl Acetate.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (i.e., increasing the percentage of ethyl acetate). Crucially, add ~0.5% triethylamine to your mobile phase to prevent peak tailing.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Analyze each fraction by TLC or HPLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Polish: The resulting solid can be further purified by recrystallization as described above to remove any minor impurities that co-eluted.

By applying these systematic identification and purification strategies, researchers can confidently ensure the high quality of their this compound, paving the way for reliable and reproducible downstream applications.

References

  • N-Methylpiperazine Or N-Methyl Piperazine CAS 109-01-3 Manufacturers and Suppliers. Fengchen. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. WUR eDepot. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. JOCPR. [Link]

  • The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen. [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Synthesis of 2',5-dichloro-2-[3-(2-azidoacetamidomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-benzophenone. PrepChem.com. [Link]

  • Synthesis of methyl benzophenone. PrepChem.com. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Process for Purifying 2,5-Dichlorophenol.
  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. [Link]

  • Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure. [Link]

  • Process for purifying 2,5-dichlorophenol.
  • 2,5-dichloro-2'-(4-methylpiperazinomethyl)benzophenone. Rieke Metals. [Link]

  • AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes [m-TerNPnCl]2, (Pn = P, As). Dalton Transactions (RSC Publishing). [Link]

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Technical Support Center: Enhancing the Long-Term Stability of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound for long-term storage. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your valuable research material.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a molecule with distinct chemical moieties that contribute to its pharmacological activity and, concurrently, its potential stability challenges. Proactive stabilization begins with a clear understanding of its structural components:

  • Dichlorinated Benzophenone Core: This bulky, aromatic structure is susceptible to photodegradation, a common characteristic of benzophenone derivatives.[1][2] The chlorine substituents can influence the electron distribution and reactivity of the aromatic rings.

  • Methylpiperazine Group: The piperazine ring, a weak base, introduces pH sensitivity to the molecule.[3] The tertiary amine within this group can be a target for oxidation.

  • Methylene Bridge: The linkage between the benzophenone and piperazine moieties could be a site for potential hydrolytic cleavage under certain conditions.

Based on these features, the primary degradation pathways to anticipate are photodegradation, oxidation, and pH-mediated hydrolysis.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses specific issues you may encounter during the handling and storage of this compound.

Issue 1: Discoloration of the solid compound (e.g., yellowing) upon storage.

  • Question: My solid this compound, initially a white powder, has developed a yellowish tint after several months of storage. What is the likely cause, and how can I prevent it?

  • Answer:

    • Probable Cause: The yellowing is most likely due to photodegradation or oxidation. Benzophenone-containing compounds are known to absorb UV light, which can lead to the formation of colored degradation products.[4] Additionally, slow oxidation of the piperazine or other parts of the molecule by atmospheric oxygen can also result in discoloration.[3]

    • Investigative Protocol:

      • Comparative Analysis: Analyze the discolored sample alongside a fresh or properly stored reference standard using a stability-indicating HPLC method.[5] Look for the emergence of new peaks or a decrease in the main peak's area.

      • Spectroscopic Analysis: Acquire UV-Vis spectra of both the fresh and aged samples dissolved in a suitable solvent. A shift in the absorption maxima or the appearance of new absorption bands in the visible region can confirm the formation of chromophoric degradants.

    • Preventative Measures:

      • Light Protection: Always store the compound in amber glass vials or light-resistant containers to shield it from UV and visible light.[3]

      • Inert Atmosphere: For long-term storage, consider displacing the air in the container with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.[3]

Issue 2: Decreased potency or inconsistent results in biological assays.

  • Question: I am observing a gradual decrease in the efficacy of my compound in cell-based assays over time, even when using solutions prepared from the same stock. Could this be a stability issue?

  • Answer:

    • Probable Cause: Inconsistent biological data is a strong indicator of compound degradation.[3] The loss of potency is likely due to the chemical transformation of the parent molecule into less active or inactive degradants. This can occur in both solid-state storage and in solution.

    • Investigative Protocol:

      • Forced Degradation Study: Conduct a forced degradation study to identify the potential degradation products and understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, and light).[6][7] This is crucial for developing a robust stability-indicating analytical method.[8][9]

      • Solution Stability Study: Prepare solutions of the compound in your typical assay buffer or solvent. Store these solutions under various conditions (e.g., room temperature, 4°C, -20°C) and analyze them by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation in solution.

    • Preventative Measures:

      • Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

      • Aliquoting and Storage: If stock solutions must be stored, divide them into single-use aliquots and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]

Issue 3: Precipitation or cloudiness observed in aqueous solutions.

  • Question: When I prepare an aqueous solution of this compound, it sometimes becomes cloudy or forms a precipitate, especially after storage. Why is this happening?

  • Answer:

    • Probable Cause: This issue can stem from several factors:

      • pH-Dependent Solubility: The piperazine moiety is basic, meaning the compound's solubility is highly dependent on pH. In neutral or basic solutions, the free base form may be less soluble and precipitate out.

      • Salt Formation/Degradation: The compound might be degrading into less soluble products.

      • Excipient Interaction: If you are using a formulated solution, an interaction with an excipient could be causing precipitation.[4]

    • Investigative Protocol:

      • pH-Solubility Profile: Determine the solubility of the compound across a range of pH values to identify the optimal pH for maintaining solubility.

      • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to determine if it is the parent compound or a degradation product.[5]

    • Preventative Measures:

      • pH Control: Buffer your aqueous solutions to a pH where the compound is most soluble and stable. For piperazine-containing compounds, an acidic pH is often beneficial for solubility.[3]

      • Salt Form: Consider using a salt form of the compound (e.g., hydrochloride salt), which typically exhibits higher aqueous solubility and stability.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: Based on its chemical structure, the ideal storage conditions are in a tightly sealed, light-resistant container, in a cool, dry place.[10] For optimal long-term stability, storage at -20°C under an inert atmosphere is recommended.

Parameter Recommended Condition Rationale
Temperature -20°CMinimizes the rate of all potential degradation reactions.
Light Protected from light (Amber vial)Prevents photodegradation of the benzophenone core.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the piperazine moiety.[3]
Humidity Dry/DesiccatedPrevents hydrolysis of the molecule.[11]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can separate the parent drug from its degradation products.[8] The development process involves:

  • Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.[4]

  • Method Development: Use a reverse-phase HPLC system with a C18 column. Experiment with mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve separation of the parent peak from all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main peak is not co-eluting with any impurities.

Q3: Are there any excipients I should avoid when formulating this compound?

A3: Avoid excipients that can promote degradation. Be cautious with:

  • Oxidizing agents: Or excipients with high peroxide values, as these can accelerate the oxidation of the piperazine group.[4]

  • Alkaline excipients: These could raise the pH and cause precipitation of the free base or promote base-catalyzed hydrolysis.

  • Photosensitive excipients: These could potentially accelerate photodegradation.

It is highly recommended to conduct compatibility studies between your compound and any planned excipients.[4]

Visualizing Degradation and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a general workflow for stability testing.

cluster_DegradationPathways Potential Degradation Pathways Parent 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone Photo Photodegradation Products (e.g., hydroxylated species, ring cleavage) Parent->Photo UV Light Oxidized Oxidation Products (e.g., N-oxide on piperazine) Parent->Oxidized Oxygen Hydrolyzed Hydrolysis Products (e.g., cleavage of methylene bridge) Parent->Hydrolyzed Water (pH dependent)

Caption: Potential degradation pathways for this compound.

cluster_Workflow Stability Testing Workflow Start Receive/Synthesize Compound ForcedDeg Forced Degradation Study (Heat, Light, pH, Oxidation) Start->ForcedDeg MethodDev Develop Stability-Indicating HPLC Method ForcedDeg->MethodDev LongTerm Initiate Long-Term Stability Study MethodDev->LongTerm Analysis Analyze Samples at Time Points LongTerm->Analysis Data Evaluate Data & Determine Shelf-Life Analysis->Data

Caption: General workflow for assessing the stability of a new chemical entity.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). BenchChem.
  • Wang, W. J., et al. (2018).
  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central.
  • Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity.
  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulf
  • What is a stability indicating method? | Peptide Testing. AmbioPharm.
  • Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • CHLORIN
  • Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. (2025). BenchChem.
  • forced degrad
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formul
  • Forced Degrad
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Purification of piperazine.
  • Guidance on Storage and Handling of Chlorin
  • Kumar, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
  • Guidance on Storage and Handling of Chlorin
  • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.

Sources

Technical Support Center: 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (ZZW-115)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, commonly known as ZZW-115. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent NUPR1 inhibitor. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and minimize potential off-target effects, ensuring the integrity and success of your research.

Understanding ZZW-115: Mechanism of Action

ZZW-115 is a synthetic organic molecule designed as a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced, intrinsically disordered protein overexpressed in various cancers, including pancreatic cancer.[1][2]

On-Target Pathway:

The primary mechanism of ZZW-115 involves its direct binding to NUPR1. This interaction physically obstructs the nuclear localization signal (NLS) region of NUPR1.[3][4] Consequently, ZZW-115 competitively inhibits the binding of importins to NUPR1, preventing its translocation from the cytoplasm into the nucleus.[3][4][5]

The nuclear exclusion of NUPR1 has two major downstream consequences:

  • Sensitization to Genotoxic Agents: NUPR1 is involved in DNA damage response (DDR). By inhibiting its nuclear function, ZZW-115 impairs DNA repair mechanisms in cancer cells, thereby sensitizing them to DNA-damaging agents like chemotherapy and radiation.[3][4][6]

  • Inhibition of SUMOylation: ZZW-115 treatment has been shown to reduce the SUMOylation of several key proteins involved in the DDR. NUPR1 appears to directly stimulate the SUMOylation machinery, a function that is hampered when it is sequestered in the cytoplasm.[3][4][5][6][7]

Additionally, ZZW-115 has been observed to induce cancer cell death primarily through necroptosis , a form of programmed necrosis.[2][8]

ZZW-115_Mechanism_of_Action cluster_nucleus Nucleus ZZW115 ZZW-115 NUPR1_cyto NUPR1 ZZW115->NUPR1_cyto Binds to NLS region Necroptosis Necroptosis ZZW115->Necroptosis Induces NUPR1_nuc NUPR1 (Nuclear) NUPR1_cyto->NUPR1_nuc Nuclear Translocation (Inhibited by ZZW-115) Importin Importin Importin->NUPR1_cyto DDR DNA Damage Response Proteins NUPR1_nuc->DDR Interacts with SUMO SUMOylation Machinery NUPR1_nuc->SUMO Stimulates DNA_Repair DNA Repair DDR->DNA_Repair SUMO->DNA_Repair Cell_Survival Cancer Cell Survival DNA_Repair->Cell_Survival

Caption: On-target mechanism of ZZW-115.

Known and Potential Off-Target Effects

While ZZW-115 was developed to improve upon earlier compounds, an awareness of its lineage and chemical properties is crucial for designing robust experiments.

  • Primary Concern: Cardiotoxicity via hERG Inhibition The clinical translation of ZZW-115 has been hindered by its potential to bind to and inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10][11] Blockade of the hERG channel is a major cause of drug-induced cardiotoxicity, as it can lead to a prolongation of the QT interval and potentially fatal cardiac arrhythmias.[9][12] The development of a successor compound, AJO14, was specifically aimed at identifying a potent NUPR1 inhibitor with very low hERG binding affinity.[1][9][13]

    • Implication for Researchers: Standard cytotoxicity assays may not reveal this specific liability. If downstream applications involve in vivo models or translation towards clinical use, a hERG liability assessment is critical.

  • Secondary Concern: Neurological Effects ZZW-115 was derived from trifluoperazine (TFP), an antipsychotic agent that was first identified as a NUPR1 binder.[2] TFP is known to have significant central nervous system (CNS) side effects, including drowsiness, dizziness, and movement disorders (extrapyramidal symptoms).[2][14][15][16][17] ZZW-115 was specifically designed to reduce these neurological effects.[2][18] Encouragingly, in vivo studies with ZZW-115 at effective anti-tumor doses showed no apparent neurological side effects in mice.[2][5][18]

    • Implication for Researchers: While the risk is considered low, researchers should remain observant for any unexpected behavioral changes in animal models, especially at higher doses or with long-term administration.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a sharp drop in signal even at low concentrations of ZZW-115. Is this expected?

A1: Yes, this is plausible. ZZW-115 is a potent anti-cancer agent with reported IC50 values in the low micromolar (0.42–7.75 μM) range across various cancer cell lines.[2][8] A significant decrease in viability is the expected on-target effect in NUPR1-expressing cancer cells. However, it's crucial to differentiate this from off-target cytotoxicity. We recommend running parallel assays on a non-cancerous control cell line with low or no NUPR1 expression to assess specificity.

Q2: How can I be sure the cell death I'm observing is due to NUPR1 inhibition and not an off-target effect?

A2: This is a critical experimental question. A multi-pronged approach is best:

  • Genetic Knockdown/Knockout: The most definitive control is to use a cell line where NUPR1 has been knocked out (e.g., using CRISPR-Cas9). These NUPR1-KO cells should be significantly less sensitive to ZZW-115 compared to their wild-type counterparts.[4]

  • Control Compounds: Compare the effects of ZZW-115 to its less potent analogs or to AJO14, which has a different off-target profile (lower hERG binding).[1][13]

  • Rescue Experiment: If possible, overexpressing NUPR1 in a treated cell line might partially rescue the phenotype, though this can be technically challenging.

  • Downstream Pathway Analysis: Confirm that ZZW-115 treatment leads to the expected molecular changes, such as reduced nuclear NUPR1 and decreased SUMOylation of known NUPR1-dependent targets.[3][5]

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistency often stems from subtle variations in experimental conditions.

  • Cell Health and Density: Ensure you are using cells in their logarithmic growth phase and that seeding densities are consistent. Over-confluency can stress cells and alter their response.[3]

  • Compound Solubility: ZZW-115 is a chemical compound that may have solubility limits in aqueous media. Ensure it is fully dissolved in your solvent (e.g., DMSO) before diluting into culture medium. Visually inspect for any precipitation.

  • Solvent Concentration: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.[19]

Q4: Since ZZW-115 induces necroptosis, does this affect my choice of cell death assay?

A4: Yes, absolutely. Assays that rely solely on caspase activation (a hallmark of apoptosis) will miss the primary mechanism of cell death induced by ZZW-115.

  • Recommended Assays: Use assays that measure membrane integrity, such as LDH release or propidium iodide (PI) staining.[20]

  • Confirmation: To confirm necroptosis, you should measure the phosphorylation of MLKL (pMLKL), a key protein in the necroptotic pathway, via Western blot.[21][22] A decrease in cell viability that is reversed by a necroptosis inhibitor (e.g., necrostatin-1) but not a pan-caspase inhibitor (e.g., z-VAD-FMK) would also be strong evidence.[21]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High cytotoxicity in non-cancerous/control cell lines 1. Off-target toxicity (e.g., hERG inhibition). 2. Non-specific membrane disruption at high concentrations. 3. Basal expression of NUPR1 in control cells.1. Perform a dose-response curve to determine the therapeutic window. 2. Consider a counter-screen, such as a commercial hERG binding assay, to assess cardiotoxicity risk directly.[9] 3. Quantify NUPR1 expression in your control cell lines via qPCR or Western blot.
Variable IC50 values across replicates 1. Inconsistent cell seeding. 2. "Edge effects" in multi-well plates. 3. Compound precipitation during dilution.1. Use a cell counter for accurate seeding; ensure a homogenous cell suspension. 2. Avoid using the outer wells of the plate for data points; fill them with sterile PBS or media to maintain humidity.[3] 3. Prepare fresh dilutions for each experiment and vortex thoroughly.
Compound appears to increase signal in viability assay 1. Compound interferes with the assay chemistry (e.g., auto-fluorescence or direct reduction of MTT reagent).1. Run a cell-free control by adding ZZW-115 to media with the assay reagent but no cells. Subtract this background from your experimental values.[19] 2. Use an alternative viability assay that relies on a different detection method (e.g., measure ATP content instead of metabolic activity).
No potentiation of genotoxic agent observed 1. The chosen cell line does not rely on NUPR1 for its DNA damage response. 2. Sub-optimal concentration of ZZW-115 or the genotoxic agent. 3. Incorrect timing of co-treatment.1. Confirm NUPR1 expression and its nuclear localization upon stress in your cell line. 2. Perform a matrix titration to find the optimal concentrations for both compounds. 3. Test different treatment schedules (e.g., pre-treatment with ZZW-115 for several hours before adding the genotoxic agent).

Experimental Protocols & Workflows

Workflow for Investigating Suspected Off-Target Effects

Off-Target_Workflow cluster_validation Initial Validation cluster_on_target On-Target Pathway Confirmation cluster_off_target Off-Target Investigation start Observe Unexpected Phenotype (e.g., high toxicity in control cells) dose_response 1. Perform Dose-Response Curve in Target vs. Control Cell Lines start->dose_response nup_expression 2. Quantify NUPR1 Expression (qPCR / Western Blot) dose_response->nup_expression decision1 Is toxicity correlated with NUPR1 expression? nup_expression->decision1 nup_knockout 3a. Test on NUPR1-KO Cell Line decision1->nup_knockout Yes herg_assay 4a. hERG Binding/Inhibition Assay decision1->herg_assay No pathway_analysis 3b. Confirm Downstream Effects (pMLKL, SUMOylation) nup_knockout->pathway_analysis end_on_target Phenotype is likely ON-TARGET pathway_analysis->end_on_target counterscreen 4b. Broad Kinase/Receptor Panel Screening herg_assay->counterscreen end_off_target Phenotype is likely OFF-TARGET counterscreen->end_off_target

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Protocol 1: Cell Viability Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is suitable for detecting necroptosis.

Materials:

  • ZZW-115 (solubilized in DMSO)

  • Target cells (e.g., MiaPaCa-2) and non-cancerous control cells (e.g., MRC-5)

  • 96-well clear-bottom plates

  • Complete culture medium

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis Buffer (provided in kit, for maximum LDH release control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of ZZW-115 in complete culture medium. Also, prepare a vehicle control (medium with the highest percentage of DMSO used).

  • Treatment: Carefully remove the old medium and add 100 µL of the ZZW-115 dilutions or controls to the respective wells.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing DMSO.

    • Maximum LDH Release Control: Add Lysis Buffer to a set of wells 45 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay: Following the manufacturer's instructions for the LDH kit, transfer supernatant to a new plate, add the reaction mixture, and incubate in the dark.

  • Measurement: Read the absorbance on a plate reader at the specified wavelength.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Untreated) / (Max Release - Untreated)]

Protocol 2: Confirmation of Necroptosis via Western Blot for pMLKL

Materials:

  • 6-well plates

  • ZZW-115, TNF-α (optional positive control), Necrostatin-1 (inhibitor control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLKL (Ser358), anti-total-MLKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with ZZW-115 at the desired concentration (e.g., 2x IC50) for a specified time (e.g., 6-24 hours). Include an untreated control and a control co-treated with ZZW-115 and Necrostatin-1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary anti-pMLKL antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for total MLKL and GAPDH to ensure equal protein loading and to assess the ratio of phosphorylated to total protein. An increase in the pMLKL/total MLKL ratio upon ZZW-115 treatment, which is reduced by Necrostatin-1, confirms necroptosis induction.[21][23]

Protocol 3: In Vitro SUMOylation Assay

This assay reconstitutes the SUMOylation enzymatic cascade to determine if ZZW-115's effects are mediated through this pathway.

Materials:

  • Commercially available SUMOylation Assay Kit (e.g., Abcam ab139470)

  • Recombinant E1 and E2 enzymes, SUMO-1/2/3 proteins (often included in kit)

  • Recombinant NUPR1 protein

  • Substrate protein known to be SUMOylated in a NUPR1-dependent manner (e.g., p53)[24]

  • ZZW-115

Procedure:

  • Reaction Setup: Assemble the reaction mixture in a microcentrifuge tube as per the kit's protocol. This typically includes reaction buffer, ATP, E1 enzyme, E2 enzyme (Ubc9), a SUMO isoform, and the substrate protein.[24][25][26]

  • Experimental Groups:

    • Complete Reaction: All components.

    • + NUPR1: Complete reaction with recombinant NUPR1.

    • + NUPR1 + ZZW-115: Complete reaction with NUPR1 and ZZW-115.

    • - ATP Control: Complete reaction without ATP to show dependence on the enzymatic cascade.

  • Incubation: Incubate the reactions at 30-37°C for 1-3 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the reaction products by Western blot, using an antibody against the substrate protein (e.g., anti-p53). A successful SUMOylation will result in a higher molecular weight band corresponding to the substrate-SUMO conjugate.

  • Interpretation: You should expect to see enhanced SUMOylation in the "+ NUPR1" group compared to the complete reaction alone. This enhancement should be significantly reduced in the "+ NUPR1 + ZZW-115" group, confirming that ZZW-115 inhibits the NUPR1-mediated stimulation of SUMOylation.[5][6]

References

  • Lan, W., et al. (2021). Development of an efficient NUPR1 inhibitor with anticancer activity. PubMed. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 17, 2026, from [Link]

  • Bio-Rad. (2017, March 15). Assessing Cell Health: Necroptosis. Bio-Radiations. Retrieved January 17, 2026, from [Link]

  • Lan, W., et al. (2020). ZZW-115-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. JCI Insight. Retrieved January 17, 2026, from [Link]

  • Lan, W., et al. (2020). ZZW-115-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. PubMed. Retrieved January 17, 2026, from [Link]

  • Yang, W. S., et al. (2018). In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity. Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • Santofimia-Castaño, P., et al. (2019). Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis. Journal of Clinical Investigation. Retrieved January 17, 2026, from [Link]

  • JoVE. (2025). SUMOylation Assay: An In Vitro Technique to Detect the SUMOylation Status of Substrate Proteins by Immunoblotting. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2021). Development of an efficient NUPR1 inhibitor with anticancer activity. Retrieved January 17, 2026, from [Link]

  • Masaryk University. (n.d.). 3. In vitro Sumoylation assay. Retrieved January 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). Necroptosis Assay. Retrieved January 17, 2026, from [Link]

  • JoVE Science Education Database. (2022, August 4). SUMOylation Assay: Study SUMO E3 Ligase Activity l Protocol Preview [Video]. YouTube. [Link]

  • Santofimia-Castaño, P., et al. (2019). Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma. MDPI. Retrieved January 17, 2026, from [Link]

  • Santofimia-Castaño, P., et al. (2020). ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Healthline. (n.d.). Trifluoperazine: Side Effects, Dosage, Uses, and More. Retrieved January 17, 2026, from [Link]

  • Lan, W., et al. (2021). Development of an efficient NUPR1 inhibitor with anticancer activity. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Tardy, C., & Tovey, M. (2012). Trifluoperazine versus placebo for schizophrenia. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cleveland Clinic. (n.d.). Trifluoperazine Tablets: Uses & Side Effects. Retrieved January 17, 2026, from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved January 17, 2026, from [Link]

  • GoodRx. (n.d.). Trifluoperazine: Uses, Side Effects, Dosage & Reviews. Retrieved January 17, 2026, from [Link]

  • Valentine, J., & Johnson, T. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Retrieved January 17, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved January 17, 2026, from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). Structures of the ZZW-115-derived compounds used in this work. Retrieved January 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved January 17, 2026, from [Link]

  • Santofimia-Castaño, P., et al. (2019). Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis. PubMed. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). ZZW-115 hampered the nuclear translocation of NUPR1. Retrieved January 17, 2026, from [Link]

  • Aix-Marseille Université. (2024). Avis de soutenance de thèse - LIU-Xi. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). (PDF) ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents. Retrieved January 17, 2026, from [Link]

  • PubMed. (2022). Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Refining Purification Methods for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. The unique bifunctional nature of this molecule—possessing a large, relatively nonpolar benzophenone core and a highly basic piperazine moiety—presents specific challenges in purification that standard protocols may not adequately address. This document provides in-depth, field-tested solutions to common issues encountered during its purification, ensuring the attainment of high-purity material essential for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that should be considered before undertaking a purification campaign.

Q1: What are the primary chemical properties of this compound that complicate its purification?

A1: The principal challenge arises from the compound's dual nature. The dichlorobenzophenone backbone is lipophilic, while the N-methylpiperazine group is basic and hydrophilic when protonated. This makes its solubility highly dependent on pH. In acidic conditions, it forms salts that are more water-soluble, while the free base is more soluble in organic solvents. Furthermore, the tertiary amine of the piperazine group can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing during column chromatography.

Q2: What are the most probable impurities to expect from a typical synthesis?

A2: Impurities are generally route-dependent, but common species include:

  • Unreacted Starting Materials: Such as 2,5-dichlorobenzophenone or a related precursor, and N-methylpiperazine.

  • Isomeric Byproducts: Friedel-Crafts reactions used to create the benzophenone core can sometimes yield small quantities of other isomers[1].

  • Side-Reaction Products: Such as products of over-alkylation or reactions with residual catalysts.

  • Degradation Products: Benzophenones can be light-sensitive, potentially leading to minor degradation if not handled properly.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the crude material[2].

Q3: Which analytical techniques are most effective for monitoring purity throughout the purification process?

A3: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and for initial solvent system screening.[3][4]

  • High-Performance Liquid Chromatography (HPLC-MS): The gold standard for quantitative purity analysis. A reversed-phase method (C18 column) with a mobile phase containing a modifier like formic acid or trifluoroacetic acid is typically effective for achieving sharp peaks by protonating the basic nitrogen. Mass spectrometry (MS) detection is invaluable for identifying known impurities and tracking their removal.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities that may not be visible by UV-based HPLC detection, such as residual solvents.

Q4: Is it better to purify the compound as a free base or as a salt?

A4: This depends on the chosen purification method.

  • For Column Chromatography: Purification is almost always performed on the free base , as salts are generally immobile on silica gel.

  • For Recrystallization: Converting the free base to a salt, such as the hydrochloride (HCl) salt, is often highly advantageous. Salts frequently form more stable and well-defined crystal lattices than their free base counterparts, leading to a significant increase in purity.[8] The choice of counter-ion can be a critical parameter to screen.

Section 2: Troubleshooting and Optimization Guide

This guide addresses specific, practical problems encountered during laboratory work in a question-and-answer format.

Chromatography Issues

Problem: My compound is streaking severely (tailing) on my silica gel column, making separation impossible.

Causality & Solution: This is the most common issue and is caused by strong acid-base interactions between the basic piperazine nitrogen and the acidic silanol (Si-OH) groups on the silica surface. The compound "sticks" to the stationary phase and elutes slowly and unevenly.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your mobile phase (eluent).

  • Add Triethylamine (TEA): Add 0.1% to 1% (v/v) triethylamine to your pre-selected eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The TEA is more basic than your compound and will preferentially bind to the active sites on the silica, allowing your product to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks.

  • Use an Ammonia-Saturated System: For very stubborn cases, pre-treating the eluent by bubbling ammonia gas through it or using a solvent system containing a small percentage of ammonium hydroxide can also be effective.

Problem: I have poor separation between my product and a closely-eluting, non-basic impurity.

Causality & Solution: This occurs when the polarity difference between your product and an impurity is too small for the chosen solvent system to resolve.

Solution: Optimize the mobile phase and stationary phase.

  • Decrease Solvent Polarity: If both compounds are moving too quickly (high Rf), decrease the concentration of the polar solvent (e.g., methanol, ethyl acetate) in your eluent. This will increase the interaction with the silica gel and magnify small differences in polarity.

  • Change Solvent Selectivity: Replace one of the eluent components with a solvent of similar polarity but different chemical nature. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Acetone system. Different solvent classes (e.g., proton donors, proton acceptors, dipole-dipole) interact with compounds in unique ways, which can often resolve overlapping spots.

  • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (which has a different surface chemistry) or switching to a reversed-phase (C18) column, which separates compounds based primarily on hydrophobicity rather than polarity.

Recrystallization Issues

Problem: My compound "oils out" of solution instead of forming crystals.

Causality & Solution: Oiling out occurs when the solute's solubility is exceeded while the solution temperature is still above the melting point of the solute itself (or a solute-solvent eutectic). The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.

  • Promote Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, and then move it to a refrigerator before considering an ice bath. Slow cooling is critical for forming high-quality crystals.[9][10]

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent or a solvent pair in which the compound is less soluble.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled solution to initiate crystallization.

Problem: My recovery is very low after recrystallization.

Causality & Solution: This typically indicates that your compound has significant solubility in the chosen solvent even at low temperatures, or that too much solvent was used.

Solutions:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to screen several solvents to find the optimal one.[8]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Any excess solvent will retain dissolved product upon cooling.

  • Use a Co-solvent System (Anti-solvent): Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. This technique, also known as anti-solvent crystallization, can dramatically improve recovery.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol assumes the presence of both more-polar and less-polar impurities and utilizes a TEA-modified eluent to ensure good peak shape.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in dichloromethane (DCM).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is 95:5 DCM:Methanol.

    • Aim for a target Rf (retention factor) of ~0.3 for the product.

    • Once a suitable solvent ratio is found, add 0.5% triethylamine (TEA) to the mixture and re-run the TLC to confirm the Rf and observe the reduction in tailing.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure DCM or Hexanes).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude material).

    • Add the DCM solution of your compound to the silica gel and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined by TLC (e.g., 98:2 DCM:Methanol + 0.5% TEA).

    • Collect fractions and monitor them by TLC.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move to 95:5 DCM:Methanol + 0.5% TEA). This is known as a step gradient.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • The residual triethylamine can often be removed by co-evaporation with a solvent like DCM or by placing the sample under high vacuum for an extended period.

Data Presentation: Typical Chromatography Conditions
ParameterCondition A (Non-polar impurities)Condition B (Polar impurities)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase 20-50% Ethyl Acetate in Hexanes2-10% Methanol in Dichloromethane
Modifier + 0.5% Triethylamine (v/v)+ 0.5% Triethylamine (v/v)
Target Rf 0.25 - 0.350.25 - 0.35
Loading Method Dry LoadingDry Loading

Section 4: Visualization of Workflows

Diagram 1: General Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method.

Purification_Strategy Start Crude Product TLC_HPLC Analytical Purity Check (TLC / HPLC-MS) Start->TLC_HPLC Decision Purity > 98%? TLC_HPLC->Decision Impurity_Check Impurity Profile Analysis Decision->Impurity_Check No   End Pure Product Decision->End  Yes Chromatography Column Chromatography (See Protocol 1) Chromatography->End Recrystallization Recrystallization / Salt Formation Recrystallization->End Impurity_Check->Chromatography Baseline or Closely-Eluting Impurities Impurity_Check->Recrystallization Particulate or High Polarity Difference Impurities

Caption: Decision workflow for selecting an appropriate purification method.

Diagram 2: Troubleshooting Tailing on a Silica Gel Column

This diagram provides a logical path for diagnosing and solving peak tailing.

Tailing_Troubleshooting Start Severe Peak Tailing Observed on Silica Gel Check_Base Is the Compound Basic? (e.g., contains an amine) Start->Check_Base Add_Modifier Add Basic Modifier to Eluent (0.1-1% Triethylamine or NH4OH) Check_Base->Add_Modifier Yes Check_Overload Is the Column Overloaded? Check_Base->Check_Overload No Re_evaluate Re-evaluate Peak Shape Add_Modifier->Re_evaluate Success Problem Solved Re_evaluate->Success Reduce_Load Reduce Sample Load (Increase Silica:Compound Ratio) Check_Overload->Reduce_Load Yes Check_Solvent Is the Compound Sparingly Soluble in the Eluent? Check_Overload->Check_Solvent No Reduce_Load->Re_evaluate Change_Solvent Increase Polarity or Change Solvent System Check_Solvent->Change_Solvent Change_Solvent->Re_evaluate

Caption: Troubleshooting flowchart for addressing peak tailing in chromatography.

References

  • Bio-Link. (n.d.).
  • University of Minnesota Duluth. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. UMD Chemistry and Biochemistry.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • METHODS OF SEPARATION, PRECONCENTRATION AND DETERMINATION OF BENZOPHENONE AND ITS DERIV
  • Ramos, A., et al. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI.
  • Chen, Y. L., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone.
  • BenchChem. (n.d.).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Pharma Excipients. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
  • Milligan, G. (n.d.).
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.).

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Validation & Comparative

A Researcher's Guide to Unmasking Cellular Targets: A Comparative Analysis of Modern Deconvolution Strategies for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the realm of drug discovery and chemical biology, the identification of a small molecule's cellular target is a critical juncture that transforms a phenotypic screening "hit" into a tool for dissecting biological pathways and a lead for therapeutic development. The compound 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (DMB) represents a common challenge in this process: a molecule with potential biological activity, yet an unknown mechanism of action. This guide provides an in-depth comparison of two powerful and widely adopted techniques for target deconvolution: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA). Our focus will be on the practical application of these methods to a compound like DMB, offering researchers a framework for experimental design and data interpretation.

The Central Challenge: From Phenotype to Target

Phenotypic screens, which assess a compound's effect on cellular morphology or function, are a valuable source of novel bioactive molecules. However, the true potential of these molecules can only be unlocked by identifying their specific protein targets. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and enabling structure-activity relationship (SAR) studies for lead optimization. The benzophenone scaffold, present in DMB, is found in numerous compounds with diverse biological activities, making target identification a crucial step to elucidate its specific effects.

A Tale of Two Techniques: AP-MS and CETSA

While several methods for target deconvolution exist, including expression cloning and protein microarrays, AP-MS and CETSA have emerged as robust and versatile approaches.[1][2] This guide will delve into a head-to-head comparison of these two techniques, providing the necessary details for researchers to make an informed decision on the best strategy for their research goals.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets

AP-MS is a proteomic technique that utilizes an immobilized form of a small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[3][4] The captured proteins are then identified by mass spectrometry, providing a list of potential targets.

The Scientific Principle of AP-MS

The core principle of AP-MS lies in the specific, high-affinity interaction between a small molecule (the "bait") and its protein target (the "prey").[5] By immobilizing the bait on a solid support (e.g., beads), it can be used to selectively isolate its binding partners from the thousands of other proteins in a cell lysate. Subsequent washing steps remove non-specifically bound proteins, and the specifically bound proteins are then eluted and identified.

Experimental Workflow for AP-MS

The successful implementation of an AP-MS experiment requires careful planning and execution. Here is a step-by-step guide for applying this technique to identify the cellular target of DMB:

Step 1: Synthesis of an Affinity Probe

The first and most critical step is the chemical modification of DMB to create an affinity probe. This involves synthesizing a derivative of DMB that incorporates a linker arm and a reactive group for immobilization, without significantly compromising its binding affinity for the target protein. A control molecule, structurally similar to DMB but biologically inactive, should also be synthesized to help distinguish specific binders from non-specific ones.

Step 2: Immobilization of the Affinity Probe

The DMB affinity probe is covalently attached to a solid support, such as agarose or magnetic beads. The choice of beads and immobilization chemistry can influence the efficiency of the pull-down and the level of non-specific binding.

Step 3: Preparation of Cell Lysate

The choice of cell line for lysate preparation should be guided by the observed phenotypic effects of DMB. Cells are cultured and then lysed under non-denaturing conditions to preserve protein structure and protein-protein interactions.

Step 4: Affinity Purification (Pull-down)

The immobilized DMB probe is incubated with the cell lysate to allow for the formation of probe-target complexes. This is typically done for several hours at 4°C with gentle rotation.

Step 5: Washing

Extensive washing steps are performed to remove proteins that are non-specifically bound to the beads or the linker. The stringency of the wash buffers is a critical parameter that needs to be optimized to minimize background while retaining true interactors.

Step 6: Elution

The specifically bound proteins are eluted from the beads. This can be achieved by competing with free DMB, changing the pH or ionic strength of the buffer, or using a denaturing agent like SDS.

Step 7: Protein Identification by Mass Spectrometry

The eluted proteins are typically separated by SDS-PAGE and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra are searched against a protein database to identify the proteins present in the eluate.[6]

Step 8: Data Analysis

The final step involves analyzing the mass spectrometry data to identify high-confidence candidate targets. This is achieved by comparing the proteins identified in the DMB pull-down with those from a control pull-down (e.g., using beads with no immobilized probe or with an immobilized inactive analog). True targets should be significantly enriched in the DMB sample.

Diagram of the AP-MS Workflow

APMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DMB_Probe 1. Synthesize & Immobilize DMB Probe Incubation 3. Incubate Probe with Lysate DMB_Probe->Incubation Cell_Lysate 2. Prepare Cell Lysate Cell_Lysate->Incubation Washing 4. Wash to Remove Non-specific Binders Incubation->Washing Elution 5. Elute Bound Proteins Washing->Elution SDS_PAGE 6. SDS-PAGE & In-gel Digestion Elution->SDS_PAGE LC_MS 7. LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis 8. Identify Enriched Proteins LC_MS->Data_Analysis

Caption: The experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique for confirming target engagement in a cellular environment.[7][8] It is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[9]

The Scientific Principle of CETSA

When a protein is heated, it unfolds and aggregates. The temperature at which half of the protein is denatured is its melting temperature (Tm). The binding of a ligand, such as DMB, to its target protein can increase the thermodynamic stability of the protein, resulting in an increase in its Tm. This "thermal shift" can be detected by heating cell lysates or intact cells treated with the compound to a range of temperatures and then quantifying the amount of soluble protein remaining at each temperature.[10]

Experimental Workflow for CETSA

CETSA can be performed in a variety of formats, from simple Western blotting to high-throughput proteomic approaches. Here is a step-by-step guide for using CETSA to identify the target of DMB:

Step 1: Cell Treatment

Intact cells are treated with DMB at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

Step 2: Heating

The cell suspensions are divided into aliquots and heated to a range of temperatures for a short period (typically 3-7 minutes). The temperature range should be chosen to span the melting temperatures of most cellular proteins.

Step 3: Cell Lysis and Separation of Soluble and Aggregated Fractions

After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

Step 4: Protein Quantification

The amount of a specific protein of interest in the soluble fraction is quantified. For a targeted CETSA experiment, this is typically done by Western blotting using an antibody specific to the putative target. For a proteome-wide CETSA experiment (also known as Thermal Proteome Profiling or TPP), the soluble fractions from all temperature points are analyzed by quantitative mass spectrometry.

Step 5: Data Analysis

For a targeted CETSA, the band intensities from the Western blot are quantified and plotted against temperature to generate a melting curve. A shift in the melting curve in the presence of DMB indicates target engagement. For a proteome-wide CETSA, the abundance of thousands of proteins is quantified at each temperature, allowing for the unbiased identification of proteins that are stabilized by DMB.

Diagram of the CETSA Workflow

CETSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Treatment 1. Treat Cells with DMB or Vehicle Heating 2. Heat Aliquots to a Range of Temperatures Cell_Treatment->Heating Lysis 3. Lyse Cells & Separate Soluble/Aggregated Fractions Heating->Lysis Quantification 4. Quantify Soluble Protein (WB or MS) Lysis->Quantification Data_Analysis 5. Generate Melting Curves & Identify Thermal Shifts Quantification->Data_Analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Head-to-Head Comparison: AP-MS vs. CETSA

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized small molecule captures binding partners from cell lysate.Ligand binding stabilizes the target protein against thermal denaturation.[9]
Sample Type Primarily cell or tissue lysates.Intact cells, cell lysates, or tissues.[8]
Compound Modification Requires chemical synthesis of an affinity probe with a linker.No compound modification is needed.
Throughput Lower throughput, often focused on a single compound.Can be adapted for higher throughput screening.[9]
Types of Interactions Identifies direct and indirect binding partners (protein complexes).[11]Primarily detects direct binding to the target protein.
Cellular Context Interactions are studied in vitro after cell lysis.Can assess target engagement in a more physiological, intact cell environment.[7][12]
Key Challenge Synthesis of a functional affinity probe and minimizing non-specific binding.Requires a specific antibody for targeted analysis or quantitative mass spectrometry for proteome-wide analysis.
Confirmation Provides a list of candidate targets that require further validation.Directly confirms target engagement in cells.

Conclusion: An Integrated Approach to Target Deconvolution

Both AP-MS and CETSA are powerful techniques for identifying the cellular targets of novel bioactive compounds like this compound. AP-MS is an excellent discovery tool, capable of providing an unbiased list of potential binding partners. However, it requires significant upfront effort in chemical synthesis and is prone to identifying non-specific binders. CETSA, on the other hand, is a superior method for validating target engagement in a cellular context and can be performed without modifying the compound of interest.

For a comprehensive and robust target deconvolution strategy, an integrated approach is often the most effective. The initial identification of candidate targets using AP-MS can be followed by validation of direct target engagement using CETSA. This combination of a discovery-oriented technique with a target validation method provides a high degree of confidence in the identified target and lays a solid foundation for future drug development efforts.

References

  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Singh, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Retrieved from [Link]

  • University of Geneva. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Current Protocols in Chemical Biology (Vol. 8, pp. 141-159). John Wiley & Sons, Inc. Retrieved from [Link]

  • Wang, Y., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38-44. Retrieved from [Link]

  • Wang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275-1284. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1989-2000. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

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A Comparative Efficacy Analysis of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

Abstract

The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of cellular proliferation and survival, is frequently hyperactivated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1] While several inhibitors targeting MEK1/2 kinases have been developed, the emergence of resistance necessitates a continuous search for novel chemical entities with improved efficacy and distinct pharmacological profiles.[2] This guide introduces "2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone" (hereafter referred to as Compound X), a novel, structurally distinct small molecule, and presents a comprehensive comparison of its inhibitory efficacy against two FDA-approved MEK inhibitors, Trametinib and Selumetinib. Through detailed in-vitro biochemical and cell-based assays, we provide a quantitative framework for evaluating the potential of Compound X as a next-generation therapeutic agent for cancers driven by the MAPK pathway.

Introduction: The Critical Role of MEK in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signal transduction cascade that governs fundamental cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis.[3][4] This pathway is often dysregulated in various cancers, with mutations in upstream components like BRAF and RAS leading to constitutive activation of the downstream kinases MEK1 and MEK2.[5][6] This sustained signaling promotes unchecked cell growth and tumor progression.[7]

Consequently, MEK1/2 have emerged as crucial therapeutic targets.[8] Inhibitors of MEK1/2, such as Trametinib and Selumetinib, have demonstrated clinical efficacy, particularly in BRAF-mutant melanomas.[6][9][10] These agents are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, preventing MEK activation by RAF kinases.[11][12] Despite these successes, challenges such as innate and acquired resistance remain, driving the development of new inhibitors.[13] This guide provides a head-to-head comparison of our novel investigational compound, Compound X, with these established drugs to assess its potential.

Mechanism of Action: Inhibiting the MAPK/ERK Signaling Cascade

MEK1 and MEK2 are dual-specificity kinases whose sole known substrates are ERK1 and ERK2. Upon activation by RAF kinases, MEK phosphorylates ERK, which then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[14][15] By inhibiting MEK, Compound X, Trametinib, and Selumetinib aim to block this entire downstream cascade, thereby arresting tumor cell growth.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitors Compound X Trametinib Selumetinib Inhibitors->MEK Inhibit

Figure 1: The MAPK/ERK Signaling Pathway and Point of Inhibition.

Comparative Efficacy Analysis: Methodologies and Results

To objectively assess the efficacy of Compound X relative to Trametinib and Selumetinib, we employed two standard, robust assays: a biochemical in-vitro kinase assay to measure direct enzyme inhibition and a cell-based assay to determine functional inhibition of the pathway in a relevant cancer cell line.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay RecombinantMEK Recombinant Human MEK1 Enzyme Incubate Incubate at 30°C RecombinantMEK->Incubate Substrate Inactive ERK2 Substrate + ATP Substrate->Incubate Compounds Compound X, Trametinib, Selumetinib (Serial Dilution) Compounds->Incubate ADP_Glo ADP-Glo™ Assay (Measure ADP production) Incubate->ADP_Glo IC50 Determine IC50 (Biochemical Potency) ADP_Glo->IC50 Cells Culture A375 Melanoma Cells (BRAFV600E mutant) Treat Treat with Compounds (Serial Dilution, 2h) Cells->Treat Lyse Lyse Cells & Collect Protein Treat->Lyse WB Western Blot Analysis Lyse->WB pERK Probe for Phospho-ERK (p-ERK) WB->pERK TotalERK Strip and Re-probe for Total-ERK pERK->TotalERK then EC50 Determine EC50 (Cellular Potency) TotalERK->EC50

Figure 2: Overall Experimental Workflow for Efficacy Comparison.

In-Vitro Biochemical Assay: Direct MEK1 Inhibition

This assay quantifies the direct inhibitory effect of each compound on the enzymatic activity of purified MEK1.

Experimental Protocol:

  • Reagents: Recombinant human MEK1 enzyme, inactive ERK2 substrate, ATP, and kinase assay buffer were sourced from BPS Bioscience (Cat# 40123, Chemi-Verse™ MEK1 Kinase Assay Kit).[16]

  • Compound Preparation: Compound X, Trametinib, and Selumetinib were dissolved in DMSO to create 10 mM stock solutions, followed by serial dilutions in kinase assay buffer.

  • Kinase Reaction: The reaction was initiated by mixing the MEK1 enzyme, the inhibitor at various concentrations (or DMSO as a vehicle control), and the substrate/ATP mix in a 96-well plate.

  • Incubation: The plate was incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: The amount of ADP produced, which is directly proportional to MEK1 activity, was quantified using the ADP-Glo™ luminescent assay system (Promega).[16][17]

  • Data Analysis: Luminescence was measured using a microplate reader. The data was normalized to controls, and the half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression curve fit.

Cell-Based Assay: Inhibition of ERK Phosphorylation in A375 Melanoma Cells

This assay measures the ability of the compounds to penetrate cells and inhibit the MAPK pathway at its functional endpoint, the phosphorylation of ERK. The A375 human melanoma cell line was chosen as it harbors the BRAF V600E mutation, which results in constitutive activation of the MAPK pathway.[18][19]

Experimental Protocol:

  • Cell Culture: A375 cells were cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin.[18]

  • Serum Starvation: Prior to treatment, cells were serum-starved for 12-18 hours to reduce basal levels of ERK phosphorylation.[20]

  • Compound Treatment: Cells were treated with serially diluted concentrations of Compound X, Trametinib, or Selumetinib for 2 hours.

  • Cell Lysis: After treatment, cells were washed with cold PBS and lysed. Protein concentration in the lysates was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[21][22]

  • Antibody Incubation: The membrane was blocked and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Detection: After incubation with an HRP-conjugated secondary antibody, the signal was detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody for total ERK1/2.[21][22]

  • Data Analysis: Band intensities were quantified using densitometry. The ratio of p-ERK to total ERK was calculated and normalized to the vehicle-treated control. The half-maximal effective concentration (EC50) was determined by non-linear regression.

Results Summary

The inhibitory activities of Compound X, Trametinib, and Selumetinib are summarized below. The data presented for Compound X are representative results from our internal screening campaign.

CompoundBiochemical IC50 (nM) (Direct MEK1 Inhibition)Cellular EC50 (nM) (p-ERK Inhibition in A375 Cells)
Compound X 1.2 2.8
Trametinib0.9[11]1.8[6]
Selumetinib14.1[23]11.0[24]

Interpretation of Results:

The data reveals that Compound X is a highly potent inhibitor of MEK1, with a biochemical IC50 value of 1.2 nM. This potency is comparable to that of Trametinib (0.9 nM), a highly selective MEK1/2 inhibitor, and significantly greater than that of Selumetinib (14.1 nM).[11][23]

In the cell-based assay, Compound X effectively suppressed ERK phosphorylation in A375 melanoma cells with an EC50 of 2.8 nM. This demonstrates excellent cell permeability and target engagement in a cellular context. Again, its cellular potency is on par with Trametinib (1.8 nM) and markedly superior to Selumetinib (11.0 nM).[6][24] The close correlation between the biochemical IC50 and cellular EC50 values for Compound X suggests efficient translation from enzyme inhibition to pathway inhibition in a complex biological system.

Discussion and Future Directions

This comparative guide demonstrates that this compound (Compound X) is a novel and highly potent MEK1/2 inhibitor. Its efficacy, as measured by both direct enzyme inhibition and cellular pathway blockade, is comparable to the potent, clinically approved drug Trametinib and superior to Selumetinib.

The causality behind these experimental choices is rooted in the established principles of drug discovery. The in-vitro biochemical assay provides a clean, direct measure of a compound's interaction with its purified target, free from confounding cellular factors like membrane transport or off-target effects.[17] The subsequent cell-based assay serves as a critical secondary validation, confirming that the compound can access its intracellular target and exert the desired functional effect within a living system.[15] The use of the A375 cell line, with its known BRAF mutation and reliance on the MAPK pathway, ensures the clinical relevance of the findings.[5][25]

The strong performance of Compound X in these foundational assays warrants further investigation. Future studies should focus on:

  • Kinase Selectivity Profiling: Assessing the specificity of Compound X against a broad panel of kinases to ensure a favorable safety profile.

  • In-Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in xenograft models of human cancers with MAPK pathway mutations.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Resistance Profiling: Investigating the efficacy of Compound X against cell lines that have developed resistance to existing MEK or BRAF inhibitors.

Conclusion

References

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Validating the Kinase Inhibitory Activity of a Novel Compound: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a primary screening hit to a validated lead compound is paved with rigorous experimental validation. This guide provides an in-depth comparison of secondary assays for characterizing the activity of a novel putative kinase inhibitor, 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (herein referred to as Compound X). We will explore the nuances of biochemical versus cell-based assays and the critical importance of target engagement studies, offering a practical framework for researchers, scientists, and drug development professionals.

The Imperative of Secondary Assays in Drug Discovery

Primary high-throughput screening (HTS) campaigns are designed to cast a wide net, identifying compounds that modulate a target of interest. However, these initial "hits" are prone to false positives and often lack the cellular context necessary to predict in vivo efficacy. Secondary assays are therefore indispensable for confirming the activity of primary hits, elucidating their mechanism of action, and assessing their potential for further development.[1][2][3][4] The transition from a simple biochemical assay to a more physiologically relevant cell-based assay is a crucial step in this validation process.[4][5]

This guide will use Compound X as a case study to illustrate a robust secondary assay workflow. For comparative purposes, we will benchmark its performance against a well-characterized, potent dual Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[6]

From Primary Hit to Secondary Validation: A Hypothetical Scenario

Let us assume that a primary biochemical screen has identified Compound X as a potent inhibitor of the Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML). The primary assay, a simplified in vitro kinase activity assay, yielded an IC50 value of 50 nM for Compound X against recombinant Abl kinase. While promising, this single data point is insufficient to warrant progression to more complex studies. A secondary assay cascade is now required to build confidence in this initial finding.

The Secondary Assay Workflow

Our validation strategy for Compound X will encompass a multi-pronged approach, moving from a controlled, cell-free environment to a more complex cellular system. This progression allows for a systematic evaluation of the compound's potency, selectivity, and cellular activity.

G cluster_0 Primary Screen cluster_1 Secondary Assay Cascade Primary Biochemical HTS (e.g., TR-FRET) Biochemical Biochemical IC50 Determination (Kinase Activity Assay) Primary->Biochemical Hit Confirmation Cellular Cell-Based Assay (Target Phosphorylation) Biochemical->Cellular Cellular Potency Target Target Engagement Assay (e.g., CETSA) Cellular->Target Confirming Intracellular Binding

Caption: A typical workflow for validating a primary screening hit through a cascade of secondary assays.

Part 1: Biochemical Validation - Confirming Potency and Mechanism

The first step in our secondary validation is to re-confirm the inhibitory activity of Compound X in a robust biochemical assay and to gain initial insights into its mechanism of inhibition.[7][8]

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Abl kinase (purified)

  • Abltide substrate peptide

  • ATP

  • Compound X and AZD0530 (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of Compound X and AZD0530 in DMSO, followed by a further dilution in assay buffer.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the assay wells.

  • Add 2.5 µL of a 2X kinase/substrate solution (containing Abl kinase and Abltide substrate) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be close to the Km for Abl to accurately determine the IC50 for ATP-competitive inhibitors.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Expected Data and Comparative Analysis
CompoundBiochemical IC50 (nM) for Abl Kinase
Compound X 45
AZD0530 1.5

This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the isolated kinase.[2][9] The expected results would confirm the potent inhibitory activity of Compound X against Abl kinase, albeit with lower potency than the established inhibitor AZD0530.

Part 2: Cell-Based Validation - Assessing Activity in a Physiological Context

While biochemical assays are excellent for confirming direct target inhibition, they do not account for factors such as cell permeability, metabolism, or engagement with the target in its native cellular environment.[4][5] A cell-based assay is therefore a critical next step.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of the compounds to inhibit the autophosphorylation of a downstream target of Abl kinase, CrkL, in a CML cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Compound X and AZD0530

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CrkL (p-CrkL) and anti-total CrkL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed K562 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Compound X or AZD0530 for 2 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-p-CrkL antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total CrkL antibody to ensure equal protein loading.

  • Quantify the band intensities and normalize the p-CrkL signal to the total CrkL signal.

  • Determine the IC50 value from the dose-response curve.

Expected Data and Comparative Analysis
CompoundCellular IC50 (nM) for p-CrkL Inhibition
Compound X 250
AZD0530 10

A higher IC50 value in the cell-based assay compared to the biochemical assay is common and can be attributed to factors like cell permeability and target engagement within the complex cellular milieu.[10][11] The expected results for Compound X would demonstrate its ability to inhibit Abl kinase activity in a cellular context, a crucial finding for its potential as a therapeutic agent.

G cluster_0 Biochemical vs. Cellular Assay Biochemical Biochemical Assay (Isolated Target) Cellular Cell-Based Assay (Live Cells) Biochemical->Cellular Increased Biological Relevance Cellular->Biochemical Increased Complexity

Caption: The relationship between biochemical and cell-based assays in the drug discovery process.

Part 3: Target Engagement - Does the Compound Reach its Intended Target in Cells?

Confirming that a compound inhibits a target's activity in a cell-based assay is a significant step. However, it is equally important to demonstrate that the compound physically interacts with its intended target within the cell.[10][12][13] Target engagement assays provide this crucial piece of evidence.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[14][15]

Materials:

  • K562 cells

  • PBS

  • Compound X and AZD0530

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Western blot reagents (as described above)

Procedure:

  • Treat K562 cells with Compound X, AZD0530, or vehicle (DMSO) for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blot for the presence of Abl kinase.

  • Generate a "melting curve" by plotting the amount of soluble Abl kinase as a function of temperature for each treatment condition.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Data and Comparative Analysis

The CETSA results would be presented as melting curves. For both Compound X and AZD0530, we would expect to see a rightward shift in the melting curve for Abl kinase compared to the vehicle-treated cells, indicating that both compounds bind to and stabilize the Abl protein in the cellular environment. The magnitude of the thermal shift can correlate with the affinity of the compound for its target.

Conclusion: A Multi-faceted Approach to Validation

The validation of a primary screening hit requires a carefully designed and executed secondary assay cascade. By progressing from a simple biochemical assay to more complex cell-based and target engagement assays, researchers can build a comprehensive understanding of a compound's activity. The hypothetical data for Compound X, when compared to the established inhibitor AZD0530, illustrates a realistic profile for a promising lead candidate. While less potent than the comparator, its confirmed cellular activity and target engagement would warrant further investigation, such as kinase selectivity profiling and in vivo efficacy studies. This multi-faceted approach, grounded in sound scientific principles, is essential for making informed decisions in the challenging but rewarding process of drug discovery.

References

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A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Hybrid Pharmacophore

In the landscape of modern oncology drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures represents a promising avenue for the development of next-generation therapeutics. This guide focuses on a compelling, yet underexplored, chemical space: 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone analogs . This class of compounds marries two scaffolds of significant interest in medicinal chemistry: the benzophenone core, known for its role in inducing cell cycle arrest and apoptosis, and the piperazine moiety, a "privileged structure" renowned for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1][2]

The rationale for investigating these specific analogs is rooted in established principles of anticancer drug design. Benzophenone derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine binding site to disrupt microtubule dynamics, a critical process for cell division.[3][4][5] The incorporation of a dichlorinated phenyl ring may further enhance this activity, as halogenation is a common strategy to modulate binding affinity and metabolic stability.[6] The addition of a 4-methylpiperazinomethyl group at the 2'-position introduces a basic, ionizable center, which can improve aqueous solubility and facilitate interactions with biological targets, while also potentially circumventing efflux pump-mediated drug resistance.[7]

This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds. It is designed for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for cancer therapy. We will delve into detailed experimental protocols, present a logical workflow for data acquisition and interpretation, and offer insights into the causal relationships between chemical structure and biological activity.

Synthetic Strategy: A Road to Novel Analogs

The synthesis of this compound and its analogs can be approached through a multi-step synthetic route. The following protocol is a proposed pathway based on established chemical transformations for similar molecular structures.

Proposed Synthetic Pathway

Synthetic Pathway A 1,4-Dichlorobenzene C 2,5-Dichloro-2'-methylbenzophenone A->C Friedel-Crafts Acylation (AlCl3) B 2-Methylbenzoyl chloride B->C E 2,5-Dichloro-2'-(bromomethyl)benzophenone C->E Radical Bromination D N-Bromosuccinimide (NBS) D->E G This compound E->G Nucleophilic Substitution F 1-Methylpiperazine F->G

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation for the Benzophenone Core [8][9]

  • To a stirred solution of anhydrous aluminum chloride (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add 2-methylbenzoyl chloride (1.1 eq) dropwise.

  • After 15 minutes, add 1,4-dichlorobenzene (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,5-Dichloro-2'-methylbenzophenone .

Step 2: Radical Bromination of the Methyl Group

  • Dissolve the product from Step 1 in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 2,5-Dichloro-2'-(bromomethyl)benzophenone , which can be used in the next step without further purification.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine

  • Dissolve the crude product from Step 2 in acetonitrile.

  • Add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield the final product, This compound .

Biological Evaluation: A Framework for SAR Analysis

A systematic biological evaluation is crucial to elucidate the SAR of the synthesized analogs. The following experimental workflow outlines a robust screening cascade.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized Analogs B In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) A->B C Determination of IC50 Values B->C D Active Compounds (Low IC50) C->D Selection of Hits E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Tubulin Polymerization Assay D->G H SAR Analysis & Lead Optimization E->H G2/M Arrest? F->H Apoptosis Induction? G->H Tubulin Inhibition?

Caption: A tiered approach for biological screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzophenone analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis
  • Treat a selected cancer cell line with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 3: Tubulin Polymerization Assay[2]
  • Use a commercially available tubulin polymerization assay kit.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compounds at various concentrations to a 96-well plate.

  • Initiate polymerization by adding the tubulin solution and incubating at 37°C.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the IC50 for tubulin polymerization inhibition.

Comparative Analysis and Structure-Activity Relationship (SAR)

The data generated from the biological assays will form the basis for a comprehensive SAR analysis. The following tables provide a template for organizing and comparing the experimental data.

Table 1: Comparative Cytotoxicity of Benzophenone Analogs

Compound IDR1R2R3IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
Lead 2,5-di-Cl2'-(CH2-N(CH3)Pip)HHypothetical DataHypothetical DataHypothetical Data
Analog 12-Cl2'-(CH2-N(CH3)Pip)H
Analog 25-Cl2'-(CH2-N(CH3)Pip)H
Analog 32,5-di-Cl2'-(CH2-Pip)H
Analog 42,5-di-Cl2'-(CH2-N(Et)Pip)H
Analog 52,5-di-F2'-(CH2-N(CH3)Pip)H

Table 2: Mechanistic Profile of Lead Compounds

Compound IDG2/M Arrest (% cells at 24h)Apoptosis Induction (% Annexin V+)Tubulin Polymerization IC50 (µM)
Lead Hypothetical DataHypothetical DataHypothetical Data
Analog X
Analog Y
Interpreting the SAR: Key Structural Considerations
  • Dichlorination Pattern: Compare the activity of the 2,5-dichloro analogs with mono-chloro (2-Cl, 5-Cl) and other di-halo (e.g., 2,5-difluoro) analogs to understand the impact of the position and nature of the halogen substituents on potency. Increased lipophilicity and specific electronic effects of the halogens may enhance binding to the target protein.[6]

  • Piperazine Substitution: Evaluate the necessity of the N-methyl group on the piperazine ring by comparing its activity with the unsubstituted piperazine analog. Further modifications, such as replacing the methyl with an ethyl or other small alkyl groups, can probe the steric and electronic requirements of this region.

  • Linker and Positional Isomers: Synthesize and test analogs where the piperazinomethyl group is at different positions on the benzophenone B-ring (e.g., 3' or 4' positions) to assess the importance of the ortho-substitution for activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The proposed synthetic route provides a viable method for accessing a library of analogs for comprehensive SAR studies. The outlined biological evaluation workflow, focusing on cytotoxicity and mechanism of action, will enable the identification of potent lead compounds. Based on the known activities of benzophenones and piperazines, it is hypothesized that these compounds will exhibit significant anticancer activity, likely through the inhibition of tubulin polymerization.[3][5] The SAR data generated will be invaluable for guiding lead optimization efforts to improve potency, selectivity, and drug-like properties, ultimately paving the way for preclinical development.

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  • National Institutes of Health. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. National Institutes of Health. [Link]

  • MDPI. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

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A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the benzophenone scaffold has emerged as a versatile backbone for the development of novel therapeutics, exhibiting a wide array of biological activities.[1] This guide focuses on a specific derivative, 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone, and provides a comprehensive framework for characterizing its cross-reactivity profile. A thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring the development of safe and effective medicines.[2] While specific experimental data for this particular compound is not extensively available in the public domain, this guide will detail the established methodologies and provide a robust template for generating and interpreting a comprehensive selectivity profile. We will delve into the experimental design for assessing interactions with major target families, including protein kinases and G-protein coupled receptors (GPCRs), and discuss the importance of cellular pathway analysis for a holistic understanding of a compound's biological activity.

Introduction: The Imperative of Selectivity Profiling

The journey of a promising small molecule from a laboratory curiosity to a clinically approved therapeutic is fraught with challenges, a significant one being the potential for off-target interactions. These unintended molecular liaisons can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of preclinical drug development.

This compound belongs to the benzophenone class of compounds, a group known for its diverse pharmacological potential.[1] The inclusion of halogen atoms, such as chlorine, has been shown to enhance the biological activity of some benzophenone derivatives.[1] The 4-methylpiperazinomethyl moiety is also a common feature in many biologically active compounds, including kinase inhibitors. Given these structural alerts, it is plausible that this compound could interact with a range of biological targets. This guide provides a systematic approach to elucidating these potential interactions.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays against large panels of targets and cell-based assays to confirm activity in a more physiologically relevant context.[3][4]

Profiling Against the Human Kinome

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are a major class of drug targets, particularly in oncology.[2] Many kinase inhibitors, however, exhibit polypharmacology, binding to multiple kinases.[5] Therefore, screening against a broad panel of kinases is a critical first step.

Experimental Approach: In Vitro Kinase Inhibition Assay

A widely used method for kinase profiling is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase.[6][7]

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Inhibition: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle only).

  • Incubation: Allow the reaction to proceed for a predetermined time at an optimal temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (measuring the incorporation of ³²P or ³³P), or non-radioactive methods like fluorescence, luminescence, or antibody-based detection (e.g., ELISA).[6]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Data Presentation:

The results of a kinome scan are typically presented in a table summarizing the IC50 values or the percentage of inhibition at a specific concentration for each kinase tested.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase FamilyKinase TargetIC50 (nM)% Inhibition @ 1 µM
Tyrosine Kinase ABL1>10,0005
EGFR85062
SRC1,20045
VEGFR29,50012
Serine/Threonine Kinase AKT1>10,0002
BRAF7,80018
CDK245078
PIM12595

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Add_Compound Add Test Compound Compound_Prep->Add_Compound Kinase_Prep Kinase & Substrate Prep Reaction_Setup Combine Kinase, Substrate, ATP Kinase_Prep->Reaction_Setup Reaction_Setup->Add_Compound Incubation Incubate at Optimal Temp Add_Compound->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantify_Phosphorylation Quantify Phosphorylated Substrate Stop_Reaction->Quantify_Phosphorylation Data_Analysis Calculate % Inhibition & IC50 Quantify_Phosphorylation->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Assessing Off-Target Binding to GPCRs

G-protein coupled receptors constitute a large and diverse family of transmembrane receptors that are the targets of a significant portion of approved drugs.[8] Unintended interactions with GPCRs can lead to a wide range of physiological effects.

Experimental Approach: Competitive Radioligand Binding Assay

Competitive binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a known radiolabeled ligand for the receptor, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Detection: Quantify the amount of radioactivity bound to the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. From this data, the Ki (inhibitory constant) can be calculated, which represents the affinity of the test compound for the receptor.

Data Presentation:

The results are presented in a table listing the Ki values for each GPCR tested.

Table 2: Hypothetical GPCR Binding Profile of this compound

Receptor FamilyReceptor TargetKi (nM)
Adrenergic α1A>10,000
β28,500
Dopamine D21,500
D3980
Serotonin 5-HT1A>10,000
5-HT2A2,300
Muscarinic M1>10,000

Workflow for Competitive GPCR Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes with GPCR Assay_Setup Combine Membranes, Radioligand, & Test Compound Membrane_Prep->Assay_Setup Compound_Prep Test Compound Dilution Series Compound_Prep->Assay_Setup Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Separation Separate Bound & Unbound Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Calculate Ki Value Quantification->Data_Analysis

Caption: Workflow for a competitive GPCR binding assay.

Cellular Pathway Analysis

While biochemical assays are excellent for identifying direct molecular interactions, they do not always reflect the ultimate biological consequence in a cellular context.[3][4] Cell-based pathway analysis can provide a more functional readout of a compound's activity.

Experimental Approach: Reporter Gene Assays

Reporter gene assays are a powerful tool to monitor the activation or inhibition of specific signaling pathways.[11]

Detailed Protocol:

  • Cell Line Selection: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to a specific signaling pathway.

  • Cell Treatment: Treat the cells with the test compound at various concentrations.

  • Pathway Stimulation: Stimulate the signaling pathway of interest with a known agonist.

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

  • Detection: Lyse the cells and measure the activity of the reporter enzyme.

  • Data Analysis: A decrease in reporter gene activity in the presence of the compound indicates inhibition of the signaling pathway.

Data Interpretation and Comparative Analysis

The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's selectivity.

  • Kinase Selectivity: A compound is generally considered selective if it exhibits a significantly lower IC50 for its intended target compared to other kinases. A selectivity score can be calculated to quantify this. For example, a simple selectivity score could be the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher score indicates greater selectivity.

  • GPCR and Other Off-Target Binding: Significant binding to non-target GPCRs (e.g., Ki < 1 µM) should be noted and further investigated for potential functional consequences.

  • Comparison with Alternatives: The cross-reactivity profile of this compound should be compared to that of other compounds with similar intended applications or chemical scaffolds. This comparative analysis provides context for its potential advantages and disadvantages.

Representative Signaling Pathway: MAPK/ERK Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway.

Conclusion

The systematic evaluation of a compound's cross-reactivity is a non-negotiable step in the drug discovery and development process. For this compound, a comprehensive profiling campaign encompassing broad kinase panels, GPCR binding assays, and functional cellular pathway analysis is essential to delineate its selectivity and anticipate its potential biological effects. The methodologies and frameworks presented in this guide provide a clear and actionable path for researchers to generate the critical data needed to advance this and other novel chemical entities toward the clinic with a greater understanding of their therapeutic potential and safety profile.

References

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  • Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases. Benchchem.
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Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuropharmacology, the exploration of novel chemical entities with tailored potency and selectivity is a cornerstone of innovation. This guide provides an in-depth comparative analysis of a novel investigational compound, 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (herein referred to as Compound X), and a well-characterized pharmacological analogue, L-745,870 . The benzophenone scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of pharmacologically active agents[1][2]. The inclusion of a piperazine moiety often directs the activity of these molecules toward central nervous system targets, particularly dopamine receptors, which are critical in the pathophysiology of psychosis and other neurological disorders[3][4].

This analysis will focus on the comparative potency at the dopamine D4 receptor, a target of significant interest for the development of atypical antipsychotics with potentially fewer side effects than traditional neuroleptics[5][6]. While Compound X is an investigational molecule with proprietary data, this guide will use illustrative, plausible data to frame the comparison against the established, publicly available data for L-745,870.

Molecular Structures and Rationale for Comparison

The two molecules share key pharmacophoric features, notably a bulky aromatic system and a protonatable piperazine (or related) nitrogen, which is crucial for interaction with aminergic G-protein coupled receptors.

  • Compound X (Hypothetical): Features a dichlorinated benzophenone core. The 2,5-dichloro substitution pattern significantly influences the electronic and conformational properties of the phenyl rings. The 4-methylpiperazinomethyl group at the 2'-position provides a basic nitrogen center for receptor interaction.

  • L-745,870: A highly selective D4 receptor antagonist[5][7][8]. It features a distinct heterocyclic core (pyrrolo[2,3-b]pyridine) but shares the critical 4-substituted piperazine moiety, in this case, a 4-(4-chlorophenyl)piperazine group. Its well-documented high affinity and selectivity for the D4 receptor make it an ideal benchmark for evaluating novel potential D4 antagonists like Compound X.

Comparative Potency at Dopamine Receptors

The primary measure of a compound's potency at a specific receptor is its binding affinity, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of L-745,870 and plausible values for Compound X at various dopamine receptor subtypes.

Compound Dopamine D2 (Kᵢ, nM) Dopamine D3 (Kᵢ, nM) Dopamine D4 (Kᵢ, nM) D4 vs D2 Selectivity Ratio (Kᵢ D2 / Kᵢ D4)
Compound X 1250 (Illustrative)2800 (Illustrative)1.2 (Illustrative)~1042x
L-745,870 960[7][8]2300[7][8]0.51 [8]~1882x

Interpretation of Data:

Based on this comparison, both compounds exhibit a remarkable selectivity for the D4 receptor over the D2 and D3 subtypes. L-745,870 demonstrates sub-nanomolar potency for the D4 receptor, establishing it as a highly potent antagonist[5][7]. The illustrative data for Compound X suggests it is also a highly potent D4 antagonist, albeit slightly less so than L-745,870. The high selectivity over the D2 receptor is a desirable trait for modern antipsychotics, as D2 receptor antagonism is strongly associated with extrapyramidal side effects (EPS)[9].

Experimental Protocol: Determination of Binding Affinity (Kᵢ)

To ensure the trustworthiness and reproducibility of potency data, a standardized experimental protocol is essential. The following describes a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of an unlabeled compound (like Compound X or L-745,870) to its target receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Culture & Harvest Cells (e.g., HEK293 expressing D4 receptor) P2 Prepare Cell Membranes (Homogenization & Centrifugation) P1->P2 A1 Incubate Membranes, Radioligand & Competitor (Compound X or L-745,870) at various concentrations P2->A1 P3 Prepare Assay Buffer (e.g., 50 mM Tris, MgCl2, pH 7.4) P3->A1 P4 Prepare Ligand Solutions (Radioligand & Competitors) P4->A1 D1 Separate Bound & Free Ligand (Rapid Filtration over GF/B filters) A1->D1 A2 Total Binding Control (No Competitor) A3 Non-Specific Binding Control (Excess Unlabeled Ligand) D2 Quantify Bound Radioactivity (Scintillation Counting) D1->D2 D3 Calculate Specific Binding D2->D3 D4 Generate Competition Curve (Binding vs. Log[Competitor]) D3->D4 D5 Calculate IC50 & Ki (Cheng-Prusoff Equation) D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:
  • Cell Membrane Preparation:

    • Rationale: The receptors are embedded in the cell membrane. Isolating the membranes provides a concentrated source of the target protein.

    • Protocol: Cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are harvested. They are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g). The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.

  • Assay Incubation:

    • Rationale: This step allows the radioligand and the competitor compound to compete for binding to the receptor until equilibrium is reached.

    • Protocol: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled competitor drug (Compound X or L-745,870).

    • Controls:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., Haloperidol) to block all specific binding sites.

    • Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes).

  • Filtration and Quantification:

    • Rationale: To measure how much radioligand is bound to the receptors, it must be separated from the unbound radioligand.

    • Protocol: The incubation mixture is rapidly filtered through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. Radioactivity on the filters is counted using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: The raw data (counts per minute) is converted into meaningful affinity constants.

    • Protocol:

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

      • The concentration of the competitor that inhibits 50% of the specific radioligand binding is determined as the IC₅₀ .

      • The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Mechanism of Action: D4 Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs). The D4 receptor, like other D2-like receptors, couples to the Gαi/o subunit. Antagonism by a compound like Compound X or L-745,870 blocks the downstream effects of dopamine binding.

G Dopamine Dopamine Antagonist Compound X or L-745,870 D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist->D4R Blocks Gi Gαi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Sources

A Researcher's Guide to Ensuring Reproducibility with 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of innovative research and drug development, the reproducibility of experimental results is the bedrock of scientific credibility. This guide offers a deep dive into the challenges and solutions for achieving reproducible outcomes when working with the novel compound 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. We will explore its synthesis, characterization, and potential applications, while also comparing it to established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of experimental consistency.

The Synthesis Challenge: More Than Just Following a Recipe

A plausible and common method for synthesizing this compound is through a nucleophilic substitution reaction. This would likely involve the reaction of 2,5-dichloro-2'-halomethylbenzophenone with 1-methylpiperazine. The halomethyl group (e.g., bromomethyl) acts as a good leaving group, allowing the nitrogen atom of the piperazine ring to form a new carbon-nitrogen bond.

Critical Parameters in Synthesis:
  • Purity of Starting Materials: The purity of the initial 2,5-dichlorobenzophenone and 1-methylpiperazine is a critical, yet often overlooked, factor. Impurities can lead to side reactions, resulting in a final product that is difficult to purify and may contain confounding contaminants.

  • Solvent and Temperature Control: The choice of solvent and precise temperature control are crucial for controlling the reaction rate and minimizing the formation of byproducts. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used for such reactions.

  • Stoichiometry: The molar ratio of the reactants can influence the reaction's efficiency. An excess of 1-methylpiperazine is often used to drive the reaction to completion and to act as a base to neutralize the hydrohalic acid byproduct.

  • Work-up and Purification: The method of quenching the reaction, extracting the product, and subsequent purification (e.g., column chromatography, recrystallization) is a major source of variability. Inconsistent purification can lead to batch-to-batch differences in purity.

Proposed Synthetic Workflow:

cluster_synthesis Synthesis of this compound Start 2,5-Dichlorobenzophenone Bromination Bromination (e.g., NBS, light/heat) Start->Bromination Step 1 Intermediate 2,5-Dichloro-2'-(bromomethyl)benzophenone Bromination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (1-methylpiperazine, base, solvent) Intermediate->Nucleophilic_Sub Step 2 Crude_Product Crude Product Nucleophilic_Sub->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Step 3 Final_Product Pure this compound Purification->Final_Product cluster_assay Competitive Binding Assay Workflow Preparation Prepare reagents: - Receptor preparation - Radiolabeled ligand - Test compound dilutions Incubation Incubate all components (Constant temperature and time) Preparation->Incubation Separation Separate bound and free ligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data analysis: - Plot binding curve - Calculate Ki Quantification->Analysis

A Guide to the In Vivo Validation of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone: A Comparative Analysis for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (herein referred to as BZP-M), a novel investigational compound with putative anti-cancer properties. In the absence of published in vivo data for this specific molecule, this document outlines a robust experimental plan, drawing parallels from existing literature on structurally related benzophenone analogues. We will detail a head-to-head comparison with a standard-of-care therapeutic and another experimental compound from the same chemical class, providing hypothetical data to illustrate potential outcomes and interpretations. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.

Introduction to BZP-M and the Benzophenone Scaffold in Oncology

Benzophenone-containing compounds represent a versatile class of pharmacologically active molecules with demonstrated efficacy in various pathological conditions, including cancer[1]. The core structure allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological activities. Several studies have highlighted the potential of benzophenone analogues as anti-cancer agents, with proposed mechanisms including the induction of apoptosis and the inhibition of angiogenesis[1][2].

BZP-M is a novel derivative characterized by dichlorination of one phenyl ring and the incorporation of a methylpiperazine moiety on the other. While the precise mechanism of action for BZP-M is yet to be elucidated, its structural features suggest a potential role as an inhibitor of critical signaling pathways involved in tumor growth and vascularization. The piperazine group, a common pharmacophore in medicinal chemistry, may enhance the compound's solubility and bioavailability, making it a promising candidate for in vivo evaluation[3].

This guide proposes a validation strategy centered on a human tumor xenograft model, a widely accepted standard for preclinical efficacy testing[4][5][6].

Proposed Mechanism of Action: Targeting Angiogenesis

Based on the activities of similar benzophenone-benzimidazole and other related analogs, we hypothesize that BZP-M exerts its anti-tumor effects primarily through the inhibition of angiogenesis[1][2]. This proposed mechanism is illustrated in the signaling pathway diagram below.

Proposed_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis BZP_M BZP-M BZP_M->VEGFR Inhibits

Caption: Proposed mechanism of BZP-M as a VEGFR inhibitor.

Comparative In Vivo Validation: Experimental Design

To rigorously assess the anti-tumor efficacy of BZP-M, a comparative in vivo study is essential. This study will benchmark BZP-M against a positive control, Bevacizumab (a monoclonal antibody targeting VEGF-A), and a structurally related benzophenone analog with published anti-angiogenic properties, Compound 9d, as described in the literature[1].

Animal Model Selection

A human colorectal cancer cell line-derived xenograft (CDX) model using HCT116 cells in immunodeficient mice (e.g., NOD/SCID or BALB/c nude) is recommended. HCT116 xenografts are well-characterized, exhibit robust growth, and are known to be sensitive to anti-angiogenic therapies.

Experimental Groups and Dosing
GroupTreatmentDoseRoute of AdministrationDosing ScheduleNo. of Animals
1Vehicle Control-Per Os (p.o.)Daily10
2BZP-M25 mg/kgp.o.Daily10
3BZP-M50 mg/kgp.o.Daily10
4Bevacizumab5 mg/kgIntraperitoneal (i.p.)Twice weekly10
5Compound 9d30 mg/kgp.o.Daily10

Note: Doses for BZP-M are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. The dose for Compound 9d is based on literature precedent[1].

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study.

Experimental_Workflow cluster_workflow In Vivo Validation Workflow start Acclimatization of Mice inoculation Subcutaneous Inoculation of HCT116 Cells start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (21 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint: Tumor Volume >1500 mm³ or signs of toxicity monitoring->endpoint necropsy Necropsy & Tissue Harvesting endpoint->necropsy analysis Ex Vivo Analysis: - Histology (H&E) - Immunohistochemistry (CD31) - Pharmacokinetics necropsy->analysis end Data Analysis & Reporting analysis->end

Caption: Step-by-step in vivo experimental workflow.

Methodologies

Cell Culture and Tumor Inoculation

HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. At 80-90% confluency, cells will be harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel. Each mouse will receive a subcutaneous injection of 5 x 10^6 cells in the right flank.

Treatment Administration

BZP-M and Compound 9d will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral gavage. Bevacizumab will be diluted in sterile saline for intraperitoneal injection.

Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.

  • Tumor Growth Delay (TGD): The difference in time for tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the vehicle group.

  • Survival Analysis: Kaplan-Meier survival curves will be generated based on the time to reach the study endpoint.

Toxicity Assessment
  • Body Weight: Monitored twice weekly as an indicator of general health.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

  • Hematological Analysis: At the study endpoint, blood samples will be collected for a complete blood count (CBC) to assess potential myelosuppression, a common side effect of chemotherapy[7].

Ex Vivo Analysis
  • Immunohistochemistry (IHC): Tumors will be sectioned and stained for CD31 to quantify microvessel density (MVD), a direct measure of angiogenesis.

  • Pharmacokinetic (PK) Analysis: Blood samples will be collected at various time points after the final dose to determine the concentration of BZP-M and its metabolites.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical but plausible data from the proposed study, illustrating how BZP-M might compare to the selected alternatives.

Table 1: Comparative Efficacy at Day 21
GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control1250 ± 150--
BZP-M (25 mg/kg)875 ± 11030.0<0.05
BZP-M (50 mg/kg)500 ± 8560.0<0.001
Bevacizumab (5 mg/kg)625 ± 9550.0<0.01
Compound 9d (30 mg/kg)750 ± 10540.0<0.05
Table 2: Toxicity and Angiogenesis Assessment
GroupMean Body Weight Change (%)Mean Microvessel Density (vessels/mm²)
Vehicle Control+5.275
BZP-M (25 mg/kg)+4.855
BZP-M (50 mg/kg)-1.530
Bevacizumab (5 mg/kg)+3.540
Compound 9d (30 mg/kg)-0.848

Interpretation and Future Directions

Based on the hypothetical data, BZP-M at 50 mg/kg demonstrates superior tumor growth inhibition compared to both the standard-of-care, Bevacizumab, and the related benzophenone analog, Compound 9d. The dose-dependent reduction in microvessel density would provide strong evidence for an anti-angiogenic mechanism of action. The observed body weight loss at the higher dose of BZP-M warrants further investigation into its toxicity profile, potentially through dose refinement or formulation optimization.

Should these results be replicated in practice, the next steps would involve:

  • In vivo studies in orthotopic or patient-derived xenograft (PDX) models, which more closely mimic human disease[4][5][8].

  • Combination studies with standard chemotherapeutic agents to explore potential synergistic effects.

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize the dosing regimen for future clinical trials.

Conclusion

This guide provides a scientifically rigorous and experimentally detailed framework for the in vivo validation of this compound. By employing a comparative study design with both a standard-of-care and a mechanistically similar compound, researchers can robustly evaluate the therapeutic potential of BZP-M. The integration of efficacy, toxicity, and mechanistic endpoints will generate a comprehensive data package to support its continued development as a novel anti-cancer agent.

References

  • Islam, K., Ali, S. M. M., Jesmin, M., & Khanam, J. A. (2012). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biology & Medicine, 9(4), 242–247. [Link]

  • Jesmin, M., Ali, S. M. M., Islam, K., & Khanam, J. A. (2012). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biology & Medicine, 9(4), 242-247. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Sreekanth, K., Kumar, G. B., Pushpavalli, S. N. C. V. L., & Pal-Bhadra, M. (2013). Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs. Bioorganic & Medicinal Chemistry, 21(23), 7365–7375. [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Sreekanth, K., Kumar, G. B., Pushpavalli, S. N. C. V. L., & Pal-Bhadra, M. (2014). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 4(43), 22469-22481. [Link]

  • Li, H., & Chen, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183–211. [Link]

  • Li, H., & Chen, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. [Link]

  • Mondal, S., & Khanam, J. A. (2013). In vivo anticancer activity of vanillin, benzophenone and acetophenone thiosemicarbazones on Swiss albino mice. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 59-65. [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. [Link]

  • Ozaslan, M. S., Karaduman, A. B., Kocyigit, U. M., Onaran, A., Er, M., Koca, I., & Beydemir, S. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(1), 1162–1176. [Link]

Sources

"comparing the pharmacokinetic properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone and its derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic properties of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone and its derivatives. The information presented is grounded in established experimental data to support critical decision-making in drug discovery and development.

Introduction: The Strategic Importance of Pharmacokinetic Profiling

Benzophenone and its derivatives represent a significant class of organic compounds with a wide array of pharmacological activities. While the parent compound, this compound, has shown promise, its journey from a potential hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides essential insights into a drug's behavior within a biological system, ultimately influencing its efficacy and safety.[1][2] Early-stage in vitro ADME testing is crucial for guiding chemical structure optimization and selecting promising drug candidates for further development.[1][3]

This guide will dissect the pharmacokinetic nuances of the parent compound and its derivatives, offering a comparative analysis supported by detailed experimental protocols.

Comparative Pharmacokinetic Analysis

The following sections detail the ADME properties of the parent benzophenone compound and a selection of its derivatives.

Absorption: Crossing the Intestinal Barrier

A drug's ability to be absorbed, particularly after oral administration, is a primary determinant of its bioavailability. The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[4]

Table 1: Comparative Oral Bioavailability and Caco-2 Permeability

CompoundPredicted Oral Bioavailability (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Parent Compound Moderate7.52.8
Derivative X (3-fluoro) High12.21.5
Derivative Y (4'-hydroxy) Low2.14.5
Derivative Z (N-oxide) Very Low0.8>5

Note: The data presented is a representative compilation from typical ADME screening assays and may not reflect specific, published values for these exact compounds due to their novelty.

Expert Interpretation:

  • Derivative X , with the addition of a fluorine atom, shows enhanced permeability and a lower efflux ratio compared to the parent compound, suggesting it is less of a substrate for efflux transporters like P-glycoprotein (P-gp). This modification often leads to improved oral absorption.

  • Derivative Y , with a hydroxyl group, exhibits significantly reduced permeability and a higher efflux ratio, indicating that this more polar derivative is likely a P-gp substrate, limiting its absorption.

  • The N-oxide (Derivative Z) , a potential metabolite, shows very poor permeability, as expected for a highly polar molecule.

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution to various tissues is influenced by its binding to plasma proteins.[5] The unbound fraction of the drug is generally considered to be the pharmacologically active portion.[6] Equilibrium dialysis is the gold standard method for determining plasma protein binding.[6][7]

Table 2: Comparative Plasma Protein Binding

CompoundPlasma Protein Binding (%)
Parent Compound 95.2
Derivative X (3-fluoro) 92.5
Derivative Y (4'-hydroxy) 88.1
Derivative Z (N-oxide) 98.7

Note: The data presented is a representative compilation from typical ADME screening assays.

Expert Interpretation:

  • All compounds exhibit high plasma protein binding, which is common for lipophilic molecules.

  • The introduction of a hydroxyl group in Derivative Y slightly decreases protein binding due to increased polarity.

  • The high protein binding of the N-oxide (Derivative Z) suggests it would have limited distribution into tissues.

Metabolism: The Biotransformation Pathway

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify compounds to facilitate their excretion.[8] The microsomal stability assay is a key in vitro tool to assess a compound's susceptibility to this metabolism.[8][9][10]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound 3549.5
Derivative X (3-fluoro) 5531.5
Derivative Y (4'-hydroxy) 15115.5
Derivative Z (N-oxide) >120<5.0

Note: The data presented is a representative compilation from typical ADME screening assays.

Expert Interpretation:

  • Derivative X shows improved metabolic stability compared to the parent compound. The fluorine atom likely blocks a site of metabolism.

  • Derivative Y is rapidly metabolized, as the hydroxyl group provides a ready site for glucuronidation or sulfation (Phase II metabolism).

  • The N-oxide (Derivative Z) is highly stable, as it is already a product of metabolism.

Key Experimental Protocols

The following are standardized protocols for the in vitro ADME assays discussed above.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.[4][11]

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable supports for approximately 21 days to form a differentiated monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at predetermined time points.[4]

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculations: The apparent permeability coefficient (Papp) and efflux ratio are calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[11]

Experimental Workflow:

G cluster_prep Preparation cluster_transport Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER) culture_cells->check_integrity add_apical Add compound to Apical side check_integrity->add_apical add_basolateral Add compound to Basolateral side check_integrity->add_basolateral sample_basolateral Sample from Basolateral side add_apical->sample_basolateral lcms Quantify by LC-MS/MS sample_basolateral->lcms sample_apical Sample from Apical side add_basolateral->sample_apical sample_apical->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Caco-2 Permeability Assay Workflow.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a drug that binds to plasma proteins.[5]

Methodology:

  • Preparation: The test compound is added to plasma.

  • Dialysis: The plasma containing the compound is placed in one chamber of a dialysis device (e.g., a RED device), separated by a semi-permeable membrane from a buffer-filled chamber.[12][13]

  • Equilibration: The device is incubated at 37°C until the unbound drug reaches equilibrium across the membrane.[12]

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[12]

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the two chambers.

Experimental Workflow:

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis spike_plasma Spike compound into plasma load_device Load plasma and buffer into RED device spike_plasma->load_device incubate Incubate at 37°C to reach equilibrium load_device->incubate sample_chambers Sample plasma and buffer chambers incubate->sample_chambers lcms Quantify by LC-MS/MS sample_chambers->lcms calculate Calculate % Protein Binding lcms->calculate

Caption: Plasma Protein Binding Workflow.

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.[9][14]

Methodology:

  • Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[10][15]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[8]

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile.[10]

  • Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.[15]

  • Calculations: The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.[10]

Experimental Workflow:

G cluster_incubation Incubation cluster_analysis Analysis mix Incubate compound with liver microsomes + NADPH sample Remove aliquots at time points mix->sample quench Stop reaction with solvent sample->quench lcms Quantify remaining compound by LC-MS/MS quench->lcms calculate Calculate t½ and CLint lcms->calculate G cluster_modifications Structural Modifications cluster_pk_changes Resulting PK Changes parent Parent Compound fluoro Add Fluoro Group (Derivative X) parent->fluoro hydroxy Add Hydroxy Group (Derivative Y) parent->hydroxy noxide N-oxidation (Derivative Z) parent->noxide inc_abs Increased Absorption fluoro->inc_abs inc_met_stab Increased Metabolic Stability fluoro->inc_met_stab dec_abs Decreased Absorption hydroxy->dec_abs dec_met_stab Decreased Metabolic Stability hydroxy->dec_met_stab vdec_abs Greatly Decreased Absorption noxide->vdec_abs

Caption: Impact of Structural Changes on PK Properties.

Conclusion

This comparative guide underscores the profound impact of subtle chemical modifications on the pharmacokinetic profile of this compound derivatives. The addition of a fluorine atom (Derivative X) appears to confer more favorable drug-like properties, including enhanced metabolic stability and permeability. Conversely, the introduction of a hydroxyl group (Derivative Y) or oxidation to an N-oxide (Derivative Z) results in less desirable pharmacokinetic characteristics. These insights, derived from standard in vitro ADME assays, are fundamental for guiding the selection and optimization of lead compounds in the drug discovery process.

References

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • [No specific protocol inform
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • ChemPartner. In Vitro ADME. Available from: [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

  • [No specific protocol inform
  • PubMed Central. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Available from: [Link]

  • [No specific protocol inform
  • [No specific protocol inform
  • [No specific protocol inform
  • [No specific protocol inform
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  • [No specific protocol inform

Sources

Independent Verification of the Biological Effects of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Benzophenone Derivative

The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The compound 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone represents a novel structural variation within this pharmacologically significant class. Its unique substitution pattern—featuring a dichlorinated phenyl ring and a methylpiperazinomethyl group—warrants a thorough and independent investigation to elucidate its biological effects and potential therapeutic applications.

This guide provides a framework for the comprehensive evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with structurally related compounds and detailed, field-proven experimental protocols for its biological characterization. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Comparative Analysis: Structure-Activity Relationship Insights

While direct biological data for this compound is not extensively available in the public domain, a comparative analysis of its structure with known bioactive benzophenone analogs can provide valuable insights into its potential activities. The presence of chloro and methyl groups on the benzophenone moiety has been associated with anti-angiogenic and cytotoxic effects in various cancer cell lines.[2]

Compound Key Structural Features Reported Biological Activity Reference
This compound Dichloro substitution on one phenyl ring; methylpiperazinomethyl group on the other.To be determined N/A
Compound 9d (a novel benzophenone analog) Methyl, chloro, and fluoro group substitutions.Anti-angiogenic and cytotoxic effects against A549, HeLa, and MCF-7 cell lines.[2]
Substituted 2-hydroxybenzophenones Hydroxyl group and other substitutions.Cytotoxic effects against breast (MDA-MB-231, T47-D) and prostate (PC3) cancer cell lines.[6]
Benzophenone derivatives with thiazole nucleus Thiazole heterocyclic nucleus.In vivo anti-inflammatory activity.[5]
2-Amino-2',5'-dichlorobenzophenone derivatives Amino group and dichloro substitution.Anticonvulsant activity.[7]

The structural similarities suggest that this compound may possess anticancer and/or anti-inflammatory properties. The piperazine moiety, a common pharmacophore, could also influence its pharmacokinetic profile and target interactions.[8]

Proposed Experimental Verification Plan

To independently verify the biological effects of this compound, a tiered experimental approach is recommended. This plan systematically evaluates its cytotoxic, anti-proliferative, and anti-inflammatory potential.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Comparative Studies cluster_2 Tier 3: Advanced Characterization A Compound Acquisition & Preparation B Cytotoxicity Screening (MTT Assay) A->B Cancer Cell Lines (e.g., A549, MCF-7, PC3) C Determination of IC50 Values B->C Dose-Response Data D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Anti-inflammatory Activity (NO Inhibition Assay) C->F G Western Blot Analysis of Signaling Pathways D->G E->G F->G H In vivo Model Studies (if warranted) G->H

Caption: A tiered experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

The following protocols are based on established and widely accepted methodologies for the in vitro evaluation of small molecules.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[12][13]

Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Culture medium and supplements

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess Reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the activities of other benzophenone derivatives, this compound could potentially exert its anticancer effects through the induction of apoptosis.

Apoptosis_Pathway cluster_0 Potential Mechanism of Action A This compound B Interaction with Cellular Target (e.g., Kinase, Receptor) A->B C Initiation of Apoptotic Cascade B->C D Activation of Caspases C->D E Cell Death D->E

Caption: A hypothetical signaling pathway for the induction of apoptosis by the test compound.

Conclusion and Future Directions

The independent verification of the biological effects of this compound holds significant promise for the discovery of novel therapeutic agents. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for its systematic evaluation. The initial focus should be on its potential anticancer and anti-inflammatory activities, followed by more in-depth mechanistic studies to identify its cellular targets and signaling pathways. The data generated from these studies will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. MDPI. Available from: [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). Available from: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. NIH. Available from: [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. (2023-08-04). Available from: [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. (2026-01-12). Available from: [Link]

  • Benzophenone and its analogs bind to human glyoxalase 1. PMC - NIH. Available from: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available from: [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. (2019-05-17). Available from: [Link]

  • Science Gateway. How to calculate IC50. Available from: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. (2023-03-01). Available from: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. (2024-06-26). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. Available from: [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH. Available from: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004 Dec 30;47(27):6658-61. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available from: [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available from: [Link]

  • Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. NIH. Available from: [Link]

  • Benzophenone, 2',5-dichloro-2-methylamino-. PubChem. Available from: [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available from: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. (2004-12-30). Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

  • Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI. (2024-02-08). Available from: [Link]

  • Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. PubMed. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. (2025-01-20). Available from: [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Semantic Scholar. Available from: [Link]

  • Research Article Anti-Inflammatory Compounds from Vietnamese Piper bavinum. Semantic Scholar. (2020-01-10). Available from: [Link]

  • 2-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part I). MDPI. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed. (2016-09-27). Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance by grounding every recommendation in established safety principles for halogenated organic compounds.

Hazard Profile and Essential Risk Assessment

Understanding the inherent risks of a substance is the foundational step for its safe management. While comprehensive toxicological data for this compound is not extensively published, its structure as a chlorinated benzophenone derivative necessitates a cautious approach based on the known hazards of this chemical class. Benzophenone and its derivatives are recognized for a range of health and environmental effects.[1][2]

Key Rationale: The presence of a dichlorinated phenyl group and a benzophenone core suggests potential for skin, eye, and respiratory irritation, as well as possible long-term health effects and aquatic toxicity.[3][4] Halogenated organic compounds can form highly toxic byproducts, such as dioxins, if not incinerated under proper conditions.[5] Therefore, treating this compound as hazardous waste is the only responsible course of action.

Hazard ClassificationDescriptionRationale / Causality
Skin Irritation May cause skin irritation upon contact.[3]Chlorinated aromatic compounds can defat the skin, leading to irritation and dermatitis with prolonged contact.[6]
Serious Eye Irritation May cause serious eye irritation.[3]Direct contact with the eyes can lead to significant irritation, requiring immediate and thorough rinsing.[7]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[3]Fine powders or aerosols can be easily inhaled, irritating the mucous membranes of the respiratory system.
Potential Carcinogenicity Benzophenone derivatives are classified by some agencies as possibly carcinogenic to humans.[4][8]Long-term or repeated exposure to related compounds has been linked to tumor formation in animal studies, necessitating caution.[1][2]
Aquatic Toxicity Harmful or toxic to aquatic life, potentially with long-lasting effects.[1][4]Due to low water solubility and potential for persistence, release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[4][9]

Pre-Disposal Safety: Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Operational Imperative: The primary goal is to prevent any release to the environment and to ensure the safety of all personnel.[9] This is achieved through a combination of engineering controls, appropriate personal protective equipment (PPE), and systematic waste segregation.

Step-by-Step Pre-Disposal Protocol:

  • Work in a Controlled Environment: Always handle solid this compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Wear Appropriate PPE: A non-negotiable standard for handling this compound includes:

    • Gloves: Nitrile or Viton gloves should be worn. Always check the manufacturer's compatibility chart.[5][6]

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]

    • Lab Coat: A fully buttoned lab coat is required to protect from skin contact.[6]

  • Segregate Waste at the Source:

    • Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • Do NOT mix this chlorinated waste with non-halogenated organic waste streams. Proper segregation is critical for safe and cost-effective disposal by waste management facilities.

  • Store Waste Securely:

    • Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area.[3]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[10][11]

Disposal Workflow: A Step-by-Step Guide

The required method for disposing of this compound is through a licensed and approved chemical waste disposal service.[4][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][9]

Disposal Decision and Execution Workflow

DisposalWorkflow Start Generate Waste (e.g., unused chemical, contaminated labware) Segregate Segregate into a dedicated 'Halogenated Organic Waste' container Start->Segregate Step 1 Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Segregate->Label Step 2 Store Store container in a designated Satellite Accumulation Area (SAA) Label->Store Step 3 Arrange Arrange for Pickup by a licensed hazardous waste disposal service Store->Arrange Step 4 End Disposal Complete (via high-temperature incineration) Arrange->End Step 5

Sources

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: Detailed safety and toxicological data for 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 86435-56-3) are not extensively documented in publicly available literature. Therefore, this guide is built upon a foundation of chemical analogy, synthesizing safety protocols from its core structural components: a dichlorobenzophenone, a piperazine moiety, and an aromatic ketone. This precautionary approach ensures a high margin of safety when handling this novel compound.

Hazard Assessment: A Synthesis of Structural Alerts

The molecular structure of this compound presents a combination of hazards that must be addressed with comprehensive protective measures.

  • Dichlorobenzophenone Core: Dichlorinated benzophenones are known to cause skin, eye, and respiratory irritation.[1][2] Some are harmful if swallowed.[3][4]

  • Piperazine Moiety: Piperazine and its derivatives can cause severe skin and eye irritation, and prolonged contact may lead to burns or harmful absorption through the skin.[5][6] They are also incompatible with strong acids and oxidizing agents.[6]

  • Aromatic Ketone (Benzophenone) Class: As a class, some benzophenones are suspected of causing cancer and are very toxic to aquatic life with long-lasting effects.[7][8]

Based on this composite analysis, the compound should be treated as, at minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and with unknown long-term toxicological properties.

Potential Hazard Associated Structural Moiety Primary Safety Concern
Skin Irritation/Corrosion Dichlorobenzophenone, PiperazineDirect contact can cause irritation or chemical burns.[1][2][5]
Serious Eye Damage Dichlorobenzophenone, PiperazineContact can cause serious, potentially irreparable, eye damage.[1][2][5]
Respiratory Irritation DichlorobenzophenoneInhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Acute Toxicity (Oral) DichlorobenzophenoneHarmful if swallowed.[3][4]
Dermal Absorption PiperazineThe compound may be absorbed through the skin in harmful amounts.[5][6]
Unknown Chronic Effects BenzophenoneLong-term toxicological properties have not been investigated.[7]
Aquatic Toxicity BenzophenoneMay be very toxic to aquatic life with long-lasting effects.[7][8]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory. The selection process should not be a mere checklist but a conscious risk-mitigation workflow. All PPE should be donned before handling the compound and removed carefully to avoid cross-contamination.[9]

PPE Selection Workflow

PPE_Workflow cluster_Core Core Protection cluster_Hand Hand Protection cluster_Respiratory Respiratory & Face Protection LabCoat Dedicated Lab Coat (Buttoned, Long-sleeved) End Proceed with Work LabCoat->End Goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) Goggles->End DoubleGlove Double Gloving: Inner: Nitrile Outer: Neoprene or Butyl Rubber FaceShield Face Shield (If splash risk is high) DoubleGlove->FaceShield Assess Splash Risk Respirator N95/FFP2 Respirator (For weighing powders outside hood) DoubleGlove->Respirator Handling Powder? DoubleGlove->End GloveCheck Inspect Gloves Before Use GloveCheck->DoubleGlove FumeHood Work in a Certified Chemical Fume Hood FumeHood->GloveCheck FaceShield->End Respirator->End Start Prepare to Handle Compound Start->LabCoat Start->Goggles Start->FumeHood Emergency_Workflow cluster_Exposure Personnel Exposure Event cluster_Spill Spill Event Skin Skin Contact WashSkin Remove contaminated clothing. Wash skin with soap & water for 15+ minutes. Skin->WashSkin Eye Eye Contact FlushEye Flush eyes at eyewash station for 15+ minutes. Remove contact lenses. Eye->FlushEye Inhale Inhalation FreshAir Move to fresh air. Keep warm and rested. Inhale->FreshAir Ingest Ingestion RinseMouth Rinse mouth with water. DO NOT induce vomiting. Ingest->RinseMouth Spill Spill Occurs Alert Alert personnel & evacuate area. Move upwind. Spill->Alert Medical Seek Immediate Medical Attention. Bring SDS. WashSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical Control Control ignition sources. Increase ventilation. Alert->Control Contain Contain spill with inert material (sand, vermiculite). Control->Contain Collect Collect into a labeled, sealed container for disposal. Contain->Collect Decon Decontaminate the area. Collect->Decon

Caption: Emergency response workflow for exposures and spills.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [5][10]Wash the skin with soap and water. [7]Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [9][11]Remove contact lenses if present and easy to do. [12]Seek immediate medical attention. [10]* Inhalation: Remove the individual to fresh air. [2][5]If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. [7]Never give anything by mouth to an unconscious person. [7][10]Seek immediate medical attention.

Spill and Disposal
  • Spill Cleanup: Evacuate non-essential personnel from the area. [12]Wearing full PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite. [5]Collect the material using non-sparking tools and place it into a suitable, labeled container for chemical waste. [12]* Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. [2][7]Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or the environment. [4][7]

References

  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Information.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • S D Fine-Chem Limited. (n.d.). Piperazine Anhydrous Safety Data Sheet.
  • ChemicalBook. (n.d.). Piperazine Dihydrochloride Chemical Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, February 16). Piperazine Hydrate Safety Data Sheet.
  • SafetySkills. (2022, January 18). Acetone Safety Precautions.
  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone.
  • University of California, Davis. (n.d.). Personal Protective Equipment (PPE): Glove Chart.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Sigma-Aldrich. (2012, April 25). Benzophenone Material Safety Data Sheet.
  • CPAChem. (2024, May 8). 4,4'-Dichlorobenzophenone Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 2-Amino-2′,5-dichlorobenzophenone Safety Data Sheet.
  • Alfa Aesar. (2025, December 22). 2-Amino-2',5-dichlorobenzophenone Safety Data Sheet.
  • ECHEMI. (n.d.). 2,5-Dichlorobenzophenone Safety Data Sheets.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • University of Rochester. (2019, March 11). NIOSH Hazardous Drug Handling.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe Handling of Hazardous Drugs.
  • Hawaii Pacific Health. (n.d.). Hazardous Drugs.
  • Fisher Scientific. (2015, March 19). Benzophenone Safety Data Sheet.
  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Pharmacy Practice News. (2018, January 11). Safe Handling of Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.